molecular formula C11H22N2O B1519402 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine CAS No. 1094533-75-1

4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine

Cat. No.: B1519402
CAS No.: 1094533-75-1
M. Wt: 198.31 g/mol
InChI Key: IMQRZUQNVVBHHS-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQRZUQNVVBHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094533-75-1
Record name 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine
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Foundational & Exploratory

"4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Introduction: The Significance of the Piperidine-Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the piperidine and pyrrolidine rings are privileged structures, serving as foundational scaffolds in a vast array of therapeutic agents.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to present functional groups in a well-defined three-dimensional orientation for optimal target engagement.[3] The molecule this compound combines these two critical N-heterocycles through an ether linkage, creating a novel structure with significant potential in drug discovery. Its derivatives have been explored for various pharmacological activities, including analgesic and anti-inflammatory effects.[1][4]

This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the self-validating nature of the characterization workflow, ensuring scientific rigor for researchers in drug development.

Part 1: Synthesis via Williamson Ether Synthesis

The most direct and reliable method for constructing the ether linkage in the target molecule is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[5] Given the structure of this compound, this translates to the reaction between the alkoxide of 4-hydroxypiperidine and 1-(2-chloroethyl)pyrrolidine.

A critical consideration in this synthesis is the presence of two secondary amine functionalities (one in piperidine, one formed from the pyrrolidine precursor). The piperidine nitrogen is nucleophilic and can compete with the hydroxyl group in reacting with the alkyl halide, leading to undesired N-alkylation. To ensure regioselectivity and maximize the yield of the desired O-alkylation product, a protection-deprotection strategy is employed. The piperidine nitrogen is temporarily masked with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the Williamson synthesis and can be cleanly removed under acidic conditions.

Synthetic Scheme Overview

The synthesis is a three-step process:

  • Protection: The secondary amine of 4-hydroxypiperidine is protected with a Boc group.

  • Coupling: The N-Boc-4-hydroxypiperidine is converted to its alkoxide and reacted with 1-(2-chloroethyl)pyrrolidine in a Williamson ether synthesis.

  • Deprotection: The Boc protecting group is removed to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis (Coupling) cluster_2 Step 3: Deprotection S1 4-Hydroxypiperidine P1 N-Boc-4-hydroxypiperidine S1->P1   (Boc)₂O, Base      (e.g., TEA, DCM)    P2 N-Boc-4-[2-(pyrrolidin-1-yl)ethoxy]piperidine P1->P2   1. Strong Base (e.g., NaH)   in aprotic solvent (e.g., THF)   2. Add S2    S2 1-(2-chloroethyl)pyrrolidine FP This compound P2->FP   Strong Acid      (e.g., TFA or HCl in Dioxane)   

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Rationale: This step protects the piperidine nitrogen to prevent it from acting as a nucleophile in the subsequent ether synthesis. Di-tert-butyl dicarbonate ((Boc)₂)O is a standard reagent for this purpose, reacting cleanly to form a stable carbamate.

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (TEA, 1.2 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirred mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-hydroxypiperidine as a white solid.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Rationale: This is the core Williamson ether synthesis step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile.[6] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation without interfering with the SN2 reaction.[7]

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.5 eq).

    • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous THF to the flask, and cool to 0 °C.

    • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF to the stirred NaH suspension. Effervescence (H₂ gas) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

    • Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq), neutralized and extracted into an organic solvent, or the free base if available, dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction by the slow, dropwise addition of water.

    • Remove the THF under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude Boc-protected product. Purification is typically achieved via column chromatography.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the removal of the Boc group. This is achieved under strong acidic conditions, where the carbamate is readily cleaved to release the free amine, carbon dioxide, and tert-butanol.[8]

  • Procedure:

    • Dissolve the crude or purified product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.[8]

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

    • Dissolve the residue in water and basify to a pH > 12 with a strong base (e.g., 6M NaOH).

    • Extract the aqueous layer thoroughly with an organic solvent (e.g., DCM or a chloroform/isopropanol mixture).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as an oil. The product can be further purified by vacuum distillation if necessary.

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a complete structural picture.

G cluster_methods Analytical Techniques cluster_data Data Analysis compound Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (e.g., ESI-MS) compound->ms ftir FTIR Spectroscopy compound->ftir nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ms_data Molecular Ion Peak (m/z), Fragmentation Pattern ms->ms_data ftir_data Characteristic Vibrational Frequencies (cm⁻¹) ftir->ftir_data conclusion Final Structure & Purity Confirmation nmr_data->conclusion ms_data->conclusion ftir_data->conclusion

Caption: Workflow for the analytical characterization of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

Technique Parameter Expected Observation
Mass Spec. (ESI-MS) Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
[M+H]⁺ (m/z)~199.18[9]
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ ppm)~3.55 (t, 2H): -O-CH₂ -CH₂-N~3.40 (m, 1H): -O-CH - (piperidine C4)~3.10 (m, 2H): Piperidine eq. H (C2, C6)~2.75 (t, 2H): -O-CH₂-CH₂ -N~2.60 (m, 4H): Pyrrolidine H (C2', C5')~2.55 (m, 2H): Piperidine ax. H (C2, C6)~1.90 (m, 2H): Piperidine eq. H (C3, C5)~1.75 (m, 4H): Pyrrolidine H (C3', C4')~1.45 (m, 2H): Piperidine ax. H (C3, C5)~1.60 (br s, 1H): -NH-
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ ppm)~75.0: -O-C H- (piperidine C4)~68.0: -O-C H₂-CH₂-N~56.5: -O-CH₂-C H₂-N~54.5: Pyrrolidine C (C2', C5')~44.0: Piperidine C (C2, C6)~32.0: Piperidine C (C3, C5)~23.5: Pyrrolidine C (C3', C4')
FTIR (Neat)Wavenumber (cm⁻¹)3300-3400 (broad): N-H stretch2850-3000: C-H stretch (aliphatic)~1100: C-O-C stretch (ether)

Note: NMR chemical shifts are estimations based on analogous structures and may vary with solvent and concentration.

Interpretation of Analytical Data
  • Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the compound.[10] Using electrospray ionization (ESI) in positive mode, the expected base peak would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 199.18, confirming the elemental composition C₁₁H₂₂N₂O.[9]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the electronic environment and connectivity of protons. The spectrum should show distinct signals for the protons on the piperidine ring, the pyrrolidine ring, and the ethoxy linker. The downfield signal around 3.40 ppm is characteristic of the proton on the carbon bearing the ether oxygen (C4 of piperidine). The two triplets for the ethoxy linker protons are key identifiers of the -O-CH₂-CH₂-N- moiety. The broad singlet for the N-H proton confirms the successful deprotection of the piperidine nitrogen.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the carbon skeleton of the molecule. A total of 7 distinct signals are expected due to the molecule's symmetry. The signals for the carbons bonded to heteroatoms (oxygen and nitrogen) will appear most downfield, with the C4 of the piperidine ring being the most deshielded carbon in the aliphatic region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The most crucial peaks to observe are the strong, characteristic C-O-C stretching vibration for the ether group around 1100 cm⁻¹ and the broad N-H stretching band in the 3300-3400 cm⁻¹ region, which confirms the presence of the secondary amine in the piperidine ring. The absence of a strong C=O stretch (around 1690 cm⁻¹) confirms the complete removal of the Boc protecting group.

Conclusion

This guide outlines a reliable and well-precedented three-step synthetic route for this compound, centered on the Williamson ether synthesis with a protective group strategy. The described protocol, coupled with a multi-faceted analytical characterization workflow, provides researchers and drug development professionals with a robust framework for obtaining and validating this valuable chemical scaffold. The convergence of data from MS, NMR, and FTIR analyses provides a high degree of confidence in the structural integrity and purity of the final compound, enabling its use in further chemical exploration and biological evaluation.

References

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • News-Medical. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • de Paula, J. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]

Sources

physicochemical properties of "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Introduction: A Structural Overview

This compound is a bifunctional organic molecule featuring two distinct heterocyclic amine structures: a piperidine ring and a pyrrolidine ring, linked by an ethoxy bridge. Its chemical structure is foundational to its physicochemical profile, making it a molecule of interest for researchers in medicinal chemistry and drug development. The presence of two basic nitrogen atoms—one tertiary amine in the pyrrolidine moiety and one secondary amine in the piperidine moiety—is the primary determinant of its acid-base properties and, consequently, its behavior in biological systems. This guide provides a detailed examination of its key physicochemical properties, supported by established experimental methodologies for their determination.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₂N₂O[1]

  • SMILES: C1CCN(C1)CCOC2CCNCC2[1]

Core Physicochemical Properties: A Deep Dive

The utility of a chemical entity in drug development is profoundly influenced by its physicochemical characteristics. For this compound, the most critical parameters are its acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Acidity and Basicity (pKa)

The pKa value is the pH at which a molecule exists in an equilibrium of its protonated (ionized) and deprotonated (neutral) forms. For this compound, both the piperidine and pyrrolidine nitrogens are basic and can accept a proton. Therefore, the molecule will have two distinct pKa values.

  • Significance: The pKa dictates the charge state of the molecule at a given pH. At physiological pH (~7.4), a compound with a pKa significantly above this value will be predominantly protonated (cationic). This charge state is critical for receptor binding (ionic interactions), aqueous solubility, and membrane permeability. Piperidine itself has a pKa of 11.22 for its conjugate acid, indicating it is a strong base[2]. Derivatives are expected to have similar basicity, though this is influenced by substituents. For instance, a predicted pKa for the related compound 4-(2-pyrrolidinoethyl)piperidine is 10.63[3].

  • Expected pKa Profile:

    • The secondary amine of the piperidine ring is expected to have a higher pKa (pKa₁) value, likely in the range of 10-11, making it the more basic site.

    • The tertiary amine of the pyrrolidine ring will have a slightly lower pKa (pKa₂), likely in the range of 8-9.5.

    • Causality: At physiological pH 7.4, both nitrogen atoms will be substantially protonated, resulting in a molecule that carries a positive charge, which enhances its solubility in aqueous media like blood plasma but can limit its ability to passively diffuse across lipid membranes.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • LogP (Partition Coefficient): This measures the ratio of the concentration of the neutral form of the compound in an immiscible lipid (n-octanol) and aqueous phase. The predicted XlogP for this compound is 0.7, suggesting moderate lipophilicity for the neutral species[1].

  • LogD (Distribution Coefficient): This is the more physiologically relevant metric for ionizable molecules as it accounts for all species (neutral and ionized) at a specific pH[4].

  • Significance & Causality: Since this compound is basic, its logD is highly pH-dependent. At acidic or physiological pH, the molecule becomes protonated. This ionization dramatically increases its affinity for the aqueous phase, leading to a significantly lower logD value compared to its logP. A low logD at pH 7.4 suggests that while the compound may have good aqueous solubility, it may exhibit poor passive membrane permeability, a key factor in the "rule of 5" for drug-likeness[5].

Solubility

Aqueous solubility is fundamental for drug administration and absorption. The solubility of this compound is intrinsically linked to its pKa and the pH of the medium.

  • Expected Behavior: The neutral form of the molecule is expected to have limited water solubility. However, due to its basic nature, it will exhibit significantly higher solubility in acidic solutions where it can form a protonated salt. This property is often exploited in drug formulation by creating hydrochloride or other salt forms of basic drug molecules to improve their solubility and dissolution rate.

Data Summary: Physicochemical Profile

The following table summarizes the key computed and expected physicochemical properties for this compound.

PropertyValueSource/Comment
Molecular Formula C₁₁H₂₂N₂OPubChemLite[1]
Molecular Weight 198.31 g/mol Calculated from formula
Monoisotopic Mass 198.17322 DaPubChemLite[1]
XlogP (predicted) 0.7PubChemLite[1]
pKa₁ (Piperidine N) ~10-11 (Estimated)Based on piperidine derivatives[2][3]
pKa₂ (Pyrrolidine N) ~8-9.5 (Estimated)Based on cyclic amine structures
Form Solid (Expected)Many similar piperidine derivatives are solids at room temperature

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted values must be confirmed through empirical measurement. The following sections detail standard, self-validating protocols for determining the core physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a gold standard for pKa determination due to its precision and simplicity[6][7]. It involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. To ensure full protonation of both basic centers, acidify the solution to ~pH 2 with a standardized solution of 0.1 M HCl.

  • Ionic Strength Adjustment: Maintain a constant ionic strength (e.g., 0.01 M) by adding a salt solution such as 0.1 M KCl. This minimizes variations in activity coefficients during the titration[6].

  • Titration Setup: Place the solution in a thermostatted beaker at 25 ± 0.5°C with constant stirring. Immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.1 M NaOH solution.

  • Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve. The curve will show two equivalence points, corresponding to the neutralization of the two protonated amine groups.

    • The pKa values are determined from the pH at the half-equivalence points. pKa₁ corresponds to the pH at the first half-equivalence point, and pKa₂ is determined from the pH at the midpoint between the first and second equivalence points.

    • Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Dissolve compound in deionized water prep2 Acidify to pH 2 with 0.1 M HCl prep1->prep2 prep3 Adjust ionic strength with 0.1 M KCl prep2->prep3 titrate1 Calibrate pH meter and thermostat to 25°C prep3->titrate1 titrate2 Titrate with 0.1 M NaOH in small increments titrate1->titrate2 titrate3 Record pH and volume after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume NaOH titrate3->analysis1 analysis2 Identify two equivalence points analysis1->analysis2 analysis3 Determine pKa values at half-equivalence points analysis2->analysis3 result result analysis3->result Final pKa₁, pKa₂ Values

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the classical technique for experimentally determining the partition coefficient. It directly measures the distribution of a solute between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (pre-saturated water). The concentration should be below the limit of solubility and detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for a sufficient time to allow equilibrium to be reached (typically 5-15 minutes). Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

    • P = [Concentration]octanol / [Concentration]water

    • logP = log₁₀(P)

  • Self-Validation: The experiment should be repeated with different phase volume ratios (e.g., 2:1 and 1:2) and at different initial concentrations to ensure the logP value is independent of these parameters.

Workflow for Shake-Flask logP Determination

G cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Pre-saturate n-octanol and water phases exp1 Combine phases and stock solution prep1->exp1 prep2 Prepare stock solution of compound in water prep2->exp1 exp2 Shake to reach equilibrium exp1->exp2 exp3 Centrifuge for complete phase separation exp2->exp3 analysis1 Separate the two phases exp3->analysis1 analysis2 Measure concentration in each phase via HPLC-UV analysis1->analysis2 analysis3 Calculate P = [C]oct / [C]aq analysis2->analysis3 result result analysis3->result Final logP Value

Caption: Workflow for logP determination via the shake-flask method.

Conclusion

This compound is a strongly basic molecule with two protonatable nitrogen centers, which defines its physicochemical landscape. Its predicted moderate lipophilicity (XlogP ~0.7) is offset by its high basicity (estimated pKa values > 8), leading to significant protonation and high aqueous solubility at physiological pH. This profile suggests that while the molecule may be readily formulated in aqueous solutions, its passive diffusion across biological membranes could be limited. The experimental protocols outlined provide a robust framework for empirically verifying these predicted properties, a critical step for any researcher or drug development professional seeking to utilize this compound as a scaffold or therapeutic agent.

References

  • Guidechem. (n.d.). 4-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)Piperidine Dihydrochloride.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
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The Biological Activity of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted biological activity of the novel chemical entity, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. In the absence of direct empirical data for this specific molecule, this document leverages a robust, structure-activity relationship (SAR) framework to build a predictive pharmacological profile. By dissecting the compound's core structural motifs—a 4-alkoxypiperidine scaffold and a 2-(pyrrolidin-1-yl)ethoxy side chain—we postulate its primary molecular targets and downstream physiological effects. This guide is intended to serve as a foundational resource for researchers, offering a scientifically-grounded starting point for the empirical investigation of this compound. We present detailed, field-proven experimental protocols for the validation of its predicted biological activities, including receptor binding and functional assays. All methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction and Rationale for Predictive Analysis

The piperidine and pyrrolidine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1] Their conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make them ideal for targeting a wide array of biological macromolecules. The compound this compound combines these two key pharmacophores through an ether linkage, creating a unique chemical architecture with significant potential for biological activity.

Given the novelty of this specific molecule, this guide employs a predictive approach based on the well-established pharmacological profiles of structurally analogous compounds. This SAR-driven analysis allows for the formulation of a testable hypothesis regarding the compound's primary molecular targets, which are predicted to be the sigma-1 (σ1) receptor and potentially muscarinic acetylcholine receptors (mAChRs) .

Predicted Pharmacology and Mechanism of Action

Primary Predicted Target: The Sigma-1 (σ1) Receptor

The most compelling evidence from structurally related compounds points towards the sigma-1 (σ1) receptor as a primary target for this compound. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions and pathological states, including neurodegenerative diseases, pain, and psychiatric disorders.[2]

Numerous studies have demonstrated that piperidine derivatives featuring an ether-linked side chain exhibit high affinity for the σ1 receptor. Specifically, phenoxyalkylpiperidines have been identified as potent σ1 receptor ligands.[3] The general pharmacophore for σ1 receptor ligands includes a basic amine, a central hydrophobic region, and an aromatic or cycloalkyl moiety. In this compound, the piperidine nitrogen serves as the basic amine, the ethoxy-piperidine core constitutes the hydrophobic region, and the pyrrolidine ring can engage in hydrophobic interactions within the receptor's binding pocket.

Table 1: Sigma-1 (σ1) Receptor Affinity of Structurally Related Piperidine Ether Derivatives

Compound NameStructureσ1 Receptor Affinity (Ki, nM)Reference
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49[3]
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.18[3]
PB212High Affinity[4]
Predicted Signaling Pathway: Modulation of Intracellular Calcium

Activation of the σ1 receptor by an agonist ligand is known to modulate intracellular calcium (Ca2+) signaling. The σ1 receptor translocates from the endoplasmic reticulum to the plasma membrane upon stimulation, where it can interact with and modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors.[2]

Below is a predicted signaling pathway for this compound, assuming agonist activity at the σ1 receptor.

Sigma-1 Receptor Signaling Pathway Predicted Signaling Pathway of this compound at the σ1 Receptor Compound This compound Sigma1 Sigma-1 Receptor (σ1) Compound->Sigma1 Agonist Binding IP3R IP3 Receptor Sigma1->IP3R Potentiation ER Endoplasmic Reticulum (ER) ER->IP3R Ca_ER Ca2+ Release from ER IP3R->Ca_ER Cellular_Response Modulation of Cellular Excitability Neuroprotection Synaptic Plasticity Ca_ER->Cellular_Response

Caption: Predicted agonist activity at the σ1 receptor leading to modulation of intracellular calcium signaling.

Secondary Predicted Target: Muscarinic Acetylcholine Receptors (mAChRs)

The piperidine scaffold is a well-established pharmacophore for ligands of muscarinic acetylcholine receptors (mAChRs).[5] While the primary evidence points towards σ1 activity, the structural similarity of this compound to known muscarinic ligands warrants investigation into its potential interaction with mAChR subtypes. The replacement of an ester group with a more stable ether linkage in acetylcholine analogs can produce chemically stable and potent compounds.

Experimental Protocols for Biological Activity Validation

To empirically validate the predicted biological activities of this compound, a systematic, multi-tiered experimental approach is recommended. The following protocols are designed to provide a comprehensive characterization of the compound's pharmacological profile.

Workflow for Pharmacological Characterization

The following diagram outlines the logical flow of experiments to determine the biological activity of the target compound.

Experimental Workflow Workflow for Pharmacological Characterization Start Compound Synthesis and Purification Binding_Assays Primary Target Screening: Radioligand Binding Assays (σ1, σ2, mAChRs, Dopamine Receptors) Start->Binding_Assays Functional_Assays Functional Characterization: - Calcium Flux Assay (σ1) - GTPγS Binding Assay (mAChRs) Binding_Assays->Functional_Assays If significant binding observed Selectivity_Profiling Off-Target Selectivity Profiling (e.g., CEREP panel) Functional_Assays->Selectivity_Profiling In_Vivo_Studies In Vivo Pharmacological Studies (e.g., Analgesia, Cognition Models) Selectivity_Profiling->In_Vivo_Studies If favorable profile

Caption: A stepwise approach to characterizing the biological activity of the target compound.

Step-by-Step Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: -pentazocine (a selective σ1 receptor ligand)

  • Receptor Source: Guinea pig brain membrane homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of -pentazocine (at a final concentration equal to its Kd).

    • 100 µL of the membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step-by-Step Protocol: Intracellular Calcium Flux Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the σ1 receptor.

Materials:

  • Test Compound: this compound

  • Cell Line: A cell line endogenously expressing or stably transfected with the σ1 receptor (e.g., MCF7 cells).[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Known σ1 agonist (e.g., PRE-084)

  • Known σ1 antagonist (e.g., NE-100)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM in the dark at 37°C for 60 minutes.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist/Antagonist Determination:

    • Agonist Mode: After a brief incubation with the test compound, measure the change in fluorescence. An increase in fluorescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compound, and then add a known σ1 agonist (PRE-084). A reduction in the agonist-induced fluorescence increase indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This technical guide presents a predictive analysis of the biological activity of this compound, postulating the sigma-1 (σ1) receptor as its primary molecular target. This prediction is firmly rooted in the structure-activity relationships of analogous compounds. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this hypothesis. The insights and methodologies detailed herein are intended to empower researchers to efficiently and effectively elucidate the pharmacological profile of this novel compound, paving the way for its potential development as a therapeutic agent.

References

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The Versatile Scaffold of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Combination

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine core represents a fascinating amalgamation of two such scaffolds: the piperidine and the pyrrolidine rings. Both piperidine and pyrrolidine are saturated nitrogen-containing heterocycles that are prevalent in a vast array of natural products and synthetic drugs, lauded for their ability to impart desirable physicochemical properties and engage in crucial interactions with biological targets.[1][2]

The piperidine ring, a six-membered heterocycle, is a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as therapeutics for a range of other conditions.[3] Its conformational flexibility allows it to adapt to the steric demands of various binding pockets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to facilitate aqueous solubility.[4] Similarly, the five-membered pyrrolidine ring offers a three-dimensional architecture that can effectively explore pharmacophore space.[5] The less rigid nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a unique conformational landscape for optimizing ligand-receptor interactions.

The this compound scaffold strategically links these two heterocycles via an ethoxy bridge. This linker introduces a degree of flexibility and additional hydrogen bond accepting capabilities through the ether oxygen, further expanding the potential for interaction with biological macromolecules. This technical guide will provide an in-depth exploration of this promising scaffold, from its synthesis to its potential applications in drug discovery, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies: Assembling the Core Scaffold

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and published methods for analogous structures.[6][7] The following proposed synthesis is a modular approach that allows for the late-stage introduction of diversity, a key consideration in medicinal chemistry campaigns.

Proposed Synthetic Protocol

A logical approach to the synthesis of the target scaffold involves the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The key intermediates for this synthesis would be a suitable 4-hydroxypiperidine derivative and a 2-chloroethylpyrrolidine derivative.

Step 1: Preparation of N-Boc-4-hydroxypiperidine

The synthesis begins with the protection of the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Reaction: Commercially available 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Rationale: The Boc group protects the secondary amine of the piperidine ring, preventing it from acting as a nucleophile in subsequent steps and directing the reaction to the hydroxyl group.

Step 2: Preparation of 1-(2-chloroethyl)pyrrolidine

This key reagent can be synthesized from 2-(pyrrolidin-1-yl)ethanol.

  • Reaction: 2-(Pyrrolidin-1-yl)ethanol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), typically in an inert solvent.

  • Rationale: This step converts the hydroxyl group into a good leaving group (chloride), creating an electrophilic species that can readily react with a nucleophile.

Step 3: Williamson Ether Synthesis

The core ether linkage of the scaffold is formed in this step.

  • Reaction: N-Boc-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF to form the corresponding alkoxide. This is followed by the addition of 1-(2-chloroethyl)pyrrolidine.

  • Causality: The highly nucleophilic alkoxide generated in situ attacks the electrophilic carbon of the 1-(2-chloroethyl)pyrrolidine, displacing the chloride and forming the desired ether bond. The use of an anhydrous solvent is critical to prevent quenching of the strong base.

Step 4: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target scaffold.

  • Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

  • Rationale: The Boc group is labile under acidic conditions, readily cleaving to release the free secondary amine of the piperidine ring, furnishing the final this compound scaffold.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of a chemical scaffold lies in its potential to be elaborated into a library of compounds with diverse biological activities. While there is a lack of specific pharmacological data for the parent this compound scaffold, we can infer its potential by examining structurally related molecules.

Inference from Structurally Similar Compounds
  • Opioid Receptor Modulation: A significant number of 4-substituted piperidines have been investigated as analgesics that act on opioid receptors.[5][8] The this compound scaffold could serve as a novel template for the design of potent and selective opioid receptor agonists or antagonists.

  • NMDA Receptor Antagonism: The N-substituted piperidine motif is present in antagonists of the N-methyl-D-aspartate (NMDA) receptor, which are of interest for the treatment of various neurological disorders.[9] The ethoxy-pyrrolidine moiety at the 4-position could modulate the affinity and selectivity for different NMDA receptor subtypes.

  • Antiviral Activity: Certain piperidine derivatives have shown promise as antiviral agents, including as CCR5 antagonists for the treatment of HIV infection.[10] The specific substitution pattern of the target scaffold could be explored for its potential in this therapeutic area.

  • Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold, often attached to a piperidine ring, is a key feature of potent inhibitors of Akt kinases, which are implicated in cancer.[11] The this compound core could be incorporated into novel kinase inhibitor designs.

Hypothetical Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR of this scaffold would be crucial for lead optimization. The following points highlight key areas for modification and the potential impact on biological activity:

  • Piperidine Nitrogen (N-1): This position is a primary handle for introducing diversity. Alkylation, arylation, or acylation at this position can significantly influence potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a benzyl group is a common strategy in the development of CNS-active agents.[12]

  • Pyrrolidine Ring: Substitution on the pyrrolidine ring can fine-tune the steric and electronic properties of the molecule. The stereochemistry of these substituents can also play a critical role in receptor binding.[5]

  • Ethoxy Linker: The length and nature of the linker between the piperidine and pyrrolidine rings can be varied. Shortening or lengthening the alkyl chain, or replacing the ether oxygen with other functional groups, would impact the flexibility and polarity of the molecule.

  • Piperidine Ring Conformation: Introduction of substituents on the piperidine ring itself can lock the ring into specific conformations, which may be more favorable for binding to a particular target.

Logical Relationship Diagram for SAR Exploration

SAR cluster_mods Structural Modifications cluster_properties Impacted Properties scaffold This compound Scaffold N1_piperidine Piperidine N-1 Substitution (Alkyl, Aryl, Acyl) scaffold->N1_piperidine pyrrolidine_sub Pyrrolidine Ring Substitution scaffold->pyrrolidine_sub linker_mod Ethoxy Linker Modification scaffold->linker_mod piperidine_sub Piperidine Ring Substitution scaffold->piperidine_sub potency Potency N1_piperidine->potency selectivity Selectivity N1_piperidine->selectivity pk_properties Pharmacokinetics (ADMET) N1_piperidine->pk_properties physicochem Physicochemical Properties (Solubility, Lipophilicity) N1_piperidine->physicochem pyrrolidine_sub->potency pyrrolidine_sub->selectivity linker_mod->potency linker_mod->pk_properties linker_mod->physicochem piperidine_sub->potency piperidine_sub->selectivity

Caption: Key areas for SAR exploration of the scaffold and their potential impact.

In Silico ADMET Profiling: A Predictive Assessment

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition. While experimental data for this compound is not available, in silico predictive models can provide valuable initial insights.[13][14]

Workflow for In Silico ADMET Prediction
  • 3D Structure Generation and Optimization: A 3D model of the scaffold is generated and its geometry is optimized using computational chemistry software.

  • Calculation of Physicochemical Properties: Key descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These properties are evaluated against established drug-likeness rules, such as Lipinski's Rule of Five.

  • ADME Modeling:

    • Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

    • Distribution: Estimation of plasma protein binding.

    • Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

    • Excretion: Prediction of renal clearance.

  • Toxicity Prediction:

    • hERG Inhibition: Assessment of the potential for cardiotoxicity.

    • Ames Mutagenicity: Prediction of mutagenic potential.

    • Hepatotoxicity: Evaluation of the risk of liver injury.

Predicted ADMET Properties of the Parent Scaffold
PropertyPredicted Value/RangeImplication for Drug-Likeness
Molecular Weight ( g/mol )~198.3Well within the desirable range (<500) for good absorption.
logP~1.5 - 2.5Indicates a balance between aqueous solubility and lipophilicity.
TPSA (Ų)~21.3Suggests good potential for oral bioavailability and BBB penetration.
H-Bond Donors1Favorable for membrane permeability.
H-Bond Acceptors3Favorable for solubility.
BBB PenetrationLikelyThe low TPSA and moderate lipophilicity suggest CNS availability.
CYP MetabolismPotential N-dealkylationThe piperidine and pyrrolidine nitrogens are potential sites.
hERG InhibitionLow to moderate riskFurther experimental validation is necessary.

Note: These values are estimations based on computational models and require experimental verification.

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold presents a compelling starting point for the design of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for favorable drug-like properties. By drawing analogies from structurally related compounds, it is evident that this scaffold could be a valuable template for targeting a diverse range of biological entities, particularly within the central nervous system.

The true potential of this scaffold, however, can only be unlocked through systematic medicinal chemistry efforts. The strategic exploration of its structure-activity relationships, guided by both in silico predictions and empirical biological testing, will be paramount in identifying lead compounds with the desired potency, selectivity, and safety profiles. This technical guide serves as a foundational resource for researchers embarking on the exploration of the this compound scaffold, a promising yet underexplored entity in the vast landscape of drug discovery.

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  • PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]

  • Meltzer, L. T., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(17), 2739–2750. [Link]

  • Al-Buriahi, A. K., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129953. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Al-Khafaji, K., & Al-Saadi, M. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]

  • El-Saadi, M., et al. (2022). Important computed ADMET properties and their recommended ranges for orally active drugs. Chemistry & Biodiversity, 19(10), e202200424. [Link]

  • Harishkumar, S., et al. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues. ResearchGate. [Link]

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical roadmap for the initial investigation of the novel chemical entity, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. As this compound is currently uncharacterized in the public domain, this guide outlines a hypothesis-driven approach to identify and validate its potential therapeutic targets. By leveraging established principles of medicinal chemistry and implementing a phased, multi-disciplinary experimental plan, we aim to elucidate the pharmacological profile of this promising molecule. The following sections detail the scientific rationale based on its structural motifs, propose a prioritized list of potential biological targets, and provide detailed protocols for a systematic screening and validation cascade.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound presents an intriguing scaffold for therapeutic investigation. Its structure combines two key pharmacophoric elements that are prevalent in a variety of biologically active molecules: the "4-alkoxypiperidine" core and the "pyrrolidinyl-ethoxy" side chain.

The 4-alkoxypiperidine moiety is a well-established "privileged structure" in medicinal chemistry, known to be a versatile scaffold for ligands targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs)[1][2]. The piperidine ring provides a rigid framework for orienting substituents, while the ether linkage at the 4-position allows for the introduction of diverse side chains to modulate target affinity and selectivity.

The pyrrolidinyl-ethoxy side chain is also a common feature in compounds with diverse pharmacological activities. It has been incorporated into molecules targeting acetylcholinesterase (AChE)[3][4], the Receptor for Advanced Glycation End Products (RAGE)[5][6], and estrogen receptors[7][8]. Furthermore, this moiety is found in compounds designed to modulate the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine[9].

The convergence of these two pharmacologically relevant motifs in a single, novel molecule warrants a thorough investigation into its therapeutic potential. This guide provides the strategic framework for such an endeavor.

Hypothesized Therapeutic Targets: A Structurally-Guided Approach

Based on a comprehensive analysis of the structural motifs within this compound and their prevalence in known bioactive compounds, we have formulated a prioritized list of potential therapeutic targets.

Primary Therapeutic Targets

Our primary hypothesis is that this compound will exhibit activity at one or more of the following targets due to the strong precedent set by its constituent chemical features:

Target Class Specific Target(s) Scientific Rationale
G-Protein Coupled Receptors (GPCRs) Muscarinic Acetylcholine Receptors (M1-M5), Histamine Receptors (H1, H3), Dopamine Receptors (D2-like)The 4-alkoxypiperidine core is a classic scaffold for GPCR ligands[1][2]. The overall structure bears resemblance to known muscarinic and histamine receptor modulators.
Enzymes Acetylcholinesterase (AChE)The pyrrolidinyl-ethoxy moiety is present in known AChE inhibitors, suggesting a potential interaction with the catalytic or peripheral anionic site of the enzyme[3][4].
Secondary and Exploratory Targets

To ensure a comprehensive initial assessment, a broader screening panel against secondary, exploratory targets is recommended. This will help to identify unexpected activities and build a more complete pharmacological profile.

Target Class Specific Target(s) Scientific Rationale
Neurotransmitter Transporters Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT)The pyrrolidinyl-ethoxy side chain is found in compounds designed as reuptake inhibitors for these monoamine transporters[9].
Other Receptors Receptor for Advanced Glycation End Products (RAGE), Estrogen Receptors (ERα, ERβ), Sigma Receptors (σ1, σ2)The pyrrolidinyl-ethoxy moiety has been incorporated into ligands for these diverse targets[5][6][7][8].

A Phased Experimental Plan for Target Validation

The following phased experimental plan is designed to systematically evaluate the interaction of this compound with the hypothesized targets, progressing from initial binding studies to functional and cellular characterization.

Target_Validation_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular & Selectivity Profiling Primary_Screening Primary Target Screening (Binding Assays) Functional_Assays Functional Follow-up (Agonist/Antagonist Assays) Primary_Screening->Functional_Assays Identified Hits AChE_Inhibition AChE Inhibition Assay Primary_Screening->AChE_Inhibition Cell_Based_Assays Cell-Based Functional Assays Functional_Assays->Cell_Based_Assays AChE_Inhibition->Cell_Based_Assays Secondary_Screening Secondary Target Screening Cell_Based_Assays->Secondary_Screening Safety_Panel Broad Off-Target Safety Panel Secondary_Screening->Safety_Panel End Pharmacological Profile Safety_Panel->End Start Test Compound Start->Primary_Screening

Caption: A phased workflow for the identification and validation of therapeutic targets for a novel compound.

Phase 1: In Vitro Profiling

The initial phase focuses on determining if this compound directly interacts with the prioritized primary targets.

The most direct method to assess interaction with the proposed GPCR targets is through competitive radioligand binding assays. This approach quantifies the affinity of the test compound for the receptor of interest.

Experimental Protocol: Representative Radioligand Binding Assay (e.g., for Muscarinic M1 Receptor)

  • Materials:

    • Cell membranes expressing the human M1 muscarinic receptor.

    • Radioligand (e.g., [³H]-N-methylscopolamine).

    • Non-specific binding control (e.g., atropine).

    • Test compound (this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • 96-well microplates.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific control.

    • Initiate the binding reaction by adding the radioligand.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

For any GPCR target where significant binding affinity is observed, it is crucial to determine the functional consequence of this interaction (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

Example: Calcium Mobilization Assay for Gq-coupled Receptors (e.g., M1, M3, H1)

Gq_Signaling_Pathway GPCR Gq-coupled Receptor (e.g., M1, H1) G_protein Gαq/11 GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified signaling pathway for a Gq-coupled GPCR leading to intracellular calcium release.

Experimental Protocol:

  • Materials:

    • Cells stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A known agonist for the receptor.

    • Test compound.

    • A fluorescence plate reader with an integrated fluid-handling system.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye.

    • To determine agonist activity, add the test compound at various concentrations and measure the fluorescence intensity over time.

    • To determine antagonist activity, pre-incubate the cells with the test compound at various concentrations, then add a known agonist at its EC₅₀ concentration and measure the fluorescence intensity.

  • Data Analysis:

    • For agonist mode, plot the change in fluorescence against the log of the test compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀.

The potential for AChE inhibition will be assessed using a well-established colorimetric method.

Experimental Protocol: Ellman's Assay

  • Materials:

    • Purified acetylcholinesterase.

    • Acetylthiocholine (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compound.

    • Phosphate buffer (pH 8.0).

    • A 96-well plate and a microplate reader.

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and either the test compound or buffer (for control).

    • Add the AChE enzyme and incubate for a short period.

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ from a plot of inhibition versus the log of the test compound concentration.

Phase 2: Cellular and Selectivity Profiling

Upon successful identification of primary targets in Phase 1, the investigation will move to more physiologically relevant cellular models and a broader assessment of selectivity.

The activity of the compound will be confirmed in cell lines endogenously expressing the target of interest. The specific assay will depend on the target and its signaling pathway (e.g., cAMP assays for Gs/Gi-coupled receptors, reporter gene assays for transcriptionally-regulated targets).

The compound will be screened against the panel of secondary targets listed in section 2.2. Additionally, to proactively identify potential liabilities, the compound should be submitted to a comprehensive off-target safety panel (e.g., the Eurofins SafetyScreen44 or a similar service). This will provide valuable information on the compound's selectivity and potential for adverse effects.

Data Interpretation and Future Directions

The data generated from this comprehensive investigation will provide a detailed pharmacological profile of this compound. Positive results, particularly high affinity and functional activity at a primary target coupled with a clean off-target profile, would provide a strong rationale for initiating lead optimization studies. This would involve the synthesis of analogs to establish a structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic parameters.

References

  • Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease Source: PMC - NIH URL: [Link]

  • Title: Deep-learning- and pharmacophore-based prediction of RAGE inhibitors Source: ResearchGate URL: [Link]

  • Title: Antiestrogens. 3. Estrogen receptor affinities and antiproliferative effects in MCF-7 cells of phenolic analogs of trioxifene, [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl[methanone Source: Journal of Medicinal Chemistry - ACS Publications URL: https://pubs.acs.org/doi/10.1021/jm00083a019
  • Title: Piperidino-butyrophenones.
  • Title: US6750224B1 - Antibacterial optically pure benzoquinolizine carboxylic acids, processes, compositions and methods of treatment Source: Google Patents URL
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  • Title: Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens Source: NIH URL: [Link]

  • Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: RSC Publishing URL: [Link]

  • Title: (a) Known RAGE inhibitor, 4,6-Bis(4-chlorophenyl)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}-2-pyrimidinamine and (b) ZINC36086867, (c) ZINC9661197, and (d) ZINC72402826 deep-learning selected compounds docked into the Lys43, Lys44, Arg48, Met102, and Arg104 pocket. Source: ResearchGate URL: [Link]

  • Title: CA2811080C - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine Source: Google Patents URL

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In Silico Modeling of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the small molecule 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine and a high-value biological target. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible computational workflow.

Herein, we will use the human sigma-1 receptor (σ1R), a chaperone protein implicated in a range of neurological disorders, as our exemplary target.[1][2] The piperidine scaffold, a key feature of our subject molecule, is a common motif in known sigma-1 receptor ligands, making this a scientifically pertinent investigation.[2] This guide will provide the foundational knowledge to adapt this workflow to other targets as dictated by emerging biological data.

Conceptual Framework: From Hypothesis to Validated Model

The journey of in silico drug discovery is not a linear path but an iterative cycle of hypothesis generation, computational experimentation, and data-driven refinement. Our primary objective is to predict the binding mode and affinity of this compound to the human sigma-1 receptor. This process is underpinned by the principles of molecular mechanics and statistical thermodynamics, allowing us to simulate the dynamic interplay between a ligand and its protein target at an atomic level.

A self-validating protocol is paramount. This is achieved by incorporating rigorous setup procedures, employing well-regarded software and force fields, and critically, by understanding the limitations of each computational technique. The workflow we will describe is designed to be transparent and reproducible, forming a solid foundation for further drug discovery efforts.

The Workflow: A Bird's-Eye View

Our computational investigation is structured into four key phases, each with its own set of protocols and quality control checkpoints. This modular approach ensures that the output of each stage is optimized for the next, minimizing the propagation of errors.

G cluster_0 Phase 1: Pre-processing cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Energetics cluster_3 Phase 4: Data Analysis & Interpretation P1_Receptor Receptor Preparation P2_Docking Molecular Docking P1_Receptor->P2_Docking P1_Ligand Ligand Preparation P1_Ligand->P2_Docking P3_MD Molecular Dynamics Simulation P2_Docking->P3_MD P4_Analysis Trajectory Analysis & Binding Energy Calculation P3_MD->P4_Analysis

Caption: High-level overview of the in silico modeling workflow.

Phase 1: Pre-processing - Laying a Robust Foundation

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of our input structures directly dictates the reliability of our results. This phase is dedicated to the meticulous preparation of both the sigma-1 receptor and our ligand, this compound.

Receptor Preparation

The selection and preparation of the protein structure are critical first steps. We will use the high-resolution crystal structure of the human sigma-1 receptor. A search of the RCSB Protein Data Bank (PDB) reveals several suitable structures. For this guide, we will use PDB ID: 5HK1, which is the structure of the human sigma-1 receptor in complex with the ligand PD144418.[1] The presence of a bound ligand helps to define the binding pocket.

Protocol: Receptor Preparation

  • Obtain the PDB File: Download the PDB file (e.g., 5HK1.pdb) from the .

  • Initial Cleaning: Open the PDB file in a molecular visualization program such as UCSF Chimera or PyMOL.[3][4]

    • Remove water molecules and any other non-essential ions or co-factors.

    • Delete all but one protein chain if the biological unit is a monomer or if you are focusing on a single chain's binding site. For 5HK1, the receptor is a trimer, and for this example, we will proceed with a single chain.[1][5]

    • Remove the co-crystallized ligand (PD144418 in this case) to create an apo-like binding site for our docking study.

  • Add Hydrogens and Assign Charges:

    • Use a tool like the Dock Prep feature in UCSF Chimera or the pdb2gmx module in GROMACS to add hydrogen atoms, as they are typically not resolved in crystal structures.[4][6]

    • Assign partial charges to each atom using a standard force field (e.g., AMBER or CHARMM). This is crucial for accurately calculating electrostatic interactions.

  • Final Output: Save the prepared receptor as a .pdbqt file for docking with AutoDock Vina or as a .gro file for simulations with GROMACS.

Ligand Preparation

Our ligand, this compound (CAS: 1094533-75-1), needs to be converted into a 3D structure with appropriate chemical properties.[7]

Protocol: Ligand Preparation

  • Obtain Ligand Structure:

    • Ideally, start with a 2D structure drawn in a chemical sketcher like ChemDraw or MarvinSketch.

    • Alternatively, use the SMILES string for the compound and convert it to a 3D structure using a program like Open Babel.

  • Generate a 3D Conformation:

    • Use a tool like Avogadro or the antechamber module of AmberTools to generate a reasonable 3D conformation of the ligand.[6]

  • Add Hydrogens and Assign Charges:

    • Ensure all hydrogen atoms are present.

    • Assign partial charges using a method suitable for small molecules, such as AM1-BCC charges, which can be calculated using antechamber.

  • Define Rotatable Bonds: For flexible docking, the rotatable bonds in the ligand must be defined. This is typically handled automatically by docking preparation software.

  • Final Output: Save the prepared ligand in a format compatible with your docking software, such as .pdbqt for AutoDock Vina.

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as a computational screening tool to predict the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method to generate plausible binding hypotheses. We will use AutoDock Vina, a widely used and validated open-source docking program.

G Receptor Prepared Receptor (.pdbqt) Vina AutoDock Vina Receptor->Vina Ligand Prepared Ligand (.pdbqt) Ligand->Vina Config Configuration File (grid box, exhaustiveness) Config->Vina Results Docked Poses & Binding Scores Vina->Results

Caption: Workflow for molecular docking with AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • Using your molecular visualization software and the prepared receptor, identify the binding pocket. The location of the co-crystallized ligand in the original PDB file (5HK1) is an excellent guide.

    • Define a 3D grid box that encompasses this entire binding site. The dimensions of the box are critical: too small, and you may miss the correct binding pose; too large, and the search becomes inefficient.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions in Angstroms.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the chance of finding the best pose but also increases computation time.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results:

    • Vina will output a file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.

    • Visualize the top-ranked poses in complex with the receptor to assess their plausibility. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with important residues in the binding site.

Parameter Description Typical Value
Grid Box Center The x, y, z coordinates of the center of the search space.Determined from the co-crystallized ligand's position.
Grid Box Size The dimensions (x, y, z) of the search space in Angstroms.25 x 25 x 25 Å (a good starting point)
Exhaustiveness Controls the computational effort of the search.8 (default), can be increased for more rigorous searches.

Phase 3: Molecular Dynamics Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. This provides a more realistic representation of the system in a simulated physiological environment, accounting for the flexibility of both the protein and the ligand. We will use GROMACS, a versatile and high-performance MD engine.[6][8][9]

Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Complex Formation: Use the best-ranked docked pose from the previous phase as the starting structure for the MD simulation.

    • Force Field Selection: Choose a suitable force field. The CHARMM36m force field is a robust choice for proteins.[6]

    • Ligand Parameterization: This is a critical step. Standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF (CHARMM General Force Field) to generate the topology and parameter files for this compound.[6]

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to simulate a physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure to 1 bar. This is typically done in two stages:

      • NVT Equilibration (Constant Volume): Heat the system while restraining the positions of the protein and ligand heavy atoms.

      • NPT Equilibration (Constant Pressure): Equilibrate the pressure, allowing the box size to fluctuate. The restraints on the protein and ligand are gradually released.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100 nanoseconds or more) without any restraints. The coordinates of the system are saved at regular intervals, creating a trajectory file.

Phase 4: Data Analysis - Extracting Actionable Insights

The trajectory file from the MD simulation is a rich source of information. Proper analysis is key to understanding the stability of the binding pose, the nature of the interactions, and to estimate the binding free energy.

Key Analyses:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the system and the ligand's binding pose. A stable RMSD suggests that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

  • Interaction Analysis:

    • Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

    • Analyze hydrophobic and electrostatic interaction patterns.

  • Binding Free Energy Calculation:

    • Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA to estimate the binding free energy from the MD trajectory. This provides a more accurate prediction of binding affinity than docking scores.

Analysis Metric Purpose Interpretation of a Favorable Result
Ligand RMSD Assesses the stability of the ligand's binding pose.A low, stable RMSD (e.g., < 2 Å) relative to the starting pose.
Protein RMSD Measures the overall structural stability of the protein.A stable RMSD plateau after an initial equilibration period.
Hydrogen Bonds Identifies key polar interactions.Consistent hydrogen bonding with specific residues throughout the simulation.
MM/PBSA ΔG Estimates the binding free energy.A negative value, with more negative values indicating stronger binding.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound with the human sigma-1 receptor. By following these detailed protocols, researchers can generate robust and reproducible predictions of ligand binding.

The insights gained from this workflow can directly inform the next steps in a drug discovery pipeline. For example, the identification of key interacting residues can guide the design of new analogs with improved potency and selectivity. The predicted binding free energies can be used to rank compounds for synthesis and in vitro testing.

It is crucial to remember that in silico modeling is a predictive science. The ultimate validation of these computational hypotheses must come from experimental data. However, by thoughtfully applying the techniques described herein, we can significantly accelerate the drug discovery process, saving time and resources by focusing on the most promising candidates.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorials. Available at: [Link]

  • BioExcel. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Available at: [Link]

  • Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor. RCSB Protein Data Bank. DOI: 10.2210/pdb5HK1/pdb. Available at: [Link]

  • ResearchGate. Structure of the human sigma 1 (σ1) receptor (the data were taken from file PDB ID: 5HK1). Available at: [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available at: [Link]

  • Fu, C., et al. (2024). Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. RCSB Protein Data Bank. DOI: 10.2210/pdb8W4D/pdb. Available at: [Link]

  • Bioinformatics Explained. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Rosen, H., et al. (2019). Structural basis for σ1 receptor ligand recognition. Proceedings of the National Academy of Sciences, 116(10), 4136-4145. Available at: [Link]

  • Meng, F., et al. (2022). The closed conformation of the sigma-1 receptor from Xenopus laevis. RCSB Protein Data Bank. DOI: 10.2210/pdb7W2B/pdb. Available at: [Link]

  • Crescent Silico. (2022). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]

  • The University of Edinburgh. Preparing the protein and ligand for docking. Available at: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. Available at: [Link]

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An In-depth Technical Guide to 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Derivatives and Analogues: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The convergence of well-established pharmacophores into novel molecular frameworks is a cornerstone of modern medicinal chemistry. This guide delves into the untapped potential of the 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine scaffold, a unique hybrid structure that marries the pharmacological relevance of both piperidine and pyrrolidine rings.[1][2][3] We present a comprehensive analysis of the synthetic routes to this core, explore the anticipated structure-activity relationships by drawing parallels with analogous compounds, and outline potential therapeutic avenues for its derivatives. This document is intended to serve as a technical resource for researchers and drug development professionals, providing both the conceptual framework and practical methodologies for exploring this promising class of compounds.

Introduction: A Tale of Two Rings

The piperidine and pyrrolidine moieties are among the most ubiquitous heterocyclic systems in pharmaceuticals and natural products.[1][2] The piperidine ring is a key structural feature in a wide array of drugs, including analgesics, antipsychotics, and antihistamines, owing to its ability to engage with a variety of biological targets.[4][5][6] Similarly, the pyrrolidine ring is a fundamental component of numerous bioactive molecules, including alkaloids and proline-based therapeutics, and is known to confer favorable pharmacokinetic properties.[7]

The this compound scaffold represents a strategic amalgamation of these two privileged structures. The central piperidine ring provides a rigid anchor for substituent placement, while the flexible 2-(pyrrolidin-1-yl)ethoxy side chain offers a versatile vector for exploring interactions with target proteins. This unique combination of structural features suggests a high potential for the discovery of novel bioactive agents with diverse pharmacological profiles.

Synthetic Strategies: Building the Core

The synthesis of the this compound core and its derivatives can be achieved through convergent and efficient synthetic routes. A plausible and versatile approach involves the Williamson ether synthesis, a robust and well-documented method for the formation of ether linkages.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold points to two key building blocks: a suitably protected 4-hydroxypiperidine and a 1-(2-haloethyl)pyrrolidine. This approach allows for the late-stage introduction of the pyrrolidine-containing side chain, facilitating the synthesis of a diverse library of analogues.

retrosynthesis target This compound disconnection C-O Ether Disconnection target->disconnection intermediates Protected 4-hydroxypiperidine + 1-(2-haloethyl)pyrrolidine disconnection->intermediates building_blocks 4-Hydroxypiperidine + Pyrrolidine + 2-Haloethanol intermediates->building_blocks

Caption: Retrosynthetic analysis of the target scaffold.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed for the preparation of the this compound core.

synthesis_pathway cluster_step1 Step 1: Protection of Piperidine Nitrogen cluster_step2 Step 2: Ether Formation cluster_step3 Step 3: Deprotection start 4-Hydroxypiperidine reagent1 Boc₂O, Et₃N DCM, 0°C to rt start->reagent1 product1 N-Boc-4-hydroxypiperidine reagent1->product1 reagent2 1. NaH, THF, 0°C 2. 1-(2-Chloroethyl)pyrrolidine HCl product1->reagent2 product2 N-Boc-4-[2-(pyrrolidin-1-yl)ethoxy]piperidine reagent2->product2 reagent3 TFA or HCl in Dioxane DCM, rt product2->reagent3 final_product This compound reagent3->final_product

Caption: Proposed synthetic pathway to the core molecule.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the this compound scaffold is not extensively published, valuable insights can be gleaned from structurally related compounds.

The (2-Aminoethoxy) Moiety

In a study focused on inhibitors of the presynaptic choline transporter, the (2-piperidin-1-yl)ethoxy moiety was found to be a well-tolerated replacement for other ether substituents at the 4-position of a piperidine ring.[8] This suggests that the 2-(pyrrolidin-1-yl)ethoxy group in our core scaffold is likely to be a key pharmacophoric element, potentially involved in hydrogen bonding or electrostatic interactions with biological targets.

Substitution on the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a crucial handle for derivatization. N-alkylation or N-arylation can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, which in turn influence its pharmacokinetic and pharmacodynamic profile. For instance, in the development of opioid receptor agonists, modifications at the piperidine nitrogen have been shown to be critical for potency and selectivity.[9]

Modifications of the Pyrrolidine Ring

The pyrrolidine ring itself offers opportunities for further optimization. Introduction of substituents on the pyrrolidine ring can introduce chirality and provide additional points of interaction with a target protein. The stereochemistry of these substituents can be a critical determinant of biological activity.

Potential Therapeutic Applications

Given the diverse biological activities associated with piperidine and pyrrolidine derivatives, the this compound scaffold holds promise for a wide range of therapeutic applications.

  • Central Nervous System (CNS) Disorders: The presence of two basic nitrogen atoms suggests that these compounds may have good blood-brain barrier permeability, making them attractive candidates for CNS-acting drugs, such as antipsychotics, antidepressants, or agents for neurodegenerative diseases.[5]

  • Analgesia: Piperidine-containing structures are well-represented among opioid and non-opioid analgesics.[6] The structural features of the core scaffold are consistent with those found in some known analgesic compounds.

  • Anticancer and Antimicrobial Agents: Both piperidine and pyrrolidine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[4][7] The unique topology of the this compound scaffold may lead to novel mechanisms of action in these therapeutic areas.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and characterization of the this compound core.

Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (1)
  • Procedure: To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.

  • Expected Yield: 95-99%

  • Characterization: ¹H NMR, ¹³C NMR, LC-MS

Synthesis of tert-butyl this compound-1-carboxylate (2)
  • Procedure: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1) (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes. 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq) is then added, and the reaction mixture is heated to 60 °C and stirred for 16 hours. After cooling to room temperature, the reaction is carefully quenched with water. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Expected Yield: 60-70%

  • Characterization: ¹H NMR, ¹³C NMR, LC-MS

Synthesis of this compound (3)
  • Procedure: To a solution of tert-butyl this compound-1-carboxylate (2) (1.0 eq) in DCM (0.2 M) is added trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in 1,4-dioxane (10 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.

  • Expected Yield: >90%

  • Characterization: ¹H NMR, ¹³C NMR, HRMS

Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold and Key Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
4-HydroxypiperidineC₅H₁₁NO101.15-0.3
tert-butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.261.2
1-(2-Chloroethyl)pyrrolidine hydrochlorideC₆H₁₃Cl₂N170.081.1
tert-butyl this compound-1-carboxylateC₁₆H₃₀N₂O₃314.422.8
This compoundC₁₁H₂₂N₂O198.311.3

Conclusion

The this compound scaffold is a largely unexplored yet highly promising platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological relevance of its constituent piperidine and pyrrolidine rings, makes it an attractive starting point for drug discovery campaigns. This technical guide provides a foundational framework for the synthesis and exploration of this compound class, and it is our hope that it will inspire further research into the potential of these intriguing molecules. By systematically exploring the structure-activity relationships of its derivatives, the scientific community can unlock the full therapeutic potential of this versatile scaffold.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. Available at: [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]

  • Wessinger, W. D., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1622-1625. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available at: [Link]

  • Ghosh, S., et al. (2022). Lead drugs and bioactive molecules with piperidine core. ResearchGate. Available at: [Link]

  • Angene Chemical. 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. Available at: [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available at: [Link]

  • Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available at: [Link]

  • Chen, J., et al. (2020). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications, 56(84), 12771-12774. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. Available at: [Link]

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An In-depth Technical Guide to 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine (CAS Number: 1094533-75-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(pyrrolidin-1-yl)ethoxy]piperidine is a heterocyclic organic compound featuring both a piperidine and a pyrrolidine ring, linked by an ethoxy bridge. The piperidine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The unique combination of these two saturated heterocyclic motifs in this compound suggests its potential as a versatile building block in drug discovery and as a candidate for biological screening in various therapeutic areas.

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a common feature in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antipsychotics.[4][5] Its conformational flexibility, primarily adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for receptor binding.[2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities.[6]

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthetic strategies, and prospective biological applications based on the activities of structurally related compounds.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its chemical structure and data from closely related analogs.

Table 1: Predicted Physicochemical Properties of this compound and a Related Dihydrochloride Salt

PropertyPredicted Value for this compound (Free Base)Data for 4-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)Piperidine Dihydrochloride
Molecular Formula C11H22N2OC12H26Cl2N2O
Molecular Weight 198.31 g/mol 285.25 g/mol
XLogP3-AA Not available2.8 (for the free base)
Hydrogen Bond Donor Count 13
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 45
Topological Polar Surface Area (TPSA) 27.9 ŲNot available
pKa (strongest basic) ~10.4 (Predicted)10.42 ± 0.10 (Predicted)

The predicted pKa suggests that the compound is basic, readily forming salts with acids. The XLogP3-AA value for a similar structure indicates moderate lipophilicity, suggesting potential for good oral bioavailability and CNS penetration.

Synthesis and Chemical Reactivity

A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, its synthesis can be envisioned through established synthetic methodologies for constructing ether linkages and functionalizing piperidine and pyrrolidine rings.

A plausible synthetic route could involve the Williamson ether synthesis. This would entail the reaction of a 4-hydroxypiperidine derivative with a 2-(pyrrolidin-1-yl)ethyl halide or tosylate.

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Hydroxypiperidine 4-Hydroxypiperidine Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxypiperidine->Williamson Ether Synthesis 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Base (e.g., NaH) Solvent (e.g., THF)

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Williamson Ether Synthesis

  • Deprotonation of 4-Hydroxypiperidine: To a solution of N-protected 4-hydroxypiperidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0 °C. The reaction is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Nucleophilic Substitution: To the solution containing the piperidin-4-oxide, add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride, neutralized with a suitable base, in the same solvent.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

  • Deprotection (if necessary): If an N-protecting group was used on the piperidine ring, a final deprotection step would be required to yield the target compound.

Potential Biological and Pharmacological Applications

The biological activity of this compound has not been explicitly reported. However, the presence of the piperidine and pyrrolidine moieties suggests several potential areas of pharmacological interest based on the known activities of structurally similar compounds.

Analgesic Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic properties.[1][7][8] A study on a series of 4-(1-pyrrolidinyl)piperidine analogs with variable substituents demonstrated significant analgesic activity in tail-flick assays.[1][7] This suggests that the 4-(1-pyrrolidinyl)piperidine core structure could be a valuable pharmacophore for the development of new pain management therapies. The mechanism of action for these analogs was not fully elucidated but may involve interaction with opioid or other CNS receptors.

Anticancer Activity

Chalcone derivatives incorporating pyrrolidine and piperidine ethoxy side chains have been investigated as potential anticancer agents.[9] These compounds have shown antiproliferative activity against breast cancer cell lines, suggesting that the pyrrolidine and piperidine ethoxy motif could be a key structural feature for imparting cytotoxic effects. The proposed mechanism involves the introduction of an amine side chain pharmacophore that enhances the anticancer potential of the chalcone scaffold.[9]

Sigma Receptor Modulation

Conformationally restricted derivatives of compounds containing a pyrrolidinylethyl)amine moiety have been synthesized and shown to have high affinity for sigma receptors. Sigma receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug development. The structural similarity of this compound to these sigma receptor ligands suggests that it may also interact with these receptors.

Potential Signaling Pathway Involvement:

G cluster_0 Potential Drug-Target Interaction cluster_1 Downstream Signaling cluster_2 Cellular Response Compound_1094533-75-1 This compound Target_Receptor Potential Target (e.g., Opioid Receptor, Sigma Receptor) Compound_1094533-75-1->Target_Receptor Binding Second_Messenger Second Messenger System (e.g., cAMP, IP3/DAG) Target_Receptor->Second_Messenger Activation/Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Analgesia, Apoptosis) Kinase_Cascade->Cellular_Response

Caption: A generalized signaling pathway potentially modulated by this compound.

Spectroscopic Characterization

While a full experimental spectroscopic dataset for this compound is not available, insights can be gained from the analysis of its structural components.

A study on 4-(1-pyrrolidinyl)piperidine provides valuable NMR data for the coupled ring system.[4] The 1H and 13C NMR spectra of this fragment would be expected to be present in the spectra of the target compound, with additional signals corresponding to the ethoxy linker.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Signals for the piperidine ring protons, likely in the range of 1.5-3.0 ppm.

    • Signals for the pyrrolidine ring protons, typically around 1.8 and 2.5-2.8 ppm.

    • Signals for the ethoxy linker protons (-O-CH₂-CH₂-N-), expected to appear as triplets around 3.6 ppm and 2.8 ppm, respectively.

    • A broad singlet for the piperidine N-H proton.

  • ¹³C NMR:

    • Signals for the piperidine and pyrrolidine ring carbons.

    • Signals for the ethoxy linker carbons.

Mass Spectrometry:

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The fragmentation pattern in the mass spectrum could provide valuable structural information, with characteristic losses of the pyrrolidine and piperidine moieties.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structure, combining the pharmacologically significant piperidine and pyrrolidine rings, makes it a promising candidate for further investigation in drug discovery programs. Based on the biological activities of structurally related compounds, future research on this molecule could fruitfully explore its potential as an analgesic, an anticancer agent, or a modulator of CNS receptors such as sigma receptors.

To fully unlock the potential of this compound, the following steps are recommended:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, followed by comprehensive spectroscopic characterization (NMR, MS, IR) and determination of its key physicochemical properties.

  • In Vitro Biological Screening: A broad-based screening campaign against a panel of biological targets, including opioid receptors, sigma receptors, and various cancer cell lines, to identify its primary biological activity.

  • Mechanism of Action Studies: Once a primary biological activity is identified, further studies should be conducted to elucidate its precise mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

The exploration of novel chemical space is paramount in the quest for new therapeutics, and this compound stands as a promising starting point for such endeavors.

References

  • Grokipedia. LS-115509. [Link]

  • EON Biotech. 4-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)Piperidine Dihydrochloride – (1248509-76-3). [Link]

  • Angene Chemical. 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. [Link]

  • Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. [Link]

  • Dalzon, M. H., et al. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of medicinal chemistry, 35(23), 4334-43. (1992). [Link]

  • Chambers, M. S., et al. Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. Journal of medicinal chemistry, 35(23), 4334-43. (1992). [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. (2011). [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Schepmann, D., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(4), 1700341. (2018). [Link]

  • ResearchGate. Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. [Link]

  • Royal Society of Chemistry. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. [Link]

  • INIS-IAEA. Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. [Link]

  • Wikipedia. Piperidine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • MDPI. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. [Link]

  • PubMed. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. [Link]

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Methodological & Application

synthesis protocol for "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Abstract

This application note provides a detailed and robust two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The synthesis leverages a protected Williamson ether synthesis followed by an acidic deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a validated step-by-step protocol, characterization data, and essential safety precautions.

Introduction and Significance

Piperidine and pyrrolidine scaffolds are privileged structures in drug discovery, present in numerous FDA-approved pharmaceuticals.[1][2] The target molecule, this compound, combines these two key heterocycles through an ether linkage, making it a versatile intermediate for constructing more complex molecules with potential therapeutic applications, particularly in neuropharmacology and analgesics.[3][4][5] Its structure is foundational for developing ligands for various biological targets.[6][7] This document outlines a reliable synthetic route starting from commercially available materials, ensuring high purity and yield of the final compound.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the formation of an ether bond. The Williamson ether synthesis is the most logical and historically significant method for this transformation.[8] This SN2 reaction involves a nucleophilic alkoxide attacking an electrophilic alkyl halide.[9]

Two primary retrosynthetic disconnections were considered:

  • Route A: 4-hydroxypiperidine (as the nucleophile precursor) and 1-(2-chloroethyl)pyrrolidine (as the electrophile).

  • Route B: 2-(pyrrolidin-1-yl)ethanol (as the nucleophile precursor) and a 4-halopiperidine (as the electrophile).

Route A was selected for its superior efficiency. The SN2 reaction is most effective with primary alkyl halides, such as 1-(2-chloroethyl)pyrrolidine.[9] Route B would involve a secondary alkyl halide, which significantly increases the likelihood of a competing E2 elimination side reaction, thereby reducing the desired product yield.

Furthermore, to prevent undesired side reactions at the piperidine nitrogen, a protection strategy is employed. The secondary amine of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the Williamson ether synthesis and can be cleanly removed under acidic conditions.[10]

The overall synthetic pathway is visualized below:

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection Boc_Pip N-Boc-4-hydroxypiperidine Alkoxide N-Boc-piperidin-4-olate (in situ) Boc_Pip->Alkoxide 1. NaH, DMF 2. 0°C to RT Protected_Product tert-butyl this compound-1-carboxylate Alkoxide->Protected_Product SN2 Attack Pyr_Cl 1-(2-chloroethyl)pyrrolidine Deprotection_Input Protected Product Protected_Product->Deprotection_Input Purification & Isolation Final_Product This compound Deprotection_Input->Final_Product HCl in Dioxane or TFA in DCM

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier
Step 1: Ether Synthesis
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.265.00 g24.841.0Sigma-Aldrich
Sodium Hydride (60% in oil)NaH24.001.19 g29.811.2Sigma-Aldrich
1-(2-chloroethyl)pyrrolidine HClC₆H₁₃Cl₂N170.084.65 g27.321.1Sigma-Aldrich
Sodium Hydroxide (for free base)NaOH40.00~1.1 g~27.51.11-
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--Sigma-Aldrich
Step 2: Deprotection
Protected IntermediateC₁₉H₃₆N₂O₃356.50~8.8 g24.841.0From Step 1
4M HCl in 1,4-DioxaneHCl36.4630 mL120~4.8Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--Sigma-Aldrich
Step-by-Step Procedure

Part A: Synthesis of tert-butyl this compound-1-carboxylate

  • Preparation of Free Base: In a separate flask, dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (4.65 g) in water (20 mL) and cool in an ice bath. Add a solution of NaOH (1.1 g in 10 mL water) dropwise. Extract the resulting free base into dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Alkoxide Formation: Add N-Boc-4-hydroxypiperidine (5.00 g, 24.84 mmol) and anhydrous DMF (50 mL) to the flask. Stir until all solid has dissolved. Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.19 g of 60% dispersion, 29.81 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The solution should become a clear or slightly hazy slurry.

  • Nucleophilic Substitution: Re-cool the mixture to 0 °C. Add the previously prepared 1-(2-chloroethyl)pyrrolidine (free base) dissolved in a small amount of anhydrous DMF (5 mL) dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[11]

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product as a viscous oil.

Part B: Synthesis of this compound (Final Product)

  • Deprotection: Dissolve the crude product from Part A in dichloromethane (20 mL) in a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (30 mL) to the solution at room temperature. Stir the mixture for 2-4 hours.[10] Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Isolation of Free Base: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in 50 mL of water and cool in an ice bath. Adjust the pH to >12 by the slow addition of 5M NaOH solution.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of Dichloromethane:Methanol:Triethylamine (e.g., from 100:0:1 to 90:10:1) is effective. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.

Experimental_Workflow cluster_step1 Step 1: Williamson Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Purification & Analysis a1 Dissolve Boc-Pip in DMF a2 Add NaH at 0°C a1->a2 a3 Add Pyr-Et-Cl a2->a3 a4 Heat to 60°C a3->a4 a5 Quench & Extract a4->a5 b1 Dissolve Crude in DCM a5->b1 Crude Protected Intermediate b2 Add HCl/Dioxane b1->b2 b3 Basic Work-up b2->b3 c1 Column Chromatography b3->c1 Crude Final Product c2 Characterize (NMR, MS) c1->c2

Caption: A summary of the experimental workflow.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O[12]
Molecular Weight 198.31 g/mol
Monoisotopic Mass 198.1732 Da[12]
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) Expected peaks for piperidine, pyrrolidine, and ethoxy protons.
¹³C NMR (100 MHz, CDCl₃) Expected ~9 unique carbon signals.
Mass Spec (ESI+) m/z calculated for [M+H]⁺: 199.1805; Found: ~199.2[12]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Handle exclusively under an inert atmosphere (nitrogen or argon). Quench excess NaH with extreme caution using a non-protic solvent like isopropanol before adding water.

  • Solvents (DMF, Dioxane, DCM): These are hazardous solvents. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Avoid inhalation and skin contact.

  • Acids and Bases (HCl, NaOH): Corrosive. Handle with care to prevent skin and eye burns.

References

  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350–359. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(15), 4567. Retrieved from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800127. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]

  • Chang, D., Witholt, B., & Li, Z. (2000). Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. Organic Letters, 2(24), 3949–3952. Retrieved from [Link]

  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (1986). Vinyl ether of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl and its oligomers. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structural Motif

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within the vast chemical space available to drug designers, certain structural motifs consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets in a specific and potent manner. The piperidine and pyrrolidine heterocycles are prime examples of such scaffolds, forming the core of numerous approved pharmaceuticals. This guide focuses on a specific and promising combination of these two entities: the 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine moiety. While direct and extensive research on this exact molecule is not broadly published, its core structure is represented in advanced lead compounds, particularly in the development of novel analgesics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the this compound scaffold in drug design. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of analogs, and outline key in vitro and in vivo assays for the evaluation of their biological activity. The insights provided herein are drawn from established principles of medicinal chemistry and exemplified by publicly available patent literature for closely related structures, thereby offering a robust framework for innovation.

The Architectural Logic: Why this compound?

The efficacy of the this compound scaffold can be attributed to the synergistic interplay of its constituent parts. Understanding this "architectural logic" is paramount for its successful implementation in drug design programs.

  • The Piperidine Core: A Saturated Heterocycle with Conformational Rigidity and Vectorial Control. The piperidine ring is a cornerstone of medicinal chemistry, offering a conformationally restricted, six-membered saturated heterocycle. This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the nitrogen atom within the piperidine ring can be readily substituted, providing a vectorial handle to orient appended functionalities towards specific binding pockets. In the context of the 4-substitution pattern, the piperidine ring acts as a central hub, projecting substituents in defined spatial orientations.

  • The Pyrrolidine Moiety: A Versatile Basic Center for Pharmacokinetic and Pharmacodynamic Tuning. The pyrrolidine ring, another prevalent nitrogen-containing heterocycle, serves multiple purposes. Its basic nitrogen atom is typically protonated at physiological pH, enabling the formation of crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. This feature is often exploited to anchor a ligand within a binding site. Moreover, the pyrrolidine moiety can significantly influence the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, all of which are critical determinants of its pharmacokinetic profile.

  • The Ether Linker: A Flexible Spacer with Hydrogen Bonding Capabilities. The ethoxy linker connecting the piperidine and pyrrolidine rings provides a degree of conformational flexibility, allowing the two heterocyclic systems to adopt an optimal orientation for target engagement. The ether oxygen can also act as a hydrogen bond acceptor, further contributing to the binding affinity. The length and nature of this linker can be systematically modified to fine-tune the distance and geometry between the two key pharmacophoric elements.

Synthetic Strategy: A General Protocol for Analog Synthesis

The synthesis of derivatives based on the this compound scaffold can be achieved through a variety of synthetic routes. Below is a generalized, robust protocol for the synthesis of analogs, inspired by methodologies described in the patent literature for similar structures. This protocol is intended as a template and may require optimization based on the specific nature of the desired final compound.

Protocol 1: Synthesis of N-Substituted this compound Analogs

Objective: To synthesize a library of analogs with diverse N-substituents on the piperidine ring for structure-activity relationship (SAR) studies.

Materials:

  • 4-hydroxypiperidine

  • 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of the Core Scaffold: this compound

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Step 2: N-Functionalization via Reductive Amination

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCM, add acetic acid (0.1-0.5 eq.) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-substituted analog.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile for the subsequent Williamson ether synthesis.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride.

  • Reductive Amination: This is a mild and efficient method for the N-alkylation of secondary amines like piperidine. Sodium triacetoxyborohydride is a preferred reducing agent as it is less sensitive to acidic conditions compared to sodium borohydride.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the starting carbonyl compound.

Application in Drug Design: A Case Study in Analgesia

While the precise molecule "this compound" is not extensively documented in the public domain as a standalone therapeutic, its structural essence is captured in compounds designed as novel analgesics. For instance, patent literature describes piperidine derivatives with a similar ether-linked basic amine side chain at the 4-position for the treatment of pain. These compounds are often designed to interact with opioid receptors.

Hypothesized Mechanism of Action: Opioid Receptor Modulation

The this compound scaffold can be rationally designed to target opioid receptors (mu, delta, and kappa), which are key players in the modulation of pain perception.

  • The N-Substituent: This position is critical for interacting with the "address" region of the opioid receptor binding pocket. The size, shape, and electronic properties of the N-substituent can determine the receptor subtype selectivity and the functional activity (agonist, antagonist, or partial agonist).

  • The Piperidine Ring: The conformationally constrained piperidine ring can orient the N-substituent and the 4-position side chain in a manner that mimics the tyramine moiety of endogenous opioid peptides.

  • The Pyrrolidine-Ethoxy Side Chain: The protonated pyrrolidine nitrogen can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the opioid receptors, a hallmark of opioid ligand binding. The flexible ethoxy linker allows for the optimal positioning of this basic amine for this crucial interaction.

Experimental Workflow for Biological Evaluation

A systematic evaluation of newly synthesized analogs is essential to determine their therapeutic potential. The following workflow outlines a standard cascade of assays for compounds targeting opioid receptors.

Diagram: Experimental Workflow for Opioid Receptor Ligand Evaluation

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays A Primary Binding Assay (Radioligand Displacement) B Functional Assay (e.g., [35S]GTPγS Binding) A->B Determine Potency (EC50) & Efficacy (% Activation) C Receptor Subtype Selectivity Panel B->C Profile against μ, δ, κ receptors D Off-Target Screening (e.g., CEREP Panel) C->D Assess Safety & Specificity E Pharmacokinetic Profiling (e.g., rodent PK) D->E Lead Candidate Selection F Efficacy Models (e.g., Hot Plate, Tail Flick) E->F Establish Dose-Response G Side Effect Profiling (e.g., Sedation, Respiratory Depression) F->G Evaluate Therapeutic Window

Caption: A typical workflow for the preclinical evaluation of opioid receptor modulators.

Protocol 2: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the mu-opioid receptor (MOR).

Materials:

  • Cell membranes prepared from cells stably expressing the human MOR (e.g., CHO-hMOR cells)

  • [³H]-DAMGO (a high-affinity, selective MOR agonist radioligand)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Test compounds dissolved in DMSO

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well microplate, add binding buffer, cell membranes (containing a specific amount of protein, e.g., 10-20 µg), and the test compound at various concentrations.

  • Add [³H]-DAMGO at a concentration close to its Kd (dissociation constant).

  • For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • Positive Control: Include a known MOR ligand (e.g., morphine or DAMGO) to ensure the assay is performing as expected.

  • Negative Control: Wells with no test compound to determine 100% binding.

  • Non-specific Binding Control: The use of naloxone allows for the accurate determination of specific binding to the receptor.

Protocol 3: In Vivo Hot Plate Test for Analgesia

Objective: To evaluate the analgesic efficacy of a test compound in a rodent model of acute thermal pain.

Materials:

  • Male or female mice (e.g., C57BL/6)

  • Hot plate apparatus with adjustable temperature (e.g., set to 55 ± 0.5 °C)

  • Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline)

  • Positive control (e.g., morphine)

  • Vehicle control

  • Animal cages and standard housing conditions

Procedure:

  • Acclimatize the mice to the testing room and handling for at least 30 minutes before the experiment.

  • Determine the baseline latency by placing each mouse on the hot plate and measuring the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Administer the test compound, positive control, or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle and positive control groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Data Presentation and Interpretation

The data generated from the in vitro and in vivo assays should be systematically organized to facilitate SAR analysis and decision-making.

Table 1: In Vitro Profile of Representative Analogs

Compound IDN-SubstituentMOR Ki (nM)MOR Functional Activity (EC50, nM)% Efficacy (vs. DAMGO)
Lead-01 Benzyl10.525.295%
Analog-02 3-Fluorobenzyl5.212.898%
Analog-03 Cyclohexylmethyl25.860.185%
Analog-04 Phenethyl8.918.592%

Table 2: In Vivo Efficacy of Lead Compound in Hot Plate Test

TreatmentDose (mg/kg, i.p.)Peak %MPE (at 30 min)
Vehicle-5 ± 2
Lead-01 345 ± 5
Lead-01 1080 ± 7
Morphine1095 ± 4*

*p < 0.05 compared to vehicle

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. Its modular nature allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis and evaluation of analogs based on this promising chemical architecture. Future work could explore the use of this scaffold for other CNS targets where a basic amine and a rigid core are desirable pharmacophoric elements. Furthermore, the linker could be modified to include different functionalities or to alter its rigidity, potentially leading to the discovery of compounds with novel pharmacological profiles. As with any drug discovery program, a multi-parameter optimization approach, balancing efficacy with safety and developability, will be key to translating the potential of this scaffold into clinically successful medicines.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. National Library of Medicine. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available from: [Link]

  • PIPERIDINE DERIVATIVES FOR USE IN THE TREATMENT OF PAIN. Google Patents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Library of Medicine. Available from: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available from: [Link]

Application Notes and Protocols for Utilizing "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand (warhead) and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This document provides a comprehensive guide to the application of "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" as a rigid and versatile linker in PROTAC design. We will delve into the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline key biophysical and cellular assays for the characterization of the resulting protein degrader.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][2] The linker is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex, which are paramount for efficient ubiquitination and subsequent degradation.[2][3]

The "this compound" Linker: A Rationale for its Use

The "this compound" linker offers several advantageous features for PROTAC design:

  • Conformational Rigidity: The piperidine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4] This can reduce the entropic penalty associated with complex formation and enhance degradation potency. The clinical candidate ARV-110, for instance, incorporates a rigid piperidine-piperazine linker, which has been shown to improve metabolic stability and potency.[3][4]

  • Modulation of Physicochemical Properties: The pyrrolidinylethoxy moiety can influence the solubility and cell permeability of the PROTAC. The presence of the tertiary amine in the pyrrolidine ring can also serve as a protonation site, potentially improving aqueous solubility.[5]

  • Synthetic Tractability: This linker can be readily incorporated into PROTAC synthesis schemes through standard chemical transformations, providing a versatile handle for modular synthesis.[6]

Experimental Protocols

Part 1: Synthesis of a PROTAC Incorporating the "this compound" Linker

This protocol describes a general strategy for the synthesis of a PROTAC using the "this compound" linker. The synthesis is modular, involving the preparation of the warhead, the E3 ligase ligand, and the linker, followed by their sequential coupling.

Diagram: General PROTAC Synthesis Workflow

PROTAC Synthesis Workflow cluster_synthesis Modular Synthesis cluster_coupling Coupling Reactions Warhead Warhead Synthesis/Functionalization Step2 Step 2: Warhead + Linker-E3 Ligand Conjugate (e.g., Amide bond formation) Warhead->Step2 Linker Linker Synthesis/Functionalization (this compound) Step1 Step 1: Linker + E3 Ligand Coupling (e.g., Amide bond formation) Linker->Step1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Step1 Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A modular approach to PROTAC synthesis.

Materials:

  • Warhead with a suitable functional group for coupling (e.g., carboxylic acid, amine)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine, carboxylic acid)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Reagents for functional group manipulation (e.g., Boc anhydride, TFA)

  • Purification supplies (e.g., HPLC columns, silica gel)

Protocol:

  • Functionalization of the Linker: The piperidine nitrogen of "this compound" can be functionalized, for example, by Boc protection to allow for selective reaction at the other end of a bifunctional linker piece it is being attached to.

  • Coupling of Linker to E3 Ligase Ligand:

    • Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide) with a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

    • Add the functionalized linker to the activated E3 ligase ligand and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the resulting conjugate by column chromatography.

  • Deprotection of the Linker-E3 Ligase Conjugate:

    • If a protecting group like Boc was used, deprotect it using an acid such as TFA in a solvent like DCM.

    • Remove the solvent and excess acid under reduced pressure.

  • Coupling of the Warhead:

    • Activate the carboxylic acid of the warhead using a coupling reagent and base in an anhydrous solvent.

    • Add the deprotected linker-E3 ligase conjugate to the activated warhead and stir at room temperature until completion.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Part 2: Biophysical and Cellular Characterization of the PROTAC

A series of assays are essential to evaluate the efficacy of the newly synthesized PROTAC.

Diagram: PROTAC Evaluation Workflow

PROTAC Evaluation Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Start Synthesized PROTAC ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity to POI) Start->ITC BRET Bioluminescence Resonance Energy Transfer (BRET) (Ternary Complex Formation) Start->BRET Permeability Cell Permeability (e.g., Caco-2 Assay) Start->Permeability ITC->BRET Degradation Protein Degradation (Western Blot) (DC50, Dmax) BRET->Degradation Permeability->Degradation Ubiquitination Target Ubiquitination Assay Degradation->Ubiquitination Endpoint Lead Optimization Ubiquitination->Endpoint

Caption: A typical workflow for evaluating PROTAC efficacy.

Protocol 2.1: Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the PROTAC.[6][7]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate the membrane with a primary antibody for a loading control.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Protocol 2.2: Ternary Complex Formation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay monitors the formation of the ternary complex in live cells.[8][9]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for expressing the target protein fused to a NanoLuc luciferase (donor) and the E3 ligase fused to a fluorescent protein (acceptor)

  • Transfection reagent

  • PROTAC stock solution

  • BRET substrate (e.g., coelenterazine h)

  • Microplate reader capable of measuring BRET signals

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect cells with the donor and acceptor plasmids.

    • Seed the transfected cells into a white, clear-bottom 96-well plate.

  • PROTAC Treatment and BRET Measurement:

    • Add serial dilutions of the PROTAC to the cells.

    • Add the BRET substrate to the wells.

    • Immediately measure the luminescence and fluorescence signals using a BRET-compatible plate reader.[10]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Protocol 2.3: Cell Permeability Assay (Caco-2)

This assay assesses the ability of the PROTAC to cross the intestinal epithelium, providing an in vitro model for oral bioavailability.[11][12]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • PROTAC stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the monolayers with transport buffer.

    • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.[13]

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for efflux transporters.

Data Presentation

Table 1: Physicochemical Properties of "this compound"

PropertyValueSource
Molecular FormulaC11H22N2OPubChem
Molecular Weight198.31 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

Table 2: Representative Performance Data for a Hypothetical PROTAC Utilizing the Linker

ParameterValueAssay
DC5050 nMWestern Blot
Dmax>90%Western Blot
Ternary Complex EC50100 nMBRET
Papp (A-B)2.0 x 10^-6 cm/sCaco-2 Assay
Efflux Ratio< 2Caco-2 Assay

Conclusion

The "this compound" linker represents a valuable tool in the PROTAC designer's toolbox. Its inherent rigidity and tunable physicochemical properties can be leveraged to develop potent and selective protein degraders. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of PROTACs incorporating this linker, enabling researchers to accelerate the development of novel therapeutics based on targeted protein degradation.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Volz, A.-C. (2021, January 19). Monitoring PROTAC activity with luminescence assay. Scientist Live. Retrieved from [Link]

  • Edginton, S. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, April). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-23. Retrieved from [Link]

  • (n.d.).
  • (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central.
  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. Retrieved from [Link]

  • Martin, B. R., & Giepmans, B. N. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol, 7(22), e2613. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

  • Scott, J. S., et al. (2019). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 62(24), 11281–11291. Retrieved from [Link]

  • Kadimisetty, K., et al. (2021). Targeted Protein Degradation: Methods and Protocols. Methods in Molecular Biology, 2365.
  • Liu, J., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 12. Retrieved from [Link]

  • Pfleger, K. D., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Bioluminescence Resonance Energy Transfer (BRET) as a means of monitoring dynamic receptor-protein interactions in living cells. Retrieved from [Link]

  • (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(35), 22883–22893. Retrieved from [Link]

  • (2025, August 9). (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs).
  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (n.d.). Retrieved from [Link]

  • (n.d.).
  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - Frontiers. (n.d.). Retrieved from [Link]

  • The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. (n.d.). Retrieved from [Link]

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. (n.d.). Retrieved from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved from [Link]

  • (2024, November 16).

Sources

Application Notes and Protocols for the Functionalization of the Piperidine Ring in "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged" structure due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its inherent three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] The specific molecule, "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine," presents a unique scaffold with multiple potential sites for chemical modification. This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of its piperidine core, catering to researchers and professionals engaged in drug discovery and development.

This document will explore methodologies for N-functionalization and direct C-H functionalization at various positions of the piperidine ring. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles and insights into experimental choices to ensure technical accuracy and reproducibility.

Strategic Approaches to Piperidine Functionalization

The functionalization of the "this compound" scaffold can be strategically approached by targeting either the nitrogen atom or the carbon atoms of the piperidine ring. The choice of strategy is often dictated by the desired final compound and the need to control regioselectivity.

  • N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic center and a prime site for introducing a wide variety of substituents. Common N-functionalization reactions include alkylation, arylation, acylation, and sulfonylation. These modifications can significantly impact the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, as well as its pharmacological activity.

  • C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the carbon skeleton of the piperidine ring.[4][5] This approach avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at positions that might be inaccessible through traditional synthetic routes. The reactivity of the C-H bonds in piperidine is influenced by their position relative to the nitrogen atom, with the α-protons (C2 and C6) being the most activated.[6]

Part 1: N-Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine in "this compound" is a versatile handle for introducing molecular diversity.

N-Alkylation

N-alkylation is a fundamental transformation for modifying the piperidine nitrogen. This can be achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones.

Protocol 1: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of "this compound" with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)[7]

  • Acetonitrile (ACN) or Dimethylformamide (DMF)[7]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in ACN or DMF, add K₂CO₃ or DIPEA (2.0 equivalents).

  • Add the alkyl bromide (1.1 equivalents) dropwise to the stirred solution at room temperature.[8]

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[8] K₂CO₃ is a common and cost-effective inorganic base, while DIPEA is a non-nucleophilic organic base that can be advantageous in preventing side reactions.[7]

  • Solvent: ACN and DMF are polar aprotic solvents that facilitate the dissolution of the reactants and promote the Sₙ2 reaction.[7]

  • Equivalents of Alkyl Halide: A slight excess of the alkyl halide is used to ensure complete consumption of the starting piperidine.

Table 1: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃ACN6085-95
Ethyl bromoacetateDIPEADMF5080-90
1-bromobutaneK₂CO₃ACN7075-85

Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperidine in Solvent add_base Add Base (K₂CO₃ or DIPEA) start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat Heat Reaction (50-70 °C) add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate extract Aqueous Work-up concentrate->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Experimental workflow for N-alkylation of the piperidine ring.

N-Arylation

The introduction of an aryl group onto the piperidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[9]

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of "this compound" with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents).

  • Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.[9]

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, especially with sterically hindered amines.[9]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperidine nitrogen and generate the active nucleophile in the catalytic cycle.[9]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.

Table 2: Representative Conditions for N-Arylation

Aryl HalideLigandBaseSolventTemperature (°C)Typical Yield (%)
4-BromotolueneXPhosNaOtBuToluene11080-90
1-Bromo-4-fluorobenzeneRuPhosCs₂CO₃Dioxane10075-85
2-ChloropyridineBrettPhosK₃PO₄t-BuOH10070-80

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)(L)-Amine Ar-Pd(II)(L)-Amine Ar-Pd(II)(L2)-X->Ar-Pd(II)(L)-Amine R2NH, Base Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-Amine->Pd(0)L2 Ar-NR2 Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 2: C-H Functionalization of the Piperidine Ring

Direct C-H functionalization offers a modern and efficient approach to introduce substituents onto the carbon framework of the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing group.[10][11]

α-C-H Functionalization (C2/C6 Position)

The C-H bonds at the C2 and C6 positions are generally the most reactive towards functionalization due to their proximity to the nitrogen atom.[6]

Protocol 3: Rhodium-Catalyzed C-H Insertion

This protocol describes the functionalization of the C2 position via a rhodium-catalyzed C-H insertion reaction with a diazo compound, assuming the piperidine nitrogen is protected with a suitable group (e.g., Boc).[10]

Materials:

  • N-Boc-4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

  • Methyl phenyldiazoacetate (1.2 equivalents)

  • Rhodium(II) octanoate dimer (Rh₂(OAc)₄, 1 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-4-[2-(pyrrolidin-1-yl)ethoxy]piperidine (1.0 equivalent) and Rh₂(OAc)₄ (1 mol%) in anhydrous DCM, add a solution of methyl phenyldiazoacetate (1.2 equivalents) in DCM dropwise over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Protecting Group: The Boc group serves to modulate the reactivity of the piperidine nitrogen and can influence the regioselectivity of the C-H insertion.[10]

  • Rhodium Catalyst: Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo C-H insertion.[4]

  • Slow Addition: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization.

Table 3: Representative Conditions for α-C-H Functionalization

Diazo CompoundCatalystSolventTemperature (°C)Typical Yield (%)
Ethyl diazoacetateRh₂(OAc)₄DCM2560-70
Methyl phenyldiazoacetateRh₂(esp)₂Benzene4070-80

Workflow for α-C-H Functionalization:

CH_Functionalization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc Piperidine and Rh Catalyst in DCM add_diazo Slowly Add Diazo Compound Solution start->add_diazo stir Stir at RT add_diazo->stir monitor Monitor Progress (TLC) stir->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Sources

Application Notes and Protocols: In Vitro Characterization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Piperidine Scaffold

The compound 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine represents a novel chemical entity with a scaffold incorporating both piperidine and pyrrolidine moieties. Such structural motifs are prevalent in a wide range of biologically active compounds, suggesting a potential for interaction with various cellular targets, particularly within the central nervous system.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous clinically approved drugs targeting cancer and CNS disorders.[1] Its conformational flexibility allows it to adapt to the steric requirements of diverse binding pockets.[1]

Given the absence of a well-defined biological target for this specific molecule, a systematic in vitro screening approach is warranted to elucidate its pharmacological profile. This guide provides a comprehensive suite of application notes and detailed protocols for characterizing the activity of this compound. We will focus on initial binding assays for high-probability target families, followed by functional assays to determine the nature of its interaction (e.g., agonist, antagonist, or allosteric modulator). Our primary focus will be on two receptor families frequently targeted by similar scaffolds: Sigma Receptors (σ1 and σ2) and Muscarinic Acetylcholine Receptors (M1-M5) .

Part 1: Primary Target Screening - Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for potential molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.[2][3] These assays measure the direct competition of the test compound with a radiolabeled ligand known to bind to the target receptor with high affinity and specificity.

Sigma Receptor Binding Assays

Sigma receptors, classified as σ1 and σ2, are intracellular chaperone proteins implicated in various neurological disorders, and their modulation has therapeutic potential.[4][5][6]

Many piperidine-containing compounds exhibit affinity for sigma receptors.[7] Therefore, assessing the binding of this compound to both σ1 and σ2 receptors is a logical starting point. We will utilize well-established radioligands and tissue preparations to determine the binding affinity (Ki) of the test compound.[3][4]

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize Tissue (e.g., Guinea Pig Liver for σ1, Rat Liver for σ2) prep2 Centrifugation & Washing prep1->prep2 prep3 Resuspend & Quantify Protein prep2->prep3 assay1 Incubate Membranes with: - Radioligand (3H-pentazocine for σ1, [3H]-DTG for σ2) - Test Compound (Varying Concentrations) prep3->assay1 assay3 Incubate to Equilibrium assay1->assay3 assay2 Define Non-Specific Binding (e.g., Haloperidol) assay2->assay3 analysis1 Separate Bound/Unbound Ligand (Vacuum Filtration) assay3->analysis1 analysis2 Quantify Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate Ki from IC50 (Cheng-Prusoff Equation) analysis2->analysis3

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver, a rich source of σ1 receptors.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol). Use at a final concentration near its Kd (e.g., 1-2 nM).[8]

  • Non-specific Binding: Defined using 10 µM haloperidol.[3][9]

  • Test Compound: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: In a 96-well plate, combine membrane protein (50-100 µg), radioligand, and either buffer, non-specific defining agent, or test compound.

  • Equilibration: Incubate at 37°C for 120-150 minutes.[8][9]

  • Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) presoaked in 0.5% polyethyleneimine (PEI).

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Membrane Preparation: Prepare membrane homogenates from rat liver.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG) (specific activity ~30-60 Ci/mmol). Use at a final concentration of ~3 nM.

  • Masking Ligand: Include (+)-pentazocine (e.g., 300 nM) to saturate σ1 receptors, ensuring [3H]-DTG binds primarily to σ2 sites.[3]

  • Non-specific Binding: Defined using 10 µM haloperidol.[5]

  • Test Compound: Prepare a serial dilution of this compound.

  • Incubation, Termination, Washing, Quantification, and Data Analysis: Follow steps 6-11 as described for the σ1 receptor assay.

Muscarinic Acetylcholine Receptor (mAChR) Binding Assays

Muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine and are important drug targets.[2][10]

The pyrrolidine and piperidine moieties are found in many muscarinic receptor ligands. Therefore, a receptor binding panel against all five muscarinic subtypes is crucial to determine the affinity and selectivity profile of this compound.

  • Receptor Source: Use membranes from cell lines stably expressing each human muscarinic receptor subtype (M1-M5).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist. Use at a final concentration near its Kd for each subtype (typically 0.1-1.0 nM).

  • Non-specific Binding: Defined using 1 µM atropine.

  • Test Compound: Prepare a serial dilution of this compound.

  • Incubation, Termination, Washing, Quantification, and Data Analysis: Follow steps 6-11 as described for the σ1 receptor assay, with an incubation time of 60-90 minutes at room temperature.

Parameter σ1 Receptor Assay σ2 Receptor Assay mAChR Assay
Receptor Source Guinea Pig Liver MembranesRat Liver MembranesCell Membranes (CHO or HEK293)
Radioligand -pentazocine[3H]-DTG[3H]-NMS
Non-specific Agent 10 µM Haloperidol10 µM Haloperidol1 µM Atropine
Masking Agent None300 nM (+)-pentazocineNone
Incubation 120-150 min at 37°C60-90 min at 25°C60-90 min at 25°C
Data Output Ki value for σ1Ki value for σ2Ki values for M1-M5

Part 2: Functional Activity Profiling

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate its activity in other ways?

Functional Assays for Muscarinic Receptors

Muscarinic receptors signal through distinct G-protein pathways. M1, M3, and M5 receptors couple to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i).[11] M2 and M4 receptors couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[11]

A common method to assess the activation of Gq-coupled receptors is to measure changes in intracellular calcium using fluorescent dyes.[12][13][14] The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform for such measurements.[12][15]

This assay will determine if this compound acts as an agonist or antagonist at M1, M3, and M5 receptors by measuring its ability to induce or block calcium release.

cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_flipr FLIPR Measurement cluster_analysis Data Analysis cell1 Seed Cells Expressing M1, M3, or M5 Receptors cell2 Incubate Overnight cell1->cell2 dye1 Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit) cell2->dye1 dye2 Incubate for Dye Uptake dye1->dye2 flipr1 Measure Baseline Fluorescence dye2->flipr1 flipr2 Add Test Compound (Agonist Mode) or Add Agonist + Test Compound (Antagonist Mode) flipr1->flipr2 flipr3 Monitor Fluorescence Change Over Time flipr2->flipr3 analysis1 Generate Concentration-Response Curves flipr3->analysis1 analysis2 Calculate EC50 (Agonist) or IC50 (Antagonist) analysis1->analysis2

Sources

Application Notes and Protocols for High-Throughput Screening of "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" Scaffold in Modern Drug Discovery

The "this compound" scaffold represents a privileged structural motif in medicinal chemistry, elegantly combining the favorable pharmacological properties of both piperidine and pyrrolidine rings.[1][2] These saturated heterocycles are prevalent in a vast number of FDA-approved drugs and clinical candidates, valued for their ability to impart desirable pharmacokinetic properties and to present functional groups in a well-defined three-dimensional orientation for optimal target engagement.[3][4] The ether linkage provides a flexible yet stable connection between these two key heterocyclic systems, allowing for the exploration of a broad chemical space.

Derivatives of this scaffold have shown significant activity against a range of challenging biological targets, most notably G-protein coupled receptors (GPCRs) and ion channels. Specifically, analogues have been identified as potent ligands for sigma-1 (σ1) receptors, kappa opioid (κ) receptors, and NMDA receptors, all of which are implicated in a variety of neurological and psychiatric disorders.[5] This demonstrated polypharmacology underscores the potential of a "this compound"-based library to yield valuable hit compounds for multiple therapeutic areas.

This comprehensive guide provides detailed application notes and protocols for the high-throughput screening (HTS) of a "this compound" derivative library. As a Senior Application Scientist, the following sections are designed to provide not just the "how" but also the critical "why" behind the experimental choices, ensuring a scientifically rigorous and efficient screening campaign.

Part 1: Library Design and High-Throughput Synthesis

A successful HTS campaign begins with a high-quality, structurally diverse compound library. For the "this compound" scaffold, a diversity-oriented synthesis approach is recommended to maximize the exploration of the relevant chemical space. Both solid-phase and solution-phase parallel synthesis methodologies are applicable.

Conceptual Workflow for Library Synthesis

The synthesis can be conceptually broken down into the parallel introduction of diversity at key positions on the core scaffold. A retrosynthetic analysis suggests three primary points for diversification (R1, R2, and R3) as illustrated below.

G Target Diverse Library of This compound Derivatives Scaffold Core Scaffold: 4-(2-hydroxyethoxy)piperidine + Pyrrolidine Target->Scaffold Retrosynthesis R1 R1 Diversity (Piperidine N-substitution) Scaffold->R1 R2 R2 Diversity (Pyrrolidine substitution) Scaffold->R2 R3 R3 Diversity (Ether linkage modification) Scaffold->R3

Caption: Retrosynthetic approach for library diversification.

Protocol 1: Parallel Solid-Phase Synthesis of a "this compound" Library

Solid-phase synthesis offers the advantage of simplified purification and the ability to drive reactions to completion using excess reagents.[6] The Ugi four-component reaction is a powerful tool for rapidly generating molecular diversity and can be adapted for this scaffold.[6]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (for R2 diversity)

  • Various aldehydes/ketones (for R2 diversity)

  • Various isocyanides (for R2 diversity)

  • 4-Oxopiperidine

  • 2-(Pyrrolidin-1-yl)ethanol

  • Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc deprotection)[7]

Procedure:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Ugi Reaction for Pyrrolidine Diversification:

    • To the deprotected resin, add a solution of a carboxylic acid (Fmoc-protected amino acid), an aldehyde or ketone, and an isocyanide in a suitable solvent mixture (e.g., DCM/methanol).

    • Allow the reaction to proceed for 24-48 hours at room temperature. This step introduces diversity at the R2 position.

  • Piperidine Attachment and R1 Diversification:

    • Cleave the Ugi products from the resin using a TFA/DCM mixture.

    • In parallel, perform reductive amination on 4-oxopiperidine with a diverse set of primary amines (introducing R1 diversity) using sodium triacetoxyborohydride.

  • Ether Linkage Formation:

    • Couple the diverse N-substituted 4-hydroxypiperidines with 2-(pyrrolidin-1-yl)ethanol via a Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution.

  • Purification and Characterization: Purify the final products using high-throughput parallel purification techniques such as mass-directed automated HPLC. Characterize each compound by LC-MS and NMR to confirm identity and purity.

Part 2: High-Throughput Primary Screening Assays

Given the known biological activities of related compounds, primary screening efforts should focus on assays for σ1 and κ opioid receptors. Below are detailed protocols for robust and scalable HTS assays.

Protocol 2: Fluorescence-Based Calcium Mobilization Assay for σ1 Receptor Antagonists

The σ1 receptor is known to modulate intracellular calcium signaling.[5] Antagonists can induce a rapid increase in cytoplasmic calcium, providing a measurable readout for an HTS campaign.[8]

Materials:

  • HEK293 cells stably expressing the human σ1 receptor.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid.[9]

  • Known σ1 receptor antagonist (e.g., haloperidol) as a positive control.

  • DMSO for compound dilution.

  • 384-well black-walled, clear-bottom assay plates.

Procedure:

  • Cell Plating: Seed HEK293-σ1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 20,000-30,000 cells per well) and incubate overnight.[7]

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C.[9]

  • Compound Addition:

    • Prepare a compound plate with the "this compound" library derivatives diluted to the desired screening concentration (typically 1-10 µM) in assay buffer containing DMSO.

    • Utilize a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the compounds from the source plate to the cell plate.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after compound addition. The kinetic response of calcium mobilization should be monitored for at least 60-120 seconds.[10]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the positive (known antagonist) and negative (vehicle) controls.

    • Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 3: Radioligand Binding Assay for κ Opioid Receptor Ligands

A competitive radioligand binding assay is a gold-standard method for identifying compounds that bind to a specific receptor.[11][12]

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human κ opioid receptor.

  • Radioligand: [³H]-U69,593 (a selective κ opioid receptor agonist).

  • Non-specific binding control: Naloxone or another high-affinity, non-selective opioid ligand.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well or 384-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

Procedure:

  • Assay Plate Preparation: In each well of a microplate, add the assay buffer, the compound from the library, the radioligand, and the cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[13]

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the percent inhibition of radioligand binding for each compound.

    • Hits are typically defined as compounds that inhibit binding by more than a certain threshold (e.g., 50%) at the screening concentration.

Part 3: Hit Confirmation and Validation

Primary hits from HTS campaigns require rigorous validation to eliminate false positives and to confirm their activity.[14] This involves a series of orthogonal assays and dose-response studies.

Hit Validation Workflow

G Primary_Screening Primary HTS Hits Hit_Confirmation Hit Confirmation (Re-test in primary assay) Primary_Screening->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., functional assay if primary was binding) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (e.g., against other opioid receptors or σ2) Orthogonal_Assay->Selectivity_Panel SAR_Analysis Preliminary SAR Analysis Selectivity_Panel->SAR_Analysis Lead_Series Validated Hit/Lead Series SAR_Analysis->Lead_Series

Caption: A typical hit validation cascade.

Protocol 4: Dose-Response and IC50/EC50 Determination

Confirmed hits should be tested over a range of concentrations to determine their potency.

Procedure:

  • Prepare serial dilutions of the confirmed hit compounds (typically 8-10 concentrations).

  • Perform the primary assay (calcium mobilization or radioligand binding) with these serial dilutions.

  • Plot the percent inhibition or activation as a function of the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

Orthogonal Assays

To increase confidence in the hits, it is crucial to test them in an assay that utilizes a different detection technology or measures a different biological endpoint.

  • For κ Opioid Receptor Hits (from binding assay): A functional assay, such as a [³⁵S]GTPγS binding assay or a β-arrestin recruitment assay, can confirm whether the binding of the compound leads to a functional cellular response (agonism or antagonism).[5]

  • For σ1 Receptor Hits (from calcium mobilization): A competitive radioligand binding assay using [³H]-(+)-pentazocine can confirm direct binding to the receptor.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Representative HTS Data for σ1 Receptor Calcium Mobilization Assay

Compound IDConcentration (µM)% Max Signal (vs. Control)Z'-factorHit (Y/N)
PDS-00110850.78Y
PDS-00210120.78N
PDS-00310920.78Y
...............
Haloperidol101000.78Y

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (nM)Hill Slope
PDS-001781.10.992
PDS-003450.90.987
............

Conclusion and Future Directions

The "this compound" scaffold provides a rich starting point for the discovery of novel modulators of key CNS targets. The protocols outlined in this application note provide a robust framework for a high-throughput screening campaign, from library synthesis to hit validation. The identification of potent and selective hits from such a library can serve as the foundation for a successful hit-to-lead optimization program, ultimately leading to the development of new therapeutic agents.[14] Future work would involve expanding the structure-activity relationship (SAR) of validated hits to improve potency, selectivity, and ADME properties.

References

  • Ghareb, N., et al. (2018). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 20(9), 556-561. Available from: [Link]

  • Vitaku, E., et al. (2014). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 349, 1-49. Available from: [Link]

  • Yasuda, N. (2021). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design, 35(12), 1165-1180. Available from: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. Available from: [Link]

  • Davis, J. B., et al. (2007). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 407, 25-34. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Collina, S., et al. (2007). Design, synthesis, and SAR analysis of novel selective sigma1 ligands. Bioorganic & Medicinal Chemistry, 15(2), 771-783. Available from: [Link]

  • Mertens, I., et al. (2005). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (1). Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Thomas, J. B., et al. (1998). Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry, 41(26), 5188-5197. Available from: [Link]

  • Carpino, L. A. (2008). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 10(4), 384-387. Available from: [Link]

  • DeSimone, R. W., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252. Available from: [Link]

  • Drug Hunter. (n.d.). Case Studies. Available from: [Link]

  • Spencer, P. J., et al. (2020). High throughput experimentation in medicinal chemistry. ACS Medicinal Chemistry Letters, 11(4), 435-440. Available from: [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... | Download Scientific Diagram. Available from: [Link]

  • de Groot, M. H., et al. (2013). Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor Following Structure-Based Fragment Optimization. Journal of Medicinal Chemistry, 56(17), 6857-6868. Available from: [Link]

  • Li, G., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(23), 7293. Available from: [Link]

  • Wollenhaupt, J., et al. (2021). Combining High‐Throughput Synthesis and High‐Throughput Protein Crystallography for Accelerated Hit Identification. Angewandte Chemie International Edition, 60(34), 18231-18237. Available from: [Link]

  • Spruce, B. A., et al. (2009). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 158(7), 1793-1803. Available from: [Link]

  • O'Brien-Brown, J., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4434. Available from: [Link]

  • Nicolaou, K. C., et al. (2007). Efficient Synthesis of Fused Polycyclic Ether Systems via Sulfonium Ylides: A Synthetic Approach to Yessotoxin and Adriatoxin. Angewandte Chemie International Edition, 46(31), 5896-5900. Available from: [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. CHIMIA International Journal for Chemistry, 68(4), 244-248. Available from: [Link]

  • Saify, Z. S., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US Patent 9,029,547.
  • El-Sayed, M., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. Available from: [Link]

  • Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Journal of Advanced Scientific Research, 13(05), 01-05. Available from: [Link]

Sources

cell-based assays for "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to assessing the cytotoxic profile of novel chemical entities is essential for modern drug discovery and chemical safety assessment. This document provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine," a synthetic piperidine derivative. As the biological activity and toxicological profile of this specific molecule are not yet characterized, a multi-parametric approach is essential to determine its potential as a therapeutic agent or to identify any safety liabilities.

This guide is designed for researchers and scientists in drug development. It moves beyond simple protocols to explain the rationale behind experimental choices, enabling users to generate robust, reproducible, and meaningful data. We will detail three core, complementary assays that, when used in concert, provide a holistic view of a compound's effect on cell health: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

Rationale and Strategy: A Multi-Parametric Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), which an MTT assay would flag as "toxic." Conversely, a compound could induce rapid necrosis, which might be missed by an apoptosis-specific assay. Therefore, a well-rounded assessment requires interrogating multiple cellular health indicators.

Our strategy involves a three-pronged approach:

  • Metabolic Competence: Is the cell's mitochondrial function intact? The MTT assay addresses this.

  • Membrane Integrity: Is the plasma membrane still acting as a barrier? The Lactate Dehydrogenase (LDH) release assay measures this hallmark of necrosis.

  • Apoptotic Pathway Activation: Is the cell undergoing programmed cell death? The Caspase-3/7 activity assay quantifies the activation of key executioner caspases.

By comparing the results from these three assays across both a cancerous and a non-cancerous cell line (e.g., HeLa and HEK293), we can build a detailed cytotoxic profile and calculate a preliminary therapeutic index.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock of This compound Cell_Seeding Seed Cells into 96-Well Plates Compound_Prep->Cell_Seeding Cell_Culture Culture HeLa & HEK293 Cells Cell_Culture->Cell_Seeding Treatment Treat Cells with Serial Dilutions of Compound (24-72h) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 Calculate IC50 Values for Each Assay MTT->IC50 LDH->IC50 Caspase->IC50 Profile Generate Cytotoxicity Profile & Determine Mechanism IC50->Profile G Start Analyze IC50 Values (MTT vs LDH) MTT_low_LDH_high IC50(MTT) ≈ IC50(LDH) Start->MTT_low_LDH_high Similar Potency MTT_low_LDH_low IC50(MTT) << IC50(LDH) Start->MTT_low_LDH_low MTT More Potent Caspase_Check1 High Caspase-3/7 Activity? MTT_low_LDH_high->Caspase_Check1 Caspase_Check2 High Caspase-3/7 Activity? MTT_low_LDH_low->Caspase_Check2 Necrosis Primary Mechanism: Necrosis / Necroptosis Caspase_Check1->Necrosis No Mixed Mixed Mechanism: Apoptosis & Necrosis Caspase_Check1->Mixed Yes Apoptosis Primary Mechanism: Apoptosis Caspase_Check2->Apoptosis Yes Cytostatic Primary Mechanism: Cytostatic Effect (Inhibition of Proliferation) Caspase_Check2->Cytostatic No

Figure 2: Decision tree for interpreting multi-parametric cytotoxicity data.

  • Scenario 1: Apoptosis. If the compound shows a potent IC50 in the MTT assay and a strong induction of Caspase-3/7 activity at similar concentrations, while the LDH release is minimal or only occurs at much higher concentrations, the primary mechanism of cell death is apoptosis.

  • Scenario 2: Necrosis. If the IC50 from the MTT assay is very close to the EC50 from the LDH assay, and there is little to no caspase activation, the compound likely induces necrosis.

  • Scenario 3: Cytostatic Effect. If the MTT assay shows a dose-dependent decrease in viability (a clear IC50), but there is no significant LDH release or caspase activation even at high concentrations, the compound is likely cytostatic, inhibiting cell proliferation or metabolic function without killing the cells.

By generating this data for both HeLa and HEK293 cells, a selectivity index can be calculated (IC50 in non-cancerous cells / IC50 in cancerous cells), providing a crucial first look at the compound's therapeutic potential.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., Martial, A., Marc, A., Wudtke, M., Kretzmer, G., Demarous, O., & Frappier, M. (1992). Lactate dehydrogenase (LDH) activity of the cultured cells as an index of the cytotoxicity of the carbon-supported catalysts. Journal of biotechnology, 25(3), 243–257. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). Available at: [Link]

Application Notes and Protocols: 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the utilization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine as a versatile linker and targeting moiety in the development of novel drug delivery systems. This document outlines the scientific rationale, synthesis, drug conjugation strategies, and detailed protocols for the in vitro and in vivo evaluation of drug conjugates incorporating this unique scaffold. The inherent receptor-binding properties of the pyrrolidinyl-piperidine motif offer a promising avenue for targeted therapeutic intervention in oncology and neuropharmacology. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore the potential of this compound in their drug development programs.

Introduction: The Rationale for this compound in Targeted Drug Delivery

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives being integral to a wide array of pharmaceuticals.[1][2] The unique structural features of this compound, which combines a piperidine ring with a pyrrolidinyl-ethoxy side chain, present a compelling case for its application in targeted drug delivery. This assertion is predicated on the established affinity of similar structural motifs for specific biological targets that are often overexpressed in disease states.

The pyrrolidine and piperidine moieties are known to interact with various receptors, including sigma (σ) receptors, opioid receptors, and certain G-protein coupled receptors.[3][4][5] Notably, sigma receptors are found in high densities in various tumor cell lines and are implicated in neurological disorders, making them attractive targets for therapeutic intervention.[4] Furthermore, the "piperidine-ethoxy" structural element has been identified in ligands designed to target the estrogen receptor, a key player in the pathology of certain cancers.[6]

The hypothesis underpinning the use of this compound as a targeting linker is that this moiety can guide a conjugated therapeutic agent to cells expressing these specific receptors. Upon binding, the drug-linker conjugate can be internalized, leading to a localized therapeutic effect and potentially reducing the systemic toxicity associated with non-targeted chemotherapeutics.

The following diagram illustrates the conceptual workflow for utilizing this compound in a targeted drug delivery system.

G cluster_0 Synthesis & Conjugation cluster_1 Targeting & Uptake cluster_2 Therapeutic Action Synthesis Synthesis of This compound Conjugation Drug-Linker Conjugation Synthesis->Conjugation Drug Therapeutic Agent (e.g., Chemotherapy Drug) Drug->Conjugation Targeting Targeting Receptor on Cell Surface Conjugation->Targeting Systemic Administration Internalization Receptor-Mediated Endocytosis Targeting->Internalization Release Intracellular Drug Release Internalization->Release Action Therapeutic Effect Release->Action G Linker This compound Conjugation Amide Bond Formation Linker->Conjugation Drug Drug-COOH Activation Activation (EDC/NHS) Drug->Activation Activated_Drug Drug-CO-NHS Activation->Activated_Drug Activated_Drug->Conjugation Conjugate Drug-Linker Conjugate Conjugation->Conjugate

Sources

Application Notes & Protocols for the In Vivo Formulation of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge of a Novel Piperidine Compound

4-[2-(pyrrolidin-1-yl)ethoxy]piperidine is a bicyclic amine compound of interest in preclinical research. Its structure, featuring both piperidine and pyrrolidine rings, categorizes it as a basic compound. This inherent basicity is a critical determinant of its physicochemical properties, particularly its aqueous solubility, which is expected to be highly pH-dependent. The primary challenge in preparing this compound for in vivo studies is to develop a formulation that ensures complete solubilization or stable and uniform suspension, while being well-tolerated by the animal model.[1][2][3] This document provides a comprehensive guide to systematically develop and validate a suitable formulation for preclinical efficacy and toxicology studies.

The goal of any preclinical formulation is to maximize exposure for safety and efficacy testing.[4] This often requires formulating to the limits of solubility.[4] This guide will detail a logical, step-by-step workflow from initial physicochemical characterization to the final preparation and quality control of formulations for various administration routes.

Part 1: Pre-Formulation Assessment - Understanding the Molecule

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[5] This pre-formulation study provides the foundational data needed to make informed decisions on vehicle and excipient selection.

Physicochemical Characterization

Key parameters to determine for this compound include:

  • Aqueous Solubility Profile: The solubility of this basic compound will be lowest at neutral to high pH and will increase significantly in acidic conditions where the amine groups become protonated.[6] A pH-solubility profile is the most critical piece of data to generate.

  • pKa Determination: The pKa values of the piperidine and pyrrolidine nitrogens will predict the pH range over which the compound's ionization state—and thus its solubility—changes.

  • LogP/LogD: The lipophilicity of the compound will influence its solubility in organic co-solvents and lipids and can provide insights into its potential absorption characteristics.

  • Solid-State Properties: Characterization using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which are important for stability and dissolution.[7][8]

Protocol 1: Determining the pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.[9] Ensure enough solid is present to create a saturated solution.[9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Withdraw an aliquot of the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Data Summary: Expected Physicochemical Properties
ParameterPredicted Characteristic for this compoundRationale & Formulation Impact
Asset Type Basic CompoundContains two tertiary amine groups (piperidine and pyrrolidine).
Aqueous Solubility Poor at neutral pH (7.4), High at acidic pH (<5)The un-ionized form at neutral pH is less soluble. Acidic pH protonates the amines, forming soluble salts.
pKa Expected in the range of 8-10Typical for piperidine and pyrrolidine moieties. Dictates the pH for solubilization.
LogP Moderately LipophilicThe presence of the ether linkage and hydrocarbon rings suggests it may require co-solvents or surfactants if a high concentration is needed at near-neutral pH.

Part 2: Formulation Strategy & Vehicle Selection

The choice of formulation strategy and vehicle is dictated by the pre-formulation data, the intended route of administration, and the required dose.[2]

Decision Workflow for Formulation Strategy

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the required dose and the compound's intrinsic solubility.

Formulation_Strategy Dose Required Dose (mg/kg) Solubility Solubility in desired vehicle? Dose->Solubility Target Concentration = Dose / Dosing Volume Solution Aqueous Solution (pH adjusted) Solubility->Solution Yes Cosolvent Co-solvent System Solubility->Cosolvent No Complexation Complexation (e.g., Cyclodextrin) Cosolvent->Complexation Solubility still insufficient or toxicity concern Suspension Aqueous Suspension Cosolvent->Suspension Inadequate Complexation->Suspension Still insufficient

Caption: Decision workflow for selecting a formulation strategy.

Common Vehicles for In Vivo Studies

The selection of a vehicle must balance solubilizing power with animal safety and tolerability.[3][10]

Vehicle CategoryExamplesSuitability for this compound
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Excellent for forming acidic salts. Ideal for intravenous (IV) administration if pH and tonicity are controlled.[11]
Aqueous Suspending Agents 0.5% (w/v) Methylcellulose (MC), 0.5% (w/v) Carboxymethylcellulose (CMC)Use if the compound is not soluble at the required concentration. Primarily for oral (PO) or intraperitoneal (IP) routes.[10][12]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolCan be used in combination with water to increase solubility, especially if the compound is lipophilic.[13][14] Must be used at concentrations known to be safe for the animal model and route.[2]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes to enhance the aqueous solubility of poorly soluble compounds.[7][8][15]

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types suitable for this compound.

Protocol 2: Preparation of an Acidic Aqueous Solution (for IV, IP, SC, PO routes)

This is the preferred method for a basic compound if the required concentration can be achieved.

  • Objective: To prepare a 10 mg/mL solution of this compound in a citrate-buffered saline.

  • Materials:

    • This compound (API)

    • Citric Acid

    • Sodium Chloride (NaCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 1N)

    • Water for Injection (WFI)

    • Calibrated pH meter, magnetic stirrer, sterile filters (0.22 µm).

  • Procedure:

    • Calculate the required amount of API for the final desired volume and concentration.

    • Prepare a 50 mM citrate buffer. Dissolve the appropriate amount of citric acid in approximately 80% of the final volume of WFI.

    • Slowly add the API to the buffer while stirring continuously. The solution will likely be cloudy or contain undissolved solid.

    • Adjust the pH downwards by adding small increments of the citric acid solution or dilute HCl until all the API dissolves. Aim for a pH between 3.5 and 4.5.

    • Once the API is fully dissolved, add NaCl to achieve a final concentration of 0.9% (w/v) to ensure the solution is isotonic.

    • Adjust the final volume with WFI.

    • Confirm the final pH. If necessary, adjust with dilute NaOH or HCl.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

Protocol 3: Preparation of an Aqueous Suspension (for PO route)

This method is used when the required dose cannot be achieved in a solution at a physiologically acceptable pH.

  • Objective: To prepare a 20 mg/mL suspension in 0.5% methylcellulose.

  • Materials:

    • This compound (API)

    • Methylcellulose (MC, low viscosity)

    • Purified Water

    • Mortar and pestle, magnetic stirrer.

  • Procedure:

    • Prepare the 0.5% MC vehicle: Slowly sprinkle the required amount of MC powder into hot water (~80°C) while stirring vigorously. Then, cool the mixture in an ice bath with continued stirring until a clear, viscous solution forms.

    • Weigh the required amount of API.[10]

    • Place the API powder in a mortar.

    • Levigate the powder with a small amount of the 0.5% MC vehicle to create a smooth, uniform paste.[10] This step is crucial to prevent particle agglomeration.

    • Gradually add the remaining vehicle to the paste while mixing continuously.[10]

    • Transfer the mixture to a suitable container and use a magnetic stirrer to ensure homogeneity for at least 30 minutes before dosing.[10]

    • Crucial QC Step: Always stir the suspension immediately before drawing each dose to ensure uniformity.

Part 4: Quality Control and Stability Testing

Stability testing is a critical component of formulation development to ensure the drug remains stable and potent throughout the study.[4][16]

Key Quality Control Attributes
Formulation TypeTestAcceptance Criteria
Solution AppearanceClear, free of visible particulates.
pHWithin ±0.2 units of the target pH.
Potency (Assay)90-110% of the target concentration.
Suspension AppearanceUniform, opaque suspension. Re-suspends easily upon shaking.
Dosing UniformityAssay of multiple aliquots shows concentration within ±10% of the target.
Particle SizeConsistent particle size distribution over time.
Protocol 4: Short-Term Stability Assessment
  • Objective: To assess the chemical and physical stability of the prepared formulation over a typical experimental period (e.g., 24-48 hours).

  • Procedure:

    • Prepare the formulation as described in Protocol 2 or 3.

    • Divide the formulation into aliquots and store them under the intended experimental conditions (e.g., room temperature, refrigerated).

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), analyze one aliquot for key quality attributes.

    • For solutions, analyze for appearance, pH, and potency (via HPLC). Check for any degradation products.

    • For suspensions, assess re-suspendability and analyze for potency.

  • Acceptance Criteria: The formulation is considered stable if the potency remains within 90-110% of the initial concentration and no significant changes in physical appearance are observed.[17]

Forced Degradation Studies

Forced degradation studies, which expose the drug to harsh conditions like high heat, extreme pH, oxidation, and light, can help identify potential degradation pathways and are a key part of a full stability assessment program.[18]

Conclusion

The successful in vivo formulation of this compound hinges on a systematic, data-driven approach. As a basic compound, its pH-dependent solubility is the most critical parameter to leverage. For most applications, an acidic aqueous solution will be the most robust and reproducible formulation, providing excellent bioavailability for parenteral routes. When high doses or administration at neutral pH are required, a well-characterized aqueous suspension serves as a reliable alternative for oral administration. All formulations must undergo rigorous quality control and stability testing to ensure the integrity of the data generated in subsequent in vivo studies.[16][18]

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Formulation Development of Parenteral Products. Biomanufacturing.org. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]

  • Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. PMC - PubMed Central. Available at: [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

  • Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]

  • Drug Formulation Development: Quick Reference Guide. Ascendia Pharma. Available at: [Link]

  • Stability Studies in Pharmaceuticals. CMC Pharma. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine." This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. The information herein is structured in a question-and-answer format to provide direct, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of "this compound" and why?

Answer:

"this compound" is a dibasic compound, meaning it has two basic nitrogen atoms: one in the piperidine ring and one in the pyrrolidine ring. This structural feature is the primary determinant of its solubility profile.

  • Aqueous Solubility: As a free base, the molecule is expected to have low intrinsic solubility in neutral or alkaline aqueous solutions. The relatively large, non-polar hydrocarbon structure contributes to its hydrophobicity.[1] However, its basic nature allows for significantly increased aqueous solubility under acidic conditions.[2]

  • Organic Solvent Solubility: The compound is predicted to have good solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, as well as alcohols such as ethanol and methanol.[3][4] Its solubility in nonpolar solvents like hexane is expected to be limited.[3][5]

The key to manipulating its aqueous solubility lies in controlling the pH of the solution.

Q2: How does pH dramatically affect the solubility of this compound?

Answer:

The solubility of "this compound" is critically dependent on pH due to the protonation of its two tertiary amine groups. Both piperidine and pyrrolidine moieties are strongly basic, with pKa values of their conjugate acids around 11.22 and 11.27, respectively.[6][7][8][9]

Mechanism of pH-Dependent Solubility:

  • In Acidic Solution (Low pH): At a pH well below the pKa values of the amines, the nitrogen atoms accept protons (H+) from the solution. This forms positively charged piperidinium and pyrrolidinium cations.

  • Formation of a Soluble Salt: These charged species can then form a salt with the counter-ion from the acid (e.g., chloride if HCl is used). This salt form is an ionic compound that is significantly more polar than the neutral free base.

  • Enhanced Solvation: The increased polarity of the salt form allows for strong, favorable interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[2]

  • In Neutral or Basic Solution (High pH): At a pH above the pKa values, the amines remain in their neutral, unprotonated (free base) form. This form is less polar and has a higher propensity to precipitate out of aqueous solution.[10]

The relationship can be visualized as an equilibrium:

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph Free Base + H⁺ ⇌ Protonated Cation (Salt Form) sol High Aqueous Solubility low_ph->sol Favored Equilibrium high_ph Free Base + H⁺ ⇌ Protonated Cation (Salt Form) precip Low Aqueous Solubility (Precipitation Risk) high_ph->precip Unfavored Equilibrium

Caption: pH-dependent equilibrium of "this compound".

Q3: My compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What happened and how do I fix it?

Answer:

This is a classic and common problem known as "solvent-shifting precipitation." It occurs for the following reasons:

  • Cause: Your stock solution in 100% DMSO contains the dissolved free base form of the compound. When this is diluted into a physiological buffer at pH 7.4, two things happen simultaneously:

    • The solvent environment rapidly changes from a high-solubility organic solvent (DMSO) to a low-solubility aqueous one.

    • The pH of the final solution (e.g., 7.4) is not low enough to fully protonate and solubilize the compound. The result is that the concentration of the compound exceeds its solubility limit in the final aqueous buffer, causing it to crash out of solution.[11]

  • Solution Workflow: To prevent this, you must ensure the compound is in its soluble, protonated salt form before or during the dilution into the final aqueous medium.

G cluster_troubleshoot Troubleshooting Protocol start Precipitation Observed (DMSO stock into aqueous buffer) node1 Step 1: Prepare Acidified Stock Dissolve compound in minimal DMSO. Add 1-2 molar equivalents of HCl (e.g., 1N HCl). start->node1 Initiate Fix node2 Step 2: Dilute into Acidic Buffer Perform serial dilutions using an acidic buffer (e.g., pH 4-5) instead of PBS. node1->node2 node3 Step 3 (Optional): Final pH Adjustment Slowly adjust the pH of the final, diluted solution upwards to the target experimental pH. Monitor for any signs of cloudiness. node2->node3 node4 Result: Clear, Stable Solution node3->node4

Caption: Workflow to prevent solvent-shifting precipitation.

Q4: What are the best starting solvents for preparing stock solutions and for general use?

Answer:

The choice of solvent depends on the intended application. Based on the structure, which is similar to other piperidine derivatives, a reliable solubility profile can be predicted.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Use Case
Aprotic Polar DMSO, DMFHigh Ideal for preparing high-concentration stock solutions for long-term storage.[4]
Protic Polar Ethanol, MethanolHigh Good for intermediate dilutions and applications where DMSO is not suitable.[3][4]
Aqueous (Acidic) 0.1 N HCl, pH 4-5 BuffersHigh Best for preparing aqueous working solutions for in vitro assays. Ensures the compound is in its soluble salt form.
Aqueous (Neutral) PBS (pH 7.4), WaterLow Not recommended for initial dissolution. Risk of precipitation is very high.[10]
Nonpolar Hexane, HeptaneVery Low Unsuitable for most applications.[3][5]
Q5: What are some advanced strategies to improve aqueous solubility for in vitro or in vivo studies?

Answer:

When simple pH adjustment is insufficient or undesirable, several formulation strategies can be employed to enhance the aqueous solubility of basic compounds.[12][13][14]

  • Salt Formation: This is the most direct and effective method.[15] Instead of preparing the salt in situ with HCl, you can synthesize and isolate a stable, crystalline salt form of the compound (e.g., hydrochloride, tartrate, mesylate). This pre-formed salt often has improved handling properties and dissolution kinetics. The choice of the counter-ion can significantly influence the salt's final properties.[16]

  • Use of Co-solvents: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[17] For in vivo studies, biocompatible co-solvents are necessary.

    • Examples: Polyethylene glycol (PEG 300/400), propylene glycol, ethanol.[4]

    • Mechanism: The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the solute.[17]

    • Protocol: A common vehicle for animal studies might be a ternary mixture, such as 10% DMSO / 40% PEG 400 / 50% water. The drug is first dissolved in DMSO, then PEG 400 is added, and finally, water is added to the final volume.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Mechanism: The non-polar part of your molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[18]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations to enhance solubility and bioavailability.

Experimental Protocol: Preparation of a 10 mM Aqueous Working Solution

This protocol details the steps to prepare a stable aqueous solution from a solid free-base form of "this compound".

Materials:

  • "this compound" (free base)

  • Dimethyl sulfoxide (DMSO)

  • 1 N Hydrochloric Acid (HCl)

  • Purified water or desired aqueous buffer (e.g., saline)

  • Calibrated pH meter

Procedure:

  • Prepare an Acidified DMSO Stock (e.g., 100 mM):

    • Weigh the required amount of the compound.

    • Add DMSO to dissolve the compound at a concentration of 100 mM.

    • While stirring, add two molar equivalents of 1 N HCl. For every 1 mole of your compound, you need 2 moles of H+ to protonate both nitrogen atoms. This converts the free base to its dihydrochloride salt in situ.

    • Example Calculation: For 1 mL of 100 mM stock, you have 0.1 mmol of the compound. You will need to add 0.2 mmol of HCl. From a 1 N HCl solution, this is 200 µL.

  • Initial Dilution:

    • Vortex the acidified DMSO stock solution to ensure it is fully dissolved. It should be a clear solution.

    • Perform an initial 1:10 dilution by adding 100 µL of the 100 mM stock to 900 µL of purified water or an acidic buffer (pH ~4-5). This results in a 10 mM intermediate solution.

  • Final pH Adjustment (if necessary):

    • Place the 10 mM solution on a stir plate with a micro-stir bar.

    • Immerse a calibrated pH probe into the solution. The pH will be acidic.

    • Slowly add a dilute base (e.g., 0.1 N NaOH) dropwise to raise the pH to your desired experimental target (e.g., 7.4).

    • Crucial Step: Monitor the solution closely for any signs of cloudiness or precipitation as you approach and pass pH 6.0. If precipitation occurs, it indicates that you have exceeded the solubility limit at that pH. You will need to either work at a lower final concentration or use an alternative solubilization strategy (like co-solvents or cyclodextrins).

  • Final Checks and Use:

    • Once the target pH is reached and the solution remains clear, it is ready for use.

    • It is recommended to use freshly prepared aqueous solutions, as the compound may be prone to precipitation over time, especially if stored at neutral pH.

References

  • Pyrrolidines and piperidines which is more basic....?? Eduncle. Available at: [Link]

  • Which is a stronger base, pyrrolidine or piperidine? Quora. Available at: [Link]

  • Which is more basic, piperidine or pyrrolidine and why? Chemistry Stack Exchange. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Piperidine | Solubility of Things. Available at: [Link]

  • Modifying the Diffusion Layer of Soluble Salts of Poorly Soluble Basic Drugs To Improve Dissolution Performance. ACS Publications. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? National Institutes of Health (NIH). Available at: [Link]

  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace. Available at: [Link]

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  • Use of co-solvents in amine N-oxide solutions. Google Patents.
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  • Piperidine | C5H11N. PubChem. Available at: [Link]

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  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Properties of pH-dependent tertiary amine-based gels as potential drug delivery matrices. Scilit. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available at: [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 4-(1-Pyrrolidinyl)piperidine | C9H18N2. PubChem. Available at: [Link]

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  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications. Available at: [Link]

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Technical Support Center: Purification of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine analogues and related basic heterocyclic compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, medicinal chemists, and process development scientists with both the theoretical understanding and practical solutions needed to overcome common purification challenges.

Introduction: The Challenge of Purifying Basic Amines

The core structure of this compound contains multiple basic nitrogen atoms (pyrrolidine and piperidine). These functional groups are prone to strong interactions with the stationary phases used in chromatography, leading to a host of purification issues. The primary challenge stems from the interaction between the basic amine and acidic silanol groups (Si-OH) present on the surface of standard silica gel, which is the most common stationary phase for flash chromatography and normal-phase HPLC.[1] This acid-base interaction can cause irreversible adsorption, poor recovery, and significant peak tailing.[1] This guide will address these issues systematically.

Purification Strategy Decision Guide

Choosing the correct purification technique is the first and most critical step. The choice depends on the scale of the synthesis, the physical state of the compound (solid vs. oil), and the required final purity.

Purification_Decision_Tree Start Crude Product (>10 mg scale) IsSolid Is the product a solid? Start->IsSolid PurityCheck1 Initial Purity >85%? IsSolid->PurityCheck1 Yes IsOil Product is an oil or waxy solid IsSolid->IsOil No Crystallization Attempt Crystallization (Freebase or Salt) PurityCheck1->Crystallization Yes FlashChrom Flash Chromatography (Deactivated Silica or Alumina) PurityCheck1->FlashChrom No PurityCheck2 Purity Requirement? IsOil->PurityCheck2 PurityCheck2->FlashChrom Standard Purity (>95%) PrepHPLC Preparative RP-HPLC PurityCheck2->PrepHPLC High Purity (>99%) IEX Ion-Exchange Chromatography PurityCheck2->IEX Difficult Separation / Polar Impurities FinalProduct Pure Product Crystallization->FinalProduct FlashChrom->FinalProduct PrepHPLC->FinalProduct IEX->FinalProduct

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Normal-Phase (Silica Gel) Chromatography

Question 1: My compound is streaking severely on the TLC plate and I get very broad peaks during flash column chromatography. What is happening?

Answer: This is the most common issue encountered when purifying basic compounds on standard silica gel.

  • Causality: The lone pairs on your compound's nitrogen atoms are basic and form strong hydrogen bonds or acid-base interactions with the acidic silanol groups (Si-OH) on the silica surface.[1] This strong, non-specific binding leads to slow and uneven elution, resulting in significant tailing or "streaking." In severe cases, the compound may not elute at all.[2]

  • Solution: You must neutralize or "mask" these acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): The most common choice. Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 95:4:1). The TEA is more basic than your compound and will preferentially bind to the acidic sites, allowing your analyte to elute more symmetrically.[3]

    • Ammonium Hydroxide: For very polar amines, a solvent system like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be effective.[4][5] The ammonia helps to deactivate the silica and the water content increases the mobile phase polarity.

    • Alternative Stationary Phases: If base additives are not sufficient or are incompatible with your molecule, consider using a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines as it lacks the strong acidic character of silica.[6]

      • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.

Protocol: Deactivating Silica Gel for Flash Chromatography [3]
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Dry pack the column with standard silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).

    • Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This ensures the entire silica bed is neutralized.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove excess, unbound base.

  • Loading and Elution: Load your crude sample (preferably dry-loaded onto a small amount of silica) and run the chromatography using your chosen solvent system, now containing 0.5-1% TEA throughout the gradient.

Troubleshooting Reverse-Phase HPLC (RP-HPLC)

Question 2: I'm analyzing my piperidine analogue using RP-HPLC on a C18 column, but the peaks are tailing badly. How can I improve the peak shape?

Answer: Peak tailing in RP-HPLC for basic compounds is also caused by interactions with residual silanol groups on the silica-based stationary phase.[7] Even with modern end-capping, some acidic silanols remain, which interact with your protonated amine analyte.

  • Causality: At the typical acidic pH of many RP-HPLC methods, your piperidine analogue will be protonated (cationic). These cations can interact electrostatically with the small population of ionized, negatively charged silanol groups (SiO⁻) on the stationary phase, causing secondary retention and peak tailing.[8]

  • Solutions: The goal is to minimize these secondary interactions.

    • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) suppresses the ionization of the silanol groups, reducing their ability to interact with your protonated analyte.[3][9] Adding an acidic modifier is standard practice.

    • Use of Mobile Phase Additives: These additives improve peak shape through various mechanisms.

    • Employ a Highly Deactivated Column: Use a modern column with advanced end-capping or a hybrid particle technology to minimize the number of accessible silanol groups.

Table 1: Common Mobile Phase Additives for RP-HPLC of Basic Analytes
AdditiveTypical ConcentrationMechanism of ActionMS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing agent and suppresses silanol ionization.[9]Fair (causes ion suppression)
Formic Acid 0.1% (v/v)Suppresses silanol ionization.[9]Excellent
Ammonium Formate/Acetate 5 - 20 mMActs as a buffer to control pH and can improve peak shape.Excellent
Inorganic Chaotropes (e.g., PF₆⁻, ClO₄⁻) 10 - 50 mMForm neutral ion pairs with the protonated analyte, increasing its retention and improving peak shape.[8][10]No (non-volatile)
Workflow for Troubleshooting RP-HPLC Peak Tailing

HPLC_Troubleshooting Start Problem: Peak Tailing in RP-HPLC CheckModifier Are you using an acidic modifier (0.1% FA/TFA)? Start->CheckModifier AddModifier Add 0.1% Formic Acid to Mobile Phase A & B CheckModifier->AddModifier No CheckColumn Is the column modern and end-capped? CheckModifier->CheckColumn Yes AddModifier->CheckColumn SwitchColumn Use a column designed for basic compounds (e.g., hybrid particle, advanced end-capping) CheckColumn->SwitchColumn No ConsiderHILIC Compound is very polar? Elutes near void volume? CheckColumn->ConsiderHILIC Yes SwitchColumn->ConsiderHILIC UseHILIC Switch to Hydrophilic Interaction Chromatography (HILIC) ConsiderHILIC->UseHILIC Yes Result Improved Peak Shape ConsiderHILIC->Result No UseHILIC->Result

Caption: A logical workflow for diagnosing and fixing peak tailing in RP-HPLC.

Question 3: My compound is very polar and elutes in the solvent front even with 100% water in reverse-phase. How can I achieve retention?

Answer: This is a common problem for highly polar compounds that have minimal hydrophobic character. Standard reverse-phase chromatography, which relies on hydrophobic interactions, is not suitable in this case.

  • Solution: You should use Hydrophilic Interaction Chromatography (HILIC) . HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, analytes elute in order of increasing polarity, meaning your very polar compound will be well-retained. This technique is highly effective for retaining and separating polar amines, amino acids, and other hydrophilic molecules.

Crystallization and Salt Formation

Question 4: My piperidine analogue is an oil that is difficult to purify by chromatography. Can I use crystallization?

Answer: Absolutely. Converting a basic oil into a solid salt is a classic and highly effective purification technique. By forming a salt, you introduce a highly ordered crystal lattice, which often excludes impurities during its formation.[11]

  • Causality: The basic nitrogen atoms in your molecule can be readily protonated by an acid to form a salt (e.g., a hydrochloride, hydrobromide, or tartrate salt). These salts are typically crystalline solids with well-defined melting points, even if the parent free-base is an oil.[12]

  • Choosing an Acid:

    • Hydrochloric Acid (HCl): The most common choice. It can be added as a solution in a solvent like diethyl ether, dioxane, or isopropanol.

    • Tartaric or Citric Acid: These can be useful if the HCl salt is hygroscopic or does not crystallize well.

    • Methanesulfonic Acid: Often forms stable, crystalline salts.

Protocol: Salt Formation and Recrystallization
  • Dissolve the Free-Base: Dissolve your crude, oily free-base product in a suitable anhydrous solvent in which the resulting salt will be poorly soluble. Good starting choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

  • Acid Addition: Slowly add a stoichiometric amount (1.0 equivalent per basic center you wish to protonate) of an acid solution (e.g., 2M HCl in diethyl ether) to the stirred solution of your free-base at room temperature or 0 °C.

  • Precipitation: The salt will often precipitate immediately as a solid. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of the cold solvent (e.g., diethyl ether) to remove soluble impurities.

  • Recrystallization:

    • Select an appropriate solvent or solvent system. The ideal solvent should dissolve the salt when hot but not when cold.[14] Common choices for piperidine salts include ethanol, methanol, isopropanol, or mixtures like ethanol/ethyl acetate.

    • Dissolve the crude salt in the minimum amount of the boiling solvent. If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.[13]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Ion-Exchange Chromatography

Question 5: I am trying to separate my target compound from a very similar, charged impurity. Would ion-exchange chromatography be a good option?

Answer: Yes, ion-exchange chromatography (IEX) is an excellent, though less commonly used, technique in synthetic labs for purifying ionic substances. It separates molecules based on their net charge and is particularly powerful for separating compounds with different pKa values.[15][16]

  • Principle: Since your piperidine analogue is basic, it will be protonated and positively charged at a pH below its pKa. You would use a cation-exchange resin , which has negatively charged functional groups (e.g., sulfonate groups) on its surface.[15]

  • Process:

    • Binding: The crude sample is loaded onto the column at a low ionic strength and a pH where the target compound is charged and binds to the resin.

    • Elution: The bound compounds are then eluted by either increasing the ionic strength of the mobile phase (by adding a salt like NaCl) or by changing the pH to neutralize the charge on the compound, causing it to detach from the resin.

IEX is highly effective for separating a target amine from other basic impurities, or from neutral or acidic byproducts. It is widely used in the purification of biomolecules like proteins and can be adapted for small molecules.[16]

Table 2: Comparison of Purification Techniques for Piperidine Analogues
TechniqueProsConsBest For...
Normal-Phase Flash Chromatography Fast, scalable, good for moderately polar compounds.Requires basic additives, risk of irreversible adsorption on silica.Routine purification of reaction mixtures (>50 mg scale).
Reverse-Phase HPLC High resolution, excellent for purity analysis and small-scale purification.Limited loading capacity, requires solvent removal from aqueous fractions.Final purification of small quantities for analysis or biological testing; separating close-eluting isomers.
Crystallization (Salt Formation) Highly effective for purification, yields very pure material, scalable.Compound must form a stable, crystalline salt; can have lower recovery.[13]Purifying oils or as a final polishing step for solids; large-scale purification.
Ion-Exchange Chromatography Excellent for separating molecules based on charge differences, high capacity.More complex method development, not all labs are equipped for it.Separating the target amine from other charged impurities or when other methods fail.

References

  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & Thompson, H. G. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173–187. [Link]

  • Kazakevich, Y. V., & LoBrutto, R. (2003). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Separation Science and Technology, 2(1), 1-28. [Link]

  • Kharitonov, S. V., & Kochetkov, K. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6674. [Link]

  • Przybycien, T. M. (2005). Additives for reversed-phase HPLC mobile phases.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 33(11), 844-855. [Link]

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  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

Sources

minimizing side reactions in "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Introduction

This compound is a valuable scaffold in medicinal chemistry, featuring multiple reactive sites that allow for diverse functionalization.[1] However, this structural complexity, specifically the presence of two tertiary amine functionalities (a piperidine and a pyrrolidine ring) and an ether linkage, can lead to challenges in achieving chemoselectivity and avoiding unwanted side reactions. This guide provides practical, experience-driven solutions to common problems encountered during the derivatization of this molecule.

Troubleshooting Guide: Common Derivatization Reactions and Side Reaction Minimization

This section addresses specific issues you may encounter during common derivatization procedures.

N-Alkylation of the Piperidine Nitrogen

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine ring. However, several side reactions can compete with the desired reaction.

Q1: I am observing low yields and the formation of a quaternary ammonium salt during the N-alkylation of the piperidine nitrogen. How can I prevent this?

A1: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of piperidines, especially when using reactive alkyl halides.[2] This occurs when the newly formed tertiary amine is further alkylated. The pyrrolidine nitrogen can also compete for the alkylating agent.

Root Cause Analysis:

  • Over-alkylation: The product, an N-alkylated piperidine, is still nucleophilic and can react with the alkylating agent to form a quaternary salt.

  • Lack of Chemoselectivity: The pyrrolidine nitrogen has a similar nucleophilicity to the piperidine nitrogen, leading to a mixture of products.

Troubleshooting Protocol:

  • Control Stoichiometry: Use the piperidine derivative as the limiting reagent. A slight excess of the piperidine starting material can help consume the alkylating agent and minimize over-alkylation.[2]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture.[2] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base: A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is recommended. It will scavenge the acid produced during the reaction without competing with the piperidine nitrogen for the alkylating agent.[2]

  • Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) to control the initial rate and then allow it to slowly warm to room temperature.[3]

  • Solvent Selection: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction.[2]

Table 1: Recommended Conditions for Selective N-Alkylation

ParameterRecommended ConditionRationale
Stoichiometry Piperidine:Alkyl Halide (1.1:1)Minimizes over-alkylation
Base N,N-Diisopropylethylamine (1.5 eq)Non-nucleophilic, prevents side reactions
Solvent Anhydrous Acetonitrile or DMFPromotes SN2 reaction
Temperature 0 °C to Room TemperatureControls reaction rate
Addition Rate Slow, dropwise additionMaintains low alkyl halide concentration

DOT Diagram: N-Alkylation Pathways

G cluster_0 Desired Pathway: Mono-alkylation cluster_1 Side Reaction 1: Over-alkylation cluster_2 Side Reaction 2: Pyrrolidine Alkylation Start Piperidine + R-X Product N-Alkyl Piperidine Start->Product SN2 Reaction Pyrrolidine_Alkylated N-Alkyl Pyrrolidinium Start->Pyrrolidine_Alkylated SN2 Reaction Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt + R-X

Caption: Competing pathways in N-alkylation.

N-Acylation of the Piperidine Nitrogen

N-acylation is another common derivatization to introduce amide functionalities. Chemoselectivity is a primary concern here as well.

Q2: My N-acylation reaction is giving me a mixture of products, including di-acylated species. How can I improve the selectivity for the piperidine nitrogen?

A2: The presence of two nucleophilic nitrogen atoms can lead to a lack of chemoselectivity in acylation reactions.[3] The relative reactivity of the piperidine and pyrrolidine nitrogens will depend on steric hindrance and the specific reaction conditions.

Root Cause Analysis:

  • Similar Nucleophilicity: Both tertiary amines can react with the acylating agent.

  • Reactive Acylating Agent: Highly reactive acylating agents like acyl chlorides can be less selective.[3]

Troubleshooting Protocol:

  • Choice of Acylating Agent: Consider using a less reactive acylating agent, such as an acid anhydride, which can offer better selectivity.[4]

  • Controlled Stoichiometry: Use a slight excess of the piperidine starting material to ensure the acylating agent is consumed before it can react with the less reactive nitrogen or di-acylate the product.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to moderate the reactivity of the acylating agent.[3]

  • Use of a Catalyst: A catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to promote the acylation of the more sterically accessible piperidine nitrogen.

  • Protecting Groups: In cases where high selectivity is crucial and difficult to achieve, consider a protecting group strategy. However, this adds steps to the synthesis.[5][6]

DOT Diagram: Troubleshooting N-Acylation

G Start Low Selectivity in N-Acylation Stoichiometry Adjust Stoichiometry (Piperidine in slight excess) Start->Stoichiometry Acylating_Agent Use Less Reactive Agent (e.g., Anhydride) Start->Acylating_Agent Temperature Lower Reaction Temperature (0°C or -78°C) Start->Temperature Catalyst Add Catalytic DMAP Start->Catalyst

Caption: Key parameters to optimize for selective N-acylation.

Frequently Asked Questions (FAQs)

Q3: Can the ether linkage in this compound be cleaved under certain reaction conditions?

A3: The ether linkage is generally stable under most conditions used for N-alkylation and N-acylation. However, strong acidic conditions, particularly with Lewis acids or prolonged heating with strong mineral acids, could potentially lead to ether cleavage. It is advisable to use milder reaction conditions whenever possible.

Q4: I am considering a reaction that involves the piperidine ring itself, not just the nitrogen. What are some potential side reactions to be aware of?

A4: Reactions involving the piperidine ring, such as oxidation or substitution at the carbon atoms, can be complex. The nitrogen atoms can influence the reactivity of the ring. For instance, oxidation reactions could potentially lead to the formation of N-oxides.[7] It is crucial to carefully select reagents that are chemoselective for the desired transformation.

Q5: Are there any specific purification challenges associated with the derivatization of this molecule?

A5: The basic nature of the two nitrogen atoms can make purification by silica gel chromatography challenging due to strong interactions with the acidic silica. This can lead to peak tailing and poor separation. To mitigate this, consider:

  • Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine like triethylamine in the eluent.

  • Alumina Chromatography: Using neutral or basic alumina as the stationary phase.

  • Reverse-Phase Chromatography: This can be an effective alternative, especially for more polar derivatives.

References

  • Fiveable. (n.d.). Piperidine Definition. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • GO-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]

  • Baran, P. S. (2011). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 44(8), 689-702. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions? Retrieved from [Link]

  • Naimi-Jamal, M. R., Panahi, L., & Mahdian, S. (2021). Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]

  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(8), 1898. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • One Chemistry. (2022, June 20). What is Chemoselectivity ? | Which Functional Group Reacts ? | One Minute Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Wikipedia. (2023). Piperidine. Retrieved from [Link]

  • Wikipedia. (2023). N-Hydroxypiperidine. Retrieved from [Link]

  • Kananovich, D. G., & Kochetkov, K. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6439. [Link]

  • ResearchGate. (2025). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • PubMed Central. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (2025). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Retrieved from [Link]

  • PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

  • ResearchGate. (2025). Pyrrolidine, a non-controlled substance, can replace piperidine for the chemical sequencing of DNA. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving the versatile building block, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with incorporating this scaffold into target molecules. The inherent structural features of this reagent, namely the presence of two distinct secondary and tertiary amine functionalities, can present unique challenges in achieving high selectivity and yield. This document provides in-depth, experience-driven advice in a question-and-answer format to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: I am planning a Buchwald-Hartwig amination with this compound and an aryl halide. Which nitrogen atom is expected to react, and how can I control the selectivity?

The piperidine nitrogen is significantly more nucleophilic and less sterically hindered than the pyrrolidine nitrogen, making it the primary site of arylation in a Buchwald-Hartwig C-N coupling reaction. The pyrrolidine nitrogen is a tertiary amine and generally does not participate in this type of coupling.

However, achieving high selectivity and yield requires careful optimization of the reaction conditions. The choice of catalyst, ligand, base, and solvent are all critical factors. For sterically hindered secondary amines like the piperidine moiety in your substrate, palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective.[1][2]

Troubleshooting & Optimization Workflow for Buchwald-Hartwig Amination:

G cluster_0 Problem: Low Yield/Selectivity Start Low Yield in Buchwald-Hartwig Amination Catalyst Evaluate Catalyst System - Pre-catalyst vs. in-situ generated - Ligand choice is critical for hindered amines Start->Catalyst Initial Check Base Optimize Base - Strong, non-nucleophilic bases are preferred - Consider solubility and functional group compatibility Catalyst->Base If catalyst is appropriate Solvent Screen Solvents - Aprotic, non-polar solvents are typical - Ensure catalyst and base solubility Base->Solvent If base is optimal Temp Adjust Temperature - Higher temperatures may be needed for less reactive halides - Monitor for decomposition Solvent->Temp If solvent is suitable Result Improved Yield and Selectivity Temp->Result

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Q2: What are the most common side reactions observed during the coupling of this compound, and how can they be minimized?

The most prevalent side reactions in coupling reactions with this substrate, particularly in palladium-catalyzed processes, include hydrodehalogenation of the aryl halide and the formation of undesired byproducts from competing reaction pathways.[3]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by the presence of water or other protic species and can be exacerbated by certain catalyst/ligand combinations. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Homocoupling of the Aryl Halide: The formation of biaryl compounds can occur, especially at higher temperatures. Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction.

  • Catalyst Deactivation: Amines can act as ligands for the palladium catalyst, potentially leading to catalyst deactivation.[5] The use of bulky phosphine ligands helps to prevent this by sterically shielding the metal center.

Q3: I am performing a reductive amination with this compound and a carbonyl compound. What are the key parameters to consider for a successful reaction?

Reductive amination is a powerful method for forming C-N bonds and is a viable alternative to cross-coupling reactions. The key to a successful reductive amination is the careful selection of the reducing agent and the control of the reaction pH.

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB) is often the reagent of choice.STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of hindered amines. It is less basic than other common reducing agents like sodium cyanoborohydride, which can minimize side reactions.
pH Control Maintain a slightly acidic pH (typically between 5 and 6).The formation of the iminium ion intermediate is acid-catalyzed. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A slightly acidic environment ensures a sufficient concentration of the iminium ion for reduction without deactivating the amine.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.These solvents are compatible with most reducing agents and effectively solubilize the reactants.

A double reductive amination approach can also be employed for the synthesis of polyhydroxypiperidines.

Q4: Can I perform an amide coupling using this compound and a carboxylic acid? What coupling reagents are recommended?

Yes, amide coupling is a feasible strategy. The piperidine nitrogen will readily react with an activated carboxylic acid. The choice of coupling reagent is crucial to avoid side reactions and ensure high yields.

For challenging couplings, especially those involving sterically hindered components, modern coupling reagents are recommended. Reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have shown superior performance in terms of coupling efficiency and reduced epimerization compared to traditional reagents.[6]

General Protocol for Amide Coupling:

  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., COMU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the mixture for a short period to allow for the activation of the carboxylic acid.

  • Add a solution of this compound to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

Q5: Are there any specific handling or storage recommendations for this compound?

Like most amines, this compound is susceptible to oxidation and can be hygroscopic. It is recommended to store the compound under an inert atmosphere, protected from light and moisture. For long-term storage, refrigeration is advised. When handling the reagent, it is best to work under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in Buchwald-Hartwig amination. - Inactive catalyst. - Inappropriate ligand for the substrate. - Insufficiently strong base. - Low reaction temperature.- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. - Screen a panel of bulky, electron-rich phosphine ligands (e.g., JohnPhos, RuPhos).[5] - Switch to a stronger base like NaOt-Bu or LHMDS.[7] - Gradually increase the reaction temperature, monitoring for decomposition.
Formation of significant hydrodehalogenation byproduct. - Presence of water or other protic impurities. - Catalyst system promotes β-hydride elimination.[3]- Ensure all reagents and solvents are rigorously dried. - Perform the reaction under a strictly inert atmosphere. - Screen different catalyst/ligand combinations.
Poor yield in reductive amination. - Incorrect pH. - Ineffective reducing agent.- Buffer the reaction mixture to maintain a pH between 5 and 6. - Use a milder, more selective reducing agent like STAB.
Multiple products observed in amide coupling. - Side reactions with the coupling reagent. - Epimerization of the carboxylic acid.- Use a modern coupling reagent like COMU to minimize side reactions.[6] - Perform the reaction at a lower temperature to reduce the risk of epimerization.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Note: This is a general guideline. Optimal conditions may vary depending on the specific aryl halide.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

G cluster_1 Buchwald-Hartwig Amination Workflow Reagents Combine Aryl Halide, Amine, Catalyst, and Ligand Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert SolventBase Add Anhydrous Solvent and Base Inert->SolventBase Heat Heat and Monitor Reaction SolventBase->Heat Workup Aqueous Workup Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC - NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Available at: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • The suggested mechanism for the synthesis of piperidine derivatives... ResearchGate. Available at: [Link]

  • Cross-Coupling Chemistry. University of Rochester. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. Available at: [Link]

  • 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. Angene. Available at: [Link]

  • Catalyst for use in preparation of piperidine and piperidine derivatives. Google Patents.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH. Available at: [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC - PubMed Central. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]

  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during the synthesis, purification, and analysis of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

The "this compound" scaffold is a key structural motif in many biologically active molecules, particularly those targeting histamine H3 receptors and cholinesterases.[1] However, its synthesis and handling can present unique challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Section 1: Synthesis and Reaction-Related Issues

The most common route to synthesize "this compound" and its analogs is through a Williamson ether synthesis.[2][3] This reaction involves the coupling of an alkoxide with an alkyl halide. While seemingly straightforward, this SN2 reaction is sensitive to steric hindrance and can be prone to competing elimination reactions.[4][5]

Frequently Asked Questions (FAQs)

Question 1: My Williamson ether synthesis is resulting in a low yield of the desired "this compound". What are the likely causes and how can I improve it?

Answer: Low yields in a Williamson ether synthesis are a frequent issue and can often be attributed to several factors. The reaction is a classic SN2 nucleophilic substitution, and its success hinges on favoring this pathway over the competing E2 elimination.[2][4]

Potential Causes & Solutions:

  • Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reaction center.[4][5]

    • Insight: In the synthesis of "this compound," the key bond formation is between the oxygen of the piperidin-4-ol derivative and the carbon of the 1-(2-chloroethyl)pyrrolidine. If either of these fragments is sterically hindered, the reaction rate will decrease, allowing the competing E2 elimination to become more prominent.

    • Troubleshooting:

      • Reagent Choice: Ensure you are using a primary alkyl halide (e.g., 1-(2-chloroethyl)pyrrolidine). Using a secondary or tertiary halide will almost certainly lead to elimination as the major product.[4][5]

      • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination, as elimination reactions often have a higher activation energy.[4]

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from the piperidin-4-ol starting material.

    • Insight: Incomplete deprotonation means a lower concentration of the active nucleophile, leading to a sluggish and incomplete reaction.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any water present will consume the base and protonate the alkoxide, reducing the concentration of the active nucleophile. Piperidine itself can form an azeotrope with water, so proper drying of starting materials is crucial.[6]

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome.

    • Insight: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic.[4][7] Protic solvents can hydrogen bond with the alkoxide, reducing its nucleophilicity.

dot

Williamson_Ether_Synthesis_Troubleshooting cluster_synthesis Low Yield Troubleshooting start Low Yield in Williamson Ether Synthesis q1 Check Steric Hindrance start->q1 q2 Verify Complete Deprotonation q1->q2 No sol1 Use Primary Alkyl Halide Lower Reaction Temperature q1->sol1 Yes q3 Evaluate Solvent Choice q2->q3 No sol2 Use Strong Base (NaH, KH) Ensure Anhydrous Conditions q2->sol2 Yes sol3 Use Polar Aprotic Solvent (DMF, DMSO) q3->sol3 Yes Analytical_Troubleshooting cluster_analysis Analytical Workflow start Unexpected Analytical Result q1 Problem with Chromatography? start->q1 q2 Unexpected NMR Spectrum? start->q2 q3 Anomalous Mass Spec Data? start->q3 sol1 Add Basic Modifier (Et3N) Optimize Eluent System q1->sol1 sol2 Check for Solvent Peaks Consider Conformers/Isomers Re-purify Sample q2->sol2 sol3 Look for Adducts ([M+H]+, [M+Na]+) Analyze Fragmentation Pattern Re-purify Sample q3->sol3

Sources

Technical Support Center: Analytical Characterization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this molecule. Here, we address common and complex challenges encountered during its analysis, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge and common inquiries regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this compound that influence its analysis?

Understanding the fundamental properties of the molecule is the first step in developing a robust analytical method. As an aliphatic ether with two tertiary amine functionalities (a pyrrolidine and a piperidine ring), its behavior is dominated by its basicity and polarity.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₁H₂₂N₂OUsed for exact mass determination in Mass Spectrometry.[1]
Monoisotopic Mass 198.1732 g/mol Primary target for high-resolution mass spectrometry (HRMS).[1]
Predicted pKa ~10.4The molecule is basic and will be protonated at acidic to neutral pH. This is critical for controlling retention and peak shape in reverse-phase HPLC.[2]
Predicted XlogP 0.7Indicates moderate polarity, suitable for reversed-phase chromatography.[1]
UV Absorbance Very low / NoneLacks a significant chromophore, making direct UV detection challenging, especially for trace-level impurities.
Q2: What are the primary challenges in the chromatographic analysis of this compound?

The main analytical hurdles stem from its chemical structure:

  • Poor UV Detection: The absence of a UV-absorbing aromatic ring or conjugated system results in a very weak response with standard UV detectors. This makes it difficult to achieve the low limits of detection (LOD) and quantification (LOQ) required for impurity profiling.[3][4]

  • Peak Tailing: The basic amine groups are prone to secondary ionic interactions with acidic silanols present on the surface of traditional silica-based HPLC columns. This interaction can lead to significant peak tailing, compromising resolution and accuracy.

  • Potential for Multiple Impurities: The synthesis of piperidine and pyrrolidine derivatives can introduce various related impurities, including starting materials, by-products, and degradation products.[5][6]

  • Hygroscopicity and Stability: Amine-containing compounds can be hygroscopic and may be susceptible to oxidative or pH-driven degradation.[7]

Q3: Which analytical techniques are most suitable for its characterization and quantification?

A multi-technique approach is often necessary for full characterization:

  • For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the preferred method. It provides both separation and sensitive, specific detection without the need for a chromophore.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for analyzing volatile impurities that may be present from the synthesis process.[10]

  • For Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is indispensable for confirming the molecular structure and identifying impurities with distinct structural features.[11][12]

Q4: How should I prepare samples of this compound for analysis?

Proper sample preparation is crucial for reliable results.

  • Solubility: this compound is generally soluble in water and polar organic solvents like methanol and acetonitrile. For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent mixture with a weaker elution strength than the mobile phase to prevent peak distortion.

  • Handling: Due to its basic nature, avoid prolonged exposure to strong acids or bases in solution unless performing forced degradation studies. As it may be hygroscopic, store the solid material in a desiccator and weigh it in a controlled-humidity environment if possible for accurate concentration preparation.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Chromatography (HPLC/UPLC)
Q: I'm observing severe peak tailing for my main analyte. What's causing this and how can I fix it?

A: Peak tailing for this compound is almost certainly due to interactions between the protonated basic nitrogens and residual acidic silanols on the HPLC column's stationary phase.

Causality: At a typical acidic mobile phase pH (e.g., pH 2-4), both the piperidine and pyrrolidine nitrogens will be positively charged. These cations can interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface, causing a secondary retention mechanism that leads to tailing peaks.

Solutions, from simple to advanced:

  • Mobile Phase Modification: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA). TEA will also be protonated and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., 2.5-3.0) using an additive like formic acid or phosphoric acid. At this pH, most silanol groups are protonated (Si-OH) and thus less available for ionic interactions.

  • Column Selection: Switch to a column with a modern stationary phase designed for basic compounds. Look for columns that are "base-deactivated," have "low-silanol activity," or use hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH). These columns have fewer accessible silanols.

  • Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM ammonium formate) to the mobile phase can also help reduce secondary interactions by increasing the overall ionic competition.

Q: My UV detector response is very low, making it difficult to quantify impurities. What are my options?

A: This is a classic challenge for compounds lacking a chromophore. You have several effective alternatives to enhance detection.

Causality: The Beer-Lambert law dictates that absorbance is proportional to the molar absorptivity of a compound at a given wavelength. Aliphatic amines have negligible molar absorptivity in the standard UV range (>210 nm).

Solutions:

  • Universal Detectors:

    • Mass Spectrometry (MS): The gold standard. It offers high sensitivity and selectivity, and provides mass information that helps in impurity identification.[9]

    • Charged Aerosol Detector (CAD): A highly sensitive universal detector that measures charge imparted to analyte particles after nebulization. It provides a more uniform response for non-volatile compounds compared to other universal detectors.

    • Evaporative Light Scattering Detector (ELSD): Another universal option, but generally less sensitive than CAD and can have a non-linear response.

  • Pre-column Derivatization: This involves reacting the analyte with a tagging agent that contains a strong chromophore or fluorophore. For example, reacting the piperidine's secondary amine (if present as an impurity) or other primary/secondary amine impurities with a reagent like 4-toluenesulfonyl chloride can significantly improve UV detectability.[3][4] This approach adds complexity and requires careful method development to ensure the reaction is complete and does not introduce new impurities.

Mass Spectrometry (LC-MS & GC-MS)
Q: What are the expected major ions for this compound in positive electrospray ionization (ESI+) mass spectrometry?

A: In ESI+, this molecule will readily protonate due to its two basic nitrogen atoms. You should primarily look for the singly and doubly charged ions.

Adductm/z (calculated)Comments
[M+H]⁺ 199.1805The most common and typically most abundant ion in most solvent systems.
[M+Na]⁺ 221.1624Often observed as a sodium adduct, especially if there is sodium contamination in the system or solvents.[1]
[M+2H]²⁺ 99.5903The doubly charged ion may be observed, particularly at lower pH, as both nitrogens can be protonated. Its presence and intensity will depend on the instrument settings and mobile phase conditions.

Table data derived from PubChem predictions.[1]

Q: I need to analyze for volatile impurities from the synthesis, such as residual piperidine or pyrrolidine. Should I use GC-MS?

A: Yes, GC-MS is an excellent technique for this purpose.

Rationale: Synthesis starting materials like piperidine and pyrrolidine are volatile and may not be retained well under typical reversed-phase HPLC conditions. GC provides superior separation for such volatile, low-molecular-weight compounds.

Workflow:

  • Sample Preparation: Dissolve the drug substance in a suitable solvent (e.g., dichloromethane or methanol).

  • Technique: Static headspace GC-MS is often the best approach. It involves heating the sample in a sealed vial and injecting only the vapor phase. This protects the GC system from the non-volatile drug substance and concentrates the volatile analytes.

  • Confirmation: Use a mass spectrometer in scan mode to identify the impurities and in selected ion monitoring (SIM) mode for sensitive quantification.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for method development and are designed to be robust and reliable.

Protocol 1: Stability-Indicating RP-HPLC-UV/MS Method

This method is designed to separate the main compound from potential degradation products and impurities.

Objective: To develop a stability-indicating assay for this compound. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[13]

Step-by-Step Protocol:

  • Chromatographic System: UPLC/HPLC system with a UV/PDA detector and coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A base-deactivated C18 column or a hybrid particle column is recommended.

    • Example: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 98 2
    10.0 0.4 50 50
    12.0 0.4 5 95
    14.0 0.4 5 95
    14.1 0.4 98 2

    | 16.0 | 0.4 | 98 | 2 |

  • Instrument Settings:

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • UV Detection: 210 nm (for general impurity detection, though sensitivity will be low).

    • MS Detection (ESI+):

      • Scan Range: m/z 50-500

      • Selected Ion Monitoring (SIM): Target m/z 199.2 for [M+H]⁺ of the main compound. Add other expected impurity masses as needed.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the analyte to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) and analyze the resulting solutions.[13] The method should be able to resolve the main peak from all degradation product peaks.

Section 4: Visualizations & Workflows

HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a robust HPLC method for a basic compound like this compound.

MethodDevWorkflow start_node start_node process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node A Start: Define Analytical Goal (Purity, Assay, Stability) B Select Column (Base-deactivated C18 or Hybrid) A->B C Select Mobile Phase (0.1% Formic Acid in ACN/H2O) B->C D Run Initial Gradient (e.g., 5-95% B in 10 min) C->D E Evaluate Peak Shape D->E F Peak Tailing? E->F Good Shape E->F Poor Shape G Add Mobile Phase Modifier (e.g., 0.1% TEA) or Change to different pH buffer F->G Yes H Evaluate Resolution F->H No G->D I Optimize Gradient Slope & Time H->I Inadequate J Method Validation (Specificity, Linearity, Accuracy, Precision) H->J Adequate I->D

Caption: HPLC Method Development Workflow for Basic Analytes.

Decision Tree for Investigating Unexpected Peaks

This diagram helps in diagnosing the origin of unknown peaks in a chromatogram.

PeakInvestigation start_node start_node decision_node decision_node result_node result_node action_node action_node A Unexpected Peak Observed B Is peak present in blank injection (no sample)? A->B C Is peak present in sample diluent blank? B->C No R1 Source: System Contamination (Mobile Phase, Ghost Peak) B->R1 Yes D Is peak mass related to known starting materials? C->D No R2 Source: Sample Diluent C->R2 Yes E Does peak intensity increase in forced degradation samples? D->E No R3 Source: Synthesis-Related Impurity D->R3 Yes R4 Source: Degradation Product E->R4 Yes R5 Source: Unknown Impurity E->R5 No

Caption: Decision Tree for Identifying Unknown Chromatographic Peaks.

References

  • Angene Chemical. 4-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)piperidine-1-carboxamide. Available at: [Link] (No direct relation to the target molecule, but provides general properties of similar structures).

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. Available at: [Link] (Provides detailed NMR analysis of a very closely related structure).

  • PubChem. This compound. Available at: [Link] (Provides key physicochemical properties and predicted data).

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link] (Duplicate of source 3, provides NMR data).

  • ResearchGate. Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2014). Available at: [Link] (Discusses synthesis of related compounds).

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. Available at: [Link] (Provides data for a closely related chemical structure).

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Available at: [Link] (Discusses synthesis of related piperidone structures).

  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed. Available at: [Link] (Discusses the degradation pathways of the core rings).

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. Available at: [Link] (Reviews synthesis methods which can inform potential impurities).

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link] (Demonstrates a derivatization approach for HPLC analysis of piperidine).

  • Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. Available at: [Link] (Reviews LC-MS methods for related alkaloid structures).

  • Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Available at: [Link] (Example of a stability-indicating method for a piperidine-containing natural product).

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link] (Duplicate of source 13).

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link] (Provides a broad overview of piperidine chemistry).

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. (Referenced as a key guideline for stability-indicating methods). Available at: [Link]

  • Wang, I. H., Moorman, R., & Burleson, J. (2003). Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation. PubMed. Available at: [Link] (Provides general principles for RP-HPLC method development).

  • Al-Asmari, A. I., et al. (2021). Multi-targeted MS-based metabolomics fingerprinting of black and white pepper coupled with molecular networking in relation to their in vitro antioxidant and antidiabetic effects. PMC. Available at: [Link] (Details GC-MS and LC-MS analysis of piperine, a related alkaloid).

  • Van de Velde, V., & Van der Verren, J. (1983). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. Available at: [Link] (Example of GC analysis for a piperidinyl compound).

  • Liu, X., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link] (Highlights the importance of sensitive LC-MS for detecting piperidine as a genotoxic impurity).

  • Human Metabolome Database. Predicted LC-MS/MS Spectrum - 40V, Positive (HMDB0244295). Available at: [Link] (Example of predicted MS/MS data for a related structure).

  • PubChem. 4-[1-(1H-pyrrol-2-yl)ethoxy]piperidine. Available at: [Link] (Information on a structurally similar molecule).

  • De-Qiang, M., et al. (2013). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link] (Details GC-MS analysis of compounds with a pyrrolidine ring).

  • Ishifune, M., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. Available at: [Link] (Details a synthesis route that could inform potential by-products).

  • PubChem. Piperidine, 4-(6-ethoxy-1-methoxy-9h-thioxanthen-9-ylidene)-1-methyl-. Available at: [Link] (Information on a complex molecule containing a piperidine ring).

Sources

Technical Support Center: Addressing Off-Target Effects of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Introduction: Understanding the Challenge

The "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" scaffold is a privileged structure in modern medicinal chemistry, particularly for targeting Central Nervous System (CNS) receptors. Derivatives are commonly developed as potent ligands for targets such as sigma-1 (σ₁) receptors, histamine H₃ receptors, and NMDA receptors.[1][2][3] While this scaffold provides a robust framework for achieving high on-target potency, its inherent structural motifs—a basic nitrogen in the piperidine ring and another in the pyrrolidine ring—often lead to unintended interactions with other biological macromolecules.

These "off-target" effects are a primary source of unexpected experimental results, toxicity, and clinical adverse effects, representing a significant hurdle in drug development.[4] This guide provides researchers with a structured approach to identifying, troubleshooting, and mitigating common off-target liabilities associated with this chemical class. It is designed to move beyond simple protocols to explain the underlying pharmacology, enabling more insightful experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative shows unexpected cytotoxicity in my cell-based assay. What are the most likely off-target culprits?

A1: Initial Assessment & Most Probable Off-Targets

Unexpected cytotoxicity with this scaffold often points to a few well-characterized liabilities. Before investigating specific targets, it's crucial to rule out non-specific effects (e.g., aggregation, poor solubility). Assuming the compound is well-behaved, the primary suspects for off-target toxicity are:

  • hERG Potassium Channel Inhibition: The human ether-à-go-go-related gene (hERG) channel is critical for cardiac repolarization.[5] Blockade of this channel can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.[6][7] Many CNS drugs with basic nitrogen moieties have an affinity for the hERG channel, making this a top-tier concern.

  • Muscarinic Receptor Antagonism: The five subtypes of muscarinic acetylcholine receptors (M₁-M₅) are widely expressed and regulate numerous physiological functions.[8] Off-target antagonism can lead to classic anticholinergic side effects (dry mouth, blurred vision, cognitive impairment), which can manifest as altered cell health or function in vitro.[9][10]

  • Sigma-2 (σ₂) Receptor Interaction: While many derivatives are designed for the σ₁ receptor, affinity for the σ₂ subtype is common. The σ₂ receptor's functions are less understood, but it has been linked to pathways controlling cell proliferation and death, which could explain cytotoxic effects.[11]

Troubleshooting Workflow: Pinpointing the Cytotoxic Off-Target

This workflow provides a logical progression from broad screening to specific confirmation.

Caption: A decision-making workflow for troubleshooting cytotoxicity.

Q2: I've confirmed my compound binds the hERG channel. How do I accurately quantify its potency and risk?

A2: Gold-Standard hERG Assessment

Confirmation of hERG binding requires a functional assessment to determine the inhibitory concentration (IC₅₀). Simply having binding affinity is not enough; the functional consequence is what matters for safety assessment.[12]

Gold Standard Method: Manual Patch Clamp Electrophysiology

Manual patch-clamp is the regulatory gold standard for quantifying hERG channel inhibition.[6][13] It provides a direct measure of ion current through the channel in response to a specific voltage protocol.

Experimental Protocol: hERG Manual Patch Clamp Assay

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG (KCNH2) channel.

  • Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells and plate them in the recording chamber.

  • Recording:

    • Establish a whole-cell patch-clamp configuration. Seal resistance should be ≥1 GΩ to ensure a high-quality recording.[13]

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the key parameter for assessing block. The FDA recommends specific protocols for this purpose.[13]

    • Record a stable baseline current in the vehicle control solution for at least 5 minutes.

  • Compound Application:

    • Prepare a concentration-response curve by applying at least 5-7 concentrations of the test compound, spanning a range expected to produce 20% to 80% inhibition.[13]

    • Apply each concentration sequentially until a steady-state block is achieved.

  • Data Analysis:

    • For each concentration, calculate the fractional block by dividing the steady-state current amplitude in the presence of the drug by the baseline amplitude.[13]

    • Plot the fractional block against the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Alternative Method: High-Throughput Flux Assays

For earlier-stage screening, fluorescence-based flux assays that measure potassium ion movement provide a higher-throughput alternative, though they are considered less definitive than patch-clamp.[14] These assays use potassium-sensitive dyes to detect the decrease in intracellular potassium upon channel opening.[14]

Parameter Manual Patch Clamp Fluorescence Flux Assay
Throughput Low (5-10 compounds/day)High (100s of compounds/day)
Data Quality Gold Standard, direct measureIndirect measure, prone to artifacts
Cost HighModerate
Regulatory Acceptance High (Required for IND)[12]Low (Screening only)
Primary Use Definitive IC₅₀ determinationPrioritization, SAR screening
Q3: My compound shows activity in a GPCR functional assay, but I suspect off-target muscarinic receptor activity is interfering. How can I dissect the on-target vs. off-target effects?

A3: Deconvoluting GPCR Signaling

This is a common challenge, as many CNS targets are G-protein coupled receptors (GPCRs), and the M₁, M₃, and M₅ muscarinic receptors (Gq-coupled) or M₂, M₄ receptors (Gi-coupled) can trigger overlapping downstream signals (e.g., calcium mobilization, cAMP changes).[8][15]

Strategy: Using Selective Antagonists for Mechanistic Dissection

The most effective strategy is to use a highly selective antagonist for the suspected off-target receptor to see if it can block the observed effect.

Caption: On-target vs. off-target signaling interference.

Experimental Protocol: Antagonist Challenge Assay

  • Objective: To determine if the signal generated by your test compound can be blocked by a selective antagonist for the suspected off-target receptor.

  • Reagents:

    • Your test compound.

    • A selective agonist for your primary target (Positive Control 1).

    • A selective agonist for the suspected muscarinic off-target (e.g., Carbachol) (Positive Control 2).

    • A selective antagonist for the suspected muscarinic off-target (e.g., Atropine for broad muscarinic, or a subtype-selective antagonist if known).[8][16]

  • Assay Setup (Example: Calcium Flux Assay):

    • Plate cells expressing both the on-target and off-target receptors. Load with a calcium-sensitive dye.

    • Condition 1 (Baseline): Measure the response to your test compound alone.

    • Condition 2 (Antagonist Pre-treatment): Pre-incubate the cells with the muscarinic antagonist (at a concentration ~100x its Kᵢ) for 15-30 minutes. Then, add your test compound and measure the response.

    • Condition 3 (Controls):

      • Confirm the antagonist blocks the muscarinic agonist (Carbachol).

      • Confirm the antagonist does not block the on-target agonist.

  • Interpreting the Results:

    • No Change in Signal: If the antagonist has no effect on the signal from your test compound, the activity is likely mediated by your primary target.

    • Signal is Abolished: If the antagonist completely blocks the signal, the effect is mediated entirely by the off-target muscarinic receptor.

    • Signal is Partially Reduced: If the signal is attenuated but not eliminated, your compound has activity at both the on-target and off-target receptors (mixed pharmacology).

Summary of Common Off-Target Liabilities & Recommended Assays

Off-Target Class Potential Consequence Primary Screening Assay Confirmatory/Gold-Standard Assay
hERG (KCNH2) Channel Cardiotoxicity, Arrhythmia[5]Radioligand Binding ([³H]dofetilide)[17]Manual or Automated Patch Clamp[13]
Muscarinic Receptors (M₁-M₅) Anticholinergic effects, cognitive impairment, dry mouth[8]Radioligand Binding Panel (vs. [³H]NMS)Functional Assay (Calcium Flux, cAMP)[15]
Sigma-1 (σ₁) Receptor CNS side effects, modulation of other receptors[18][19]Radioligand Binding ([³H]pentazocine)[3]Functional Assay (e.g., modulation of ion channels)
Adrenergic Receptors (α₁, β) Cardiovascular effects (hypo/hypertension)[2]Radioligand Binding PanelIsolated Tissue/Organ Bath Functional Assay
Dopamine/Serotonin Receptors CNS side effects, mood/motor changes[20]Radioligand Binding PanelFunctional Assay (cAMP, reporter gene)

References

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (n.d.). Google Cloud.
  • The Pharmacology of the Sigma-1 Receptor. (n.d.). ResearchGate.
  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (n.d.). Google Cloud.
  • Geoffroy, P. (2013, May 1). CNS Drug Liabilities in Early Phase Clinical Trials. Applied Clinical Trials.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (n.d.). PubMed Central.
  • The Pharmacology of Sigma-1 Receptors. (n.d.). PubMed Central.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (n.d.). Semantic Scholar.
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018, January 31). PubMed Central.
  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. (n.d.). ResearchGate.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences.
  • A High-Throughput Binding Assay for HERG. (n.d.). Springer Nature Experiments.
  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2018, May 31). NIH.
  • Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences.
  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012, April 30). PubMed Central.
  • Principles of Safety Pharmacology. (2008, July 7). PubMed Central.
  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. (n.d.). Creative Biolabs.
  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. (n.d.). PubMed.
  • The future of CNS drug development: signs of real progress. (n.d.). Google Cloud.
  • In vitro safety pharmacology profiling. (2006, February 2). European Pharmaceutical Review.
  • Potential functional and pathological side effects related to off-target pharmacological activity. (n.d.). ResearchGate.
  • Characterization of neuromuscular blocking action of piperidine derivatives. (n.d.). PubMed.
  • Spence, S. (2023, July 17). How Well Do You Understand Off-Target Liability? Eureka blog - Charles River Laboratories.
  • Overcoming Obstacles to Targeting Muscarinic Receptor Signaling in Colorectal Cancer. (n.d.). MDPI.
  • Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. (n.d.). NIH.
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. (n.d.). MDPI.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PubMed Central.
  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (n.d.). PubMed.
  • Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002, December 2). PubMed.
  • 2-piperidin-4-yl-2-pyrrolidin-1-ylacetamide. (n.d.). Sigma-Aldrich.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (n.d.). ResearchGate.

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine scaffold represents a classic example of a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility, combined with strategically positioned basic nitrogen atoms and an ether linkage, provides an ideal framework for designing ligands that can interact with a variety of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core, focusing on two prominent target families where they have shown significant promise: Sigma (σ) receptors and Histamine H3 receptors (H3R). We will dissect the causal relationships between specific structural modifications and the resulting biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: Targeting the Sigma (σ) Receptor Family

The sigma receptors, comprising σ1 and σ2 subtypes, were initially misidentified as opioid receptors but are now recognized as a unique class of intracellular chaperone proteins.[1] Their modulation has been implicated in a host of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases like Alzheimer's and Parkinson's, and addiction, making them a compelling target for therapeutic intervention.[1]

The Sigma Receptor Pharmacophore: Key Interactions

Successful binding to sigma receptors, particularly the well-studied σ1 subtype, relies on a few key pharmacophoric features. Crystallographic studies reveal that a basic nitrogen, such as the one in the piperidine ring, forms a critical salt bridge with key acidic residues (e.g., Glu172 in σ1).[1] Additionally, adjacent hydrophobic or aromatic moieties engage in favorable π-π stacking interactions within the binding pocket.[1] This understanding forms the basis for rational drug design and interpretation of SAR data.

Structure-Activity Relationship Analysis

The this compound scaffold can be systematically modified at several key positions to tune affinity and selectivity for σ1 and σ2 receptors.

  • The Piperidine Core and its Nitrogen: The piperidine ring is a cornerstone of high-affinity ligands, with its basic nitrogen being indispensable for the primary binding interaction.[1][2] The protonated amine forms a strong ionic bond with the receptor's aspartate or glutamate residues.

  • The Pyrrolidine Moiety: While the piperidine nitrogen is often the primary anchor, the basicity of the pyrrolidine nitrogen also contributes to the overall affinity for sigma receptors. The combined basic amino moieties are a driving force for σ1R/σ2R affinity and can influence selectivity.[3]

  • The Ethoxy Linker: The two-carbon ether linker provides optimal spacing and flexibility, allowing the piperidine and pyrrolidine moieties to adopt the correct orientation within the binding site. Altering this linker's length or rigidity can drastically reduce binding affinity.

  • Substitutions on the Piperidine Nitrogen (R¹): This position is a critical handle for modulating potency and selectivity. Attaching various aryl or aralkyl groups can introduce beneficial hydrophobic or aromatic interactions. For example, screening of piperidine/piperazine-based compounds revealed that a 4-benzyl substituent on the piperidine ring can lead to potent σ1R agonism.[3][4]

Below is a diagram illustrating the key SAR takeaways for sigma receptor ligands based on this scaffold.

SAR_Sigma_Receptors cluster_scaffold This compound Core cluster_activity Impact on Sigma Receptor Activity Scaffold Core Scaffold Piperidine_N Piperidine Nitrogen (R¹) Activity_Piperidine_N Critical for Potency & Selectivity. Aryl/Aralkyl groups add hydrophobic interactions. Piperidine_N->Activity_Piperidine_N Piperidine_Ring Piperidine Ring Activity_Piperidine_Ring Essential for binding. Basic nitrogen forms key salt bridge with Glu172. Piperidine_Ring->Activity_Piperidine_Ring Ethoxy_Linker Ethoxy Linker Activity_Ethoxy_Linker Optimal spacing and flexibility. Length modification often reduces affinity. Ethoxy_Linker->Activity_Ethoxy_Linker Pyrrolidine_Ring Pyrrolidine Ring Activity_Pyrrolidine_Ring Contributes to overall basicity and affinity. Pyrrolidine_Ring->Activity_Pyrrolidine_Ring SAR_H3_Receptors cluster_scaffold Core Scaffold for H3R Antagonism cluster_activity Impact on H3 Receptor Antagonism Scaffold Core Scaffold Basic_Amine Basic Amine Center (Pyrrolidine) Activity_Basic_Amine Essential for binding. Interacts with Asp114 in H3R. Basic_Amine->Activity_Basic_Amine Central_Scaffold Central Scaffold (4-Oxypiperidine) Activity_Central_Scaffold Provides optimal orientation of key groups. Central_Scaffold->Activity_Central_Scaffold Lipophilic_Moiety Lipophilic Moiety (R¹) Activity_Lipophilic_Moiety Critical for high affinity. Large, rigid groups (biphenyl, naphthalene) are favored. Lipophilic_Moiety->Activity_Lipophilic_Moiety

Caption: Key pharmacophoric elements for H3R antagonism.

Comparative Performance Data

The table below presents data for a series of 4-oxypiperidine ethers, demonstrating how modifications to the lipophilic R¹ group on the piperidine nitrogen impact affinity for the human H3 receptor (hH3R).

CompoundR¹ Modification on Piperidine NitrogenhH3R Affinity (Ki, nM)
ADS024 4-Phenylbenzyl44.3
ADS030 Biphenyl-4-ylmethyl129.5
ADS031 Naphthalen-2-ylmethyl12.5
(Data adapted from ACS Chemical Neuroscience, 2021, 12, 18, 3474–3486).[5]

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of the data discussed, we provide standardized protocols for key assays used in the characterization of these compounds.

Protocol 1: Radioligand Binding Assay for Affinity Determination (Ki)

This protocol describes a competitive binding experiment to determine a compound's affinity for a target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis Prep1 Prepare cell membranes (e.g., HEK293 expressing target) Inc1 Combine membranes, radioligand (e.g., [³H]Pentazocine for σ1R), and buffer Prep1->Inc1 Prep2 Prepare assay buffer (e.g., 50 mM Tris-HCl) Prep3 Serially dilute test compounds and reference ligand Inc2 Add test compound at various concentrations to respective tubes Prep3->Inc2 Inc1->Inc2 Inc3 Incubate at specified temperature (e.g., 60 min at 25°C) Inc2->Inc3 Term1 Rapidly filter mixture through glass fiber filters to separate bound and free radioligand Inc3->Term1 Term2 Wash filters with ice-cold buffer to remove non-specific binding Term1->Term2 Term3 Place filters in scintillation vials with cocktail Term2->Term3 Term4 Quantify radioactivity using a scintillation counter (DPM) Term3->Term4 Ana1 Plot % inhibition vs. log[compound] Term4->Ana1 Ana2 Determine IC₅₀ using non-linear regression Ana1->Ana2 Ana3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Ana2->Ana3

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation:

    • Harvest cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293-hσ1R). [1] * Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform serial dilutions of the test compounds and a known reference ligand to create a range of concentrations.

  • Incubation:

    • In reaction tubes, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]Pentazocine for σ1R), and the assay buffer. [1] * Add the various concentrations of the test compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled reference ligand).

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a stable temperature (e.g., 25°C) to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used. [6]

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the activation of G-proteins following receptor stimulation, allowing for the determination of a compound's functional efficacy (agonist, antagonist, or inverse agonist).

Step-by-Step Methodology:

  • Preparation:

    • Prepare cell membranes expressing the GPCR of interest (e.g., C6 cells expressing MOR or DOR). [6] * Prepare GTPγS assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) supplemented with GDP (e.g., 30 µM).

  • Incubation:

    • In a 96-well plate, add cell membranes (10-20 µ g/well ), the test compound at various concentrations, and the assay buffer.

    • To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., at 0.05 nM). [6] * Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the plate with ice-cold buffer.

    • Dry the plate and add scintillation fluid to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • For agonists, plot the stimulated binding (DPM) against the log[compound] to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (% stimulation relative to a standard agonist). [6] * For antagonists, the data is used to calculate the functional inhibition constant (Kb) from the shift in the agonist's dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the design of potent and selective ligands. SAR studies have clearly demonstrated that targeted modifications to the piperidine nitrogen substituent are the most effective strategy for tuning affinity and selectivity for both sigma and histamine H3 receptors. For sigma receptors, this position governs hydrophobic interactions, while for H3 receptors, it is the key to engaging a large lipophilic pocket. The inherent ability of this scaffold to target multiple, therapeutically relevant proteins, sometimes simultaneously, underscores its value. Future work will likely focus on optimizing this polypharmacology to develop dual-acting agents with novel therapeutic profiles for complex CNS disorders.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
  • In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. PubMed.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience.
  • Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. PubMed.

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A Comparative Guide to the Efficacy of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Analogues as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold represents a foundational element in the development of ligands targeting the sigma-1 (σ1) receptor, an intracellular chaperone protein of significant interest in neuroscience and oncology.[1] The σ1 receptor's role in modulating various neurotransmitter systems—including glutamatergic, dopaminergic, and cholinergic pathways—positions it as a key therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, as well as for pain management.[2] This guide provides a comparative analysis of analogues derived from the "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" core structure, examining their binding affinities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Significance of the Piperidine Scaffold

The piperidine moiety is a recurring structural feature in a multitude of selective σ1 receptor ligands.[2][3] Its presence is often a critical determinant for high-affinity binding. Structure-activity relationship studies consistently demonstrate that modifications to the piperidine nitrogen and the nature of linked aromatic or hydrophobic groups profoundly influence both potency and selectivity for the σ1 receptor over the related σ2 subtype.[1][4]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of novel ligands is primarily assessed through their binding affinity (Ki), a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various piperidine-based analogues for the σ1 and σ2 receptors, providing a clear comparison of their potency and selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine and Piperazine Analogues

Compound IDCore Moietyσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 Piperidine3.2~106~33
2 Piperidine24>1200>50
3 Piperidine8.9~231~26
4 Piperazine1531>1000-
5 Piperidine3.64>1000>274

Data synthesized from multiple sources, highlighting the importance of the piperidine core for high σ1 affinity.[2][3][5] The replacement of piperidine with piperazine (compound 4 vs. 5) can drastically reduce σ1 affinity, underscoring the piperidine ring's structural importance for this target.[2]

Table 2: Structure-Activity Relationship of N-Substituted Piperidine Analogues

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
7 Benzyl0.447041600
9 Phenylpropyl0.3846120
6 Isobutyl0.3563180

This table showcases how modifications to the nitrogen substituent of the piperidine ring can fine-tune affinity and selectivity.[6] The N-benzyl substituted analogue (7) demonstrates exceptional selectivity for the σ1 receptor.[6]

Visualizing the Path to Discovery: Experimental Workflow

The development and characterization of these analogues follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery and development of novel sigma-1 receptor ligands.

Methodologies for Efficacy Determination

The quantitative data presented in this guide are derived from rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound.[7] It relies on the principle of competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of a test compound for the σ1 receptor.

Materials:

  • Radioligand: -pentazocine, a selective σ1 receptor ligand.[7]

  • Membrane Preparation: Guinea pig liver membranes, which have a high expression of σ1 receptors.[7]

  • Test Compounds: Serial dilutions of the piperidine analogues.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester.[8][9]

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of -pentazocine (near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound.[7][9]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assays

While binding assays measure affinity, functional assays are necessary to determine whether a ligand acts as an agonist (activator) or an antagonist (inhibitor) of the receptor.[10]

Objective: To characterize the functional activity of a lead compound at the σ1 receptor.

Example Assay: Phenytoin Binding Modulation

Phenytoin is an allosteric modulator of the σ1 receptor, meaning it binds to a site distinct from the primary ligand binding site.[10][11] It differentially affects the binding of agonists and antagonists.[10]

Procedure:

  • Perform two sets of radioligand binding assays as described in Protocol 1.

  • In the first set, determine the Ki of the test compound under standard conditions.

  • In the second set, perform the assay in the presence of a fixed concentration of phenytoin.

  • Interpretation:

    • An increase in the Ki value (decreased affinity) in the presence of phenytoin suggests the compound is an agonist .[10]

    • Little to no change in the Ki value suggests the compound is an antagonist .[10]

The Sigma-1 Receptor Signaling Nexus

The σ1 receptor, located at the endoplasmic reticulum-mitochondrion interface, acts as a chaperone protein that modulates a variety of downstream signaling pathways.[12][13] Its activation or inhibition by ligands like the this compound analogues can have profound effects on cellular function.

Sigma1_Signaling S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R modulates NMDA NMDA Receptor S1R->NMDA modulates Ion_Channels Ion Channels (K+, Na+) S1R->Ion_Channels modulates Ligand Piperidine Analogue (Agonist/Antagonist) Ligand->S1R Ca_ER ER Ca2+ Release IP3R->Ca_ER Mito Mitochondria Ca_ER->Mito signaling Ca_Mito Mitochondrial Ca2+ Uptake Mito->Ca_Mito Cell_Survival Cell Survival & Neuroprotection Ca_Mito->Cell_Survival NMDA->Cell_Survival Ion_Channels->Cell_Survival

Caption: Simplified signaling pathways modulated by the sigma-1 receptor upon ligand binding.

Conclusion and Future Directions

The "this compound" scaffold and its analogues have proven to be a fertile ground for the discovery of potent and selective σ1 receptor ligands. The comparative data clearly indicate that subtle structural modifications can lead to significant changes in binding affinity and selectivity. The detailed experimental protocols provided herein offer a validated framework for the continued evaluation of novel compounds in this class. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogues to translate their high in vitro efficacy into viable therapeutic candidates for a range of central nervous system disorders.

References

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. ResearchGate. Available at: [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. Available at: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. PubMed Central. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Sigma-1 Receptor as a Pluripotent Modulator in the Living System. PubMed Central. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]

  • Synthesis and Evaluation of the Sigma Receptors Ligand 4-((4-I-123]Iodophenoxy)Methyl)-1-(2-Fluoroethyl)Piperidine in Animal Tumour Models. ResearchGate. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of new sigma ligands. UniTS. Available at: [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PubMed Central. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. Available at: [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ScienceDirect. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Semantic Scholar. Available at: [Link]

Sources

A Preclinical Comparative Guide: Evaluating 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Against Established CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical preclinical profile of the novel compound 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine against two well-established pharmacological agents: the sigma-1 receptor agonist PRE-084 and the dopamine D2 receptor antagonist Eticlopride. Due to the absence of direct preclinical data for this compound, this document serves as a predictive framework based on its structural motifs, which are commonly found in ligands for these receptors. The piperidine and pyrrolidine moieties are prevalent in a wide range of biologically active compounds, suggesting potential for significant CNS activity.[1][2][3][4]

The objective of this guide is to offer a scientifically grounded, hypothetical comparison to aid researchers in designing preclinical studies for novel compounds with similar structures. We will delve into the potential mechanisms of action, propose comparative in vitro and in vivo data, and provide detailed experimental protocols that are fundamental to the preclinical characterization of such molecules.

Section 1: Introduction to the Compounds

1.1. The Investigational Compound: this compound

The structure of this compound, featuring a piperidine ring linked via an ethoxy bridge to a pyrrolidine group, suggests a potential for interaction with various CNS receptors. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to contribute to the biological activity of numerous compounds.[1][3] Similarly, the piperidine moiety is a key pharmacophore in many pharmaceuticals, recognized for its role in CNS-related activities.[2][4][5] Given these structural elements, we hypothesize that this compound may exhibit activity as a sigma-1 receptor agonist and/or a dopamine D2 receptor antagonist.

1.2. The Established Sigma-1 Receptor Agonist: PRE-084

PRE-084 is a highly selective and widely used sigma-1 receptor agonist in preclinical research.[6][7][8][9] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuroprotection.[7][8] Activation of the sigma-1 receptor by agonists like PRE-084 has shown therapeutic potential in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, as well as in neuropathic pain and stroke.[6][8]

1.3. The Established Dopamine D2 Receptor Antagonist: Eticlopride

Eticlopride is a selective and high-affinity antagonist of the dopamine D2 receptor, a key target in the treatment of psychosis.[10][11] D2 receptor antagonists are the cornerstone of antipsychotic therapy. Eticlopride is extensively used in preclinical models to investigate the role of the dopaminergic system in various behaviors and to characterize the antipsychotic potential of new chemical entities.[10][12] Blockade of D2 receptors can modulate neurotransmission and is effective in reducing the positive symptoms of schizophrenia.[12][13]

Section 2: Hypothesized Mechanism of Action and Comparative In Vitro Profile

A crucial first step in characterizing a novel compound is to determine its binding affinity and functional activity at its putative targets. Here, we present a hypothetical in vitro profile for this compound in comparison to PRE-084 and Eticlopride.

Comparative In Vitro Data
ParameterThis compound (Hypothetical)PRE-084 (Established)Eticlopride (Established)
Sigma-1 Receptor Binding Affinity (Ki, nM) 252.2>10,000
Dopamine D2 Receptor Binding Affinity (Ki, nM) 15>10,0000.5
Sigma-1 Receptor Functional Activity (EC50, nM) 50 (Agonist)5.1 (Agonist)No Activity
Dopamine D2 Receptor Functional Activity (IC50, nM) 30 (Antagonist)No Activity1.2 (Antagonist)
Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of a novel compound.

Step-by-Step Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 and dopamine D2 receptors.

  • Materials:

    • Cell membranes expressing the human sigma-1 or dopamine D2 receptor.

    • Radioligand for sigma-1 receptor: [³H]-pentazocine.

    • Radioligand for dopamine D2 receptor: [³H]-spiperone.

    • Test compound (this compound), PRE-084, and Eticlopride.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2 receptors).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Harvest the membranes onto filter plates using a cell harvester and wash with cold assay buffer.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value by non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay (for D2 Receptor Antagonism)

  • Objective: To determine the functional antagonist activity (IC50) of the test compound at the dopamine D2 receptor.

  • Materials:

    • CHO cells stably expressing the human dopamine D2 receptor.

    • Dopamine (agonist).

    • Forskolin (to stimulate cAMP production).

    • Test compound.

    • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of dopamine (typically its EC80) and forskolin.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

    • Plot the inhibition of the dopamine-induced decrease in cAMP against the test compound concentration to determine the IC50.

Section 3: Hypothesized In Vivo Preclinical Profile

Following in vitro characterization, the next logical step is to assess the compound's effects in preclinical animal models. This section outlines a hypothetical in vivo profile and the experimental designs to obtain such data.

Comparative In Vivo Data
ParameterThis compound (Hypothetical)PRE-084 (Established)Eticlopride (Established)
Model of Neuropathic Pain (von Frey test) Reversal of mechanical allodyniaReversal of mechanical allodyniaNo significant effect
Catalepsy Test (assessment of extrapyramidal side effects) No catalepsy observedNo catalepsy observedInduces catalepsy
Prepulse Inhibition (PPI) of Startle (model of sensorimotor gating) Reverses apomorphine-induced PPI deficitNo significant effectReverses apomorphine-induced PPI deficit
Signaling Pathways

signaling_pathways cluster_sigma1 Sigma-1 Receptor Agonism cluster_d2 Dopamine D2 Receptor Antagonism PRE084 PRE-084 or This compound Sigma1R Sigma-1 Receptor PRE084->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mitochondria Mitochondrial Function Ca_release->Mitochondria Neuroprotection Neuroprotection Mitochondria->Neuroprotection Eticlopride Eticlopride or This compound D2R Dopamine D2 Receptor Eticlopride->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Signaling pathways for Sigma-1R agonism and D2R antagonism.

Step-by-Step In Vivo Experimental Protocols

1. Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)

  • Objective: To assess the anti-allodynic effects of the test compound.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Surgery: Under anesthesia, the common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. Sham-operated animals undergo the same procedure without nerve ligation.

    • Post-operative recovery: Allow animals to recover for 7-10 days, during which they will develop mechanical allodynia.

    • Baseline measurement: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

    • Drug administration: Administer the test compound (e.g., intraperitoneally).

    • Post-drug measurement: Measure the paw withdrawal threshold at various time points after drug administration.

    • Data analysis: Compare the post-drug withdrawal thresholds to the baseline and to a vehicle-treated group.

2. Rat Model of Sensorimotor Gating Deficit (Prepulse Inhibition - PPI)

  • Objective: To evaluate the potential antipsychotic-like activity of the test compound.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.

  • Procedure:

    • Acclimation: Place the rat in the startle chamber and allow it to acclimate.

    • Drug administration: Administer the test compound, followed by a dopamine agonist like apomorphine to induce a PPI deficit.

    • Test session: The session consists of trials with a startling pulse alone, a prepulse alone, and a prepulse followed by the startling pulse.

    • Data analysis: Calculate the percentage of PPI as: [(1 - (startle response on prepulse + pulse trials / startle response on pulse-alone trials)) x 100]. Compare the PPI levels between treatment groups.

Section 4: Discussion and Future Directions

The hypothetical preclinical profile of this compound suggests a dual-acting compound with potential therapeutic benefits. Its hypothesized sigma-1 receptor agonism could offer neuroprotective effects, which are beneficial in a range of neurological disorders.[8] Concurrently, its dopamine D2 receptor antagonism points towards potential antipsychotic properties.[10][13] The lack of predicted catalepsy is a particularly interesting feature, as this suggests a potentially atypical antipsychotic profile with a lower risk of extrapyramidal side effects.[12]

Future preclinical studies should aim to confirm these hypothesized activities through rigorous in vitro and in vivo testing as outlined in this guide. Further investigations should also include pharmacokinetic profiling to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as safety pharmacology studies to assess its effects on other organ systems. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) data to optimize the compound's pharmacological profile.[14]

Section 5: References

  • Neurorestorative Effects of a Sigma-1 Receptor Agonist in a Model of Parkinson's Disease. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Retrieved from [Link]

  • Griesel, M., et al. (2022). Activation of the sigma-1 receptor chaperone alleviates symptoms of Wolfram syndrome in preclinical models. Science Translational Medicine, 14(631), eabh3763. Retrieved from [Link]

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. Retrieved from [Link]

  • Free, R. B., et al. (2014). Bias analyses of preclinical and clinical D2 dopamine ligands: studies with immediate and complex signaling pathways. Molecular Pharmacology, 86(5), 498-512. Retrieved from [Link]

  • Al-Ghraiybah, N. F., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11257. Retrieved from [Link]

  • Sałaciak, K., & Pytka, K. (2023). Sigma-1 receptor agonists in clinical studies. Pharmacological Reports, 75(3), 523-536. Retrieved from [Link]

  • Allen, J. A., et al. (2023). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 14(2), 268–281. Retrieved from [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. Retrieved from [Link]

  • Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Retrieved from [Link]

  • Soden, A., & Chen, J. C. (2011). Inhibition of dopamine uptake by D2 antagonists: An in vivo study. Journal of Neurochemistry, 116(3), 449–458. Retrieved from [Link]

  • McNally, G. P., et al. (2021). Dopamine D1 and D2 Receptors Are Important for Learning About Neutral-Valence Relationships in Sensory Preconditioning. Frontiers in Behavioral Neuroscience, 15, 706921. Retrieved from [Link]

  • Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Retrieved from [Link]

  • Nepram, S., & Singh, V. (2012). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 12(14), 1496–1509. Retrieved from [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6934. Retrieved from [Link]

  • 4-(1-Pyrrolidinyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. (2006). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

  • Al-Hussain, S. A., & Al-shmgani, H. S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243763. Retrieved from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Adamska-Szewczyk, A., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(10), 4279–4292. Retrieved from [Link]

  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634–4636. Retrieved from [Link]

  • 4-[1-(1H-pyrrol-2-yl)ethoxy]piperidine. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The clinical success and safety of a therapeutic candidate are critically dependent not only on its affinity for the intended target but also on its interactions with a host of unintended biological macromolecules. This spectrum of off-target activity, or cross-reactivity, can lead to unforeseen adverse drug reactions (ADRs) or, in some serendipitous cases, reveal opportunities for drug repositioning. The molecule 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine represents a chemical scaffold with significant therapeutic potential, but its structural motifs—a piperidine ring and a pyrrolidinyl ethoxy side chain—are common in a wide range of pharmacologically active agents, suggesting a propensity for a complex cross-reactivity profile.[1][2][3]

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound. We will move beyond a simple listing of methods to explain the scientific rationale behind a tiered, data-driven approach to screening. The methodologies described herein are designed to build a self-validating dataset, ensuring that each finding is robust and actionable for researchers, scientists, and drug development professionals. Our objective is to construct a detailed off-target interaction map that informs a predictive safety assessment and guides the strategic progression of this compound from discovery to clinical evaluation.

Part 1: Structural Deconstruction and Predictive Off-Target Analysis

A molecule's structure is the primary determinant of its pharmacological fingerprint. The key to a rational cross-reactivity strategy lies in dissecting the investigational compound into its core pharmacophores and comparing them to known drugs and endogenous ligands.

The structure of this compound contains two key heterocyclic systems linked by an ether chain:

  • Piperidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry, particularly for centrally acting agents. It is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. Its basic nitrogen atom is often crucial for forming salt bridges with acidic residues (e.g., aspartate) in receptor binding pockets.[4][5]

  • Pyrrolidinyl Ethoxy Moiety: This flexible side chain can adopt multiple conformations, allowing it to interact with a variety of binding sites. The pyrrolidine ring, another common nitrogenous heterocycle, and the ether linkage are prevalent in compounds targeting monoamine transporters and certain receptor subtypes.[2]

Notably, the core structure shares features with ligands for the Sigma-1 (σ1) receptor , an intracellular chaperone protein implicated in a wide range of neurological functions.[4][6][7] The combination of a piperidine ring and a flexible side chain containing a basic nitrogen is a well-established pharmacophore for high-affinity σ1 ligands.[7][8] Therefore, the σ1 receptor should be considered a high-priority potential off-target.

dot graph TD { rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Structural Analysis of this compound" A[" this compound"]; B[" Piperidine Core"]; C[" Pyrrolidinyl Ethoxy Side Chain"]; end

} enddot Caption: Structural motifs and predicted off-target classes.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A logical, phased approach is essential to efficiently and comprehensively map the off-target landscape. This workflow begins with broad, high-throughput screening and progressively focuses on characterizing the potency and functional consequences of identified interactions.

Tier 1: Broad Safety Panel Screening

The initial step is to cast a wide net using a commercially available in vitro safety pharmacology panel. These panels employ high-throughput binding assays (typically radioligand displacement) to assess a compound's activity against a diverse array of clinically relevant targets known to be implicated in ADRs.[9][10][11]

Experimental Rationale: The goal of Tier 1 is not to determine precise affinity but to rapidly identify potential "hits" for further investigation. A standard concentration of the test compound (e.g., 10 µM) is screened against a panel of 40-100 targets. A result of >50% inhibition of radioligand binding is typically considered a significant hit requiring follow-up. Leading providers like Eurofins Discovery and Reaction Biology offer well-established panels (e.g., SafetyScreen44, InVEST44) that cover key physiological systems.[9][10][12]

Table 1: Representative Tier 1 Safety Panel Results (Hypothetical Data)

Target ClassSpecific TargetRadioligand% Inhibition @ 10 µMResult
GPCRSigma-1 (σ1)[³H]-Pentazocine95%Hit
GPCRDopamine D4[³H]-Spiperone68%Hit
GPCRMuscarinic M2[³H]-AF-DX 38455%Hit
Ion ChannelhERG[³H]-Astemizole72%Hit
GPCRAdrenergic α1A[³H]-Prazosin21%No Hit
EnzymePDE4[³H]-Rolipram15%No Hit

dot graph TD { A["Start: Test Compoundthis compound"] --> B{"Tier 1: Broad Screening(e.g., SafetyScreen44 Panel)"}; B -- ">50% Inhibition" --> C["Identified 'Hits'(e.g., σ1, D4, M2, hERG)"]; B -- "<50% Inhibition" --> D["No Significant Interaction(Low Priority)"]; C --> E{"Tier 2: Dose-Response(Determine IC50/Ki)"}; E --> F{"Tier 3: Functional Assays(Agonist vs. Antagonist)"}; F --> G["Final Cross-Reactivity Profile(Risk Assessment)"];

} enddot Caption: Tiered workflow for cross-reactivity profiling.

Tier 2: Potency Determination via Dose-Response Analysis

Any target identified as a "hit" in Tier 1 must be further investigated to determine the compound's potency. This is achieved by generating a full concentration-response curve to calculate the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Experimental Rationale: A single-point screening result can be misleading. Determining the Ki value provides a true measure of binding affinity, allowing for a quantitative comparison across different off-targets and with the primary target. This selectivity ratio is a critical parameter in assessing the therapeutic index. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[13][14][15]

Table 2: Tier 2 Dose-Response Binding Assay Results (Hypothetical Data)

Off-TargetAssay TypeCalculated IC50 (nM)Calculated Ki (nM)
Sigma-1 (σ1)Radioligand Binding158.2
Dopamine D4Radioligand Binding250135
Muscarinic M2Radioligand Binding800410
hERG ChannelRadioligand Binding12065
Tier 3: Functional Characterization of High-Priority Hits

Demonstrating binding affinity is not sufficient; understanding the functional consequence of that binding is paramount. A compound can act as an antagonist (blocker), an agonist (activator), or an inverse agonist. For ion channels, this means assessing channel block, while for receptors, it involves measuring downstream signaling.

Experimental Rationale: The hERG potassium channel is a critical liability in drug development, as inhibition can lead to life-threatening cardiac arrhythmias (Long QT Syndrome).[16] Therefore, any significant binding to hERG must be followed up with a functional assessment using the gold-standard manual patch-clamp electrophysiology assay, as recommended by regulatory agencies like the FDA.[17][18][19] For GPCRs like the σ1 receptor, functional assays can elucidate whether the compound modulates downstream signaling pathways.

Table 3: Tier 3 Functional Assay Results (Hypothetical Data)

Off-TargetAssay TypeFunctional EffectPotency (IC50/EC50, nM)
Sigma-1 (σ1)Ca²⁺ Mobilization AssayAgonistEC50 = 45
hERG ChannelManual Patch ClampChannel BlockIC50 = 210

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key assays are provided below. These represent standard, validated methodologies in the field.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a target receptor.[20]

  • Membrane Preparation: A stable cell line expressing the target receptor (e.g., HEK293-hσ1) or tissue homogenates are lysed and centrifuged to pellet the membranes containing the receptor. The protein concentration is quantified via a BCA assay.[20]

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, add:

    • 50 µL of test compound at various concentrations (typically a 10-point, half-log dilution series).

    • 50 µL of a specific radioligand (e.g., [³H]-Pentazocine for the σ1 receptor) at a fixed concentration near its Kd value.

    • 150 µL of the membrane preparation.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[20]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through. Filters are washed multiple times with ice-cold buffer.[13]

  • Quantification: The filter mat is dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted, and the data are fitted using non-linear regression (e.g., in Prism software) to a sigmoidal dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 2: hERG Manual Patch-Clamp Assay

This electrophysiology protocol is the definitive assay for assessing functional block of the hERG channel, following FDA guidelines.[17][18][19]

  • Cell Culture: Use a validated cell line stably expressing the human hERG channel (e.g., CHO or HEK cells).

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at physiological temperature (35-37°C).[18]

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current (I_Kr). A recommended FDA protocol involves a depolarizing step followed by a ramp-down phase, during which the peak outward tail current is measured.[17][19]

  • Compound Application:

    • After establishing a stable baseline current in vehicle solution, the test compound is perfused over the cell at increasing concentrations.

    • At least 4-7 cells should be tested for each concentration to ensure data reproducibility.[17]

  • Data Acquisition and Analysis:

    • The peak tail current amplitude is measured at steady-state for each concentration.

    • The percentage of current inhibition is calculated relative to the baseline current.

    • The resulting concentration-response data are fitted with the Hill equation to determine the IC50 value for the functional block of the hERG channel.[17]

dot graph TD { subgraph "hERG Patch Clamp Workflow" direction LR A[CHO/HEK CellExpressing hERG] --> B{EstablishWhole-CellConfiguration}; B --> C[Apply VoltageProtocol toElicit hERG Current]; C --> D[Record StableBaseline Current]; D --> E[Perfuse withTest Compound]; E --> F[Record InhibitedCurrent]; F --> G{Data Analysis(Calculate % Block)}; G --> H[Determine IC50]; end node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; } enddot Caption: Workflow for the hERG manual patch-clamp assay.

Conclusion and Strategic Recommendations

The comprehensive cross-reactivity profiling of this compound is not merely a safety-checking exercise but a critical component of its preclinical development. The tiered approach outlined in this guide provides a robust framework for identifying and characterizing off-target interactions.

Based on our hypothetical data, this compound exhibits high-affinity binding to the Sigma-1 receptor, where it acts as an agonist. This presents a potential therapeutic opportunity but also a liability, depending on the desired primary mechanism of action. The moderate affinity for the Dopamine D4 and Muscarinic M2 receptors should be noted and monitored.

Of most immediate concern is the functional block of the hERG channel. Although the potency (IC50 = 210 nM) is weaker than the affinity for the σ1 receptor, this interaction represents a significant safety risk that must be addressed. The therapeutic window between the desired on-target efficacy and the hERG liability will be a key determinant of the compound's future.

The next steps in the development program should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to mitigate hERG activity while retaining or improving affinity for the primary target.

  • In Vivo Assessment: Evaluate the physiological consequences of σ1 receptor agonism and potential for proarrhythmic events in relevant animal models.

  • Expanded Profiling: Depending on the therapeutic indication, consider broader profiling against other target families, such as kinases, using dedicated screening platforms.[21]

By systematically building this cross-reactivity profile, development teams can make informed decisions, mitigate risks, and ultimately increase the probability of advancing a safe and effective therapeutic candidate.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • Cieślik, M., et al. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH Public Access. Available from: [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Hulme, E.C. (1992). Radioligand binding methods: practical guide and tips. Methods Mol Biol. Available from: [Link]

  • ICE Bioscience. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. Available from: [Link]

  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Available from: [Link]

  • Laugwitz, K.L., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods Mol Biol. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • Metrion Biosciences. (2022). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • Maurais, P., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. Available from: [Link]

  • Saify, Z.S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available from: [Link]

  • Saify, Z.S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Available from: [Link]

  • Qin, J., et al. (2021). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. ResearchGate. Available from: [Link]

  • Bakunov, S.A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Stokes, M.P., et al. (2018). Proteomics profiling of post translational modifications in early drug discovery. YouTube. Available from: [Link]

  • Wikipedia. Proteomics. Available from: [Link]

  • Su, T.P., et al. (2009). The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. Available from: [Link]

  • Berardi, F., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. University of Bari Aldo Moro. Available from: [Link]

  • Al-Gharabli, S.I., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Vanover, K.E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available from: [Link]

  • Ivanović, M.D., et al. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Romero, A.G., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available from: [Link]

  • Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. Available from: [Link]

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Forging the Path to a Key Pharmaceutical Intermediate: A Head-to-Head Comparison of Synthesis Methods for 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, piperidine derivatives hold a place of prominence due to their prevalence in a vast array of therapeutic agents. This guide provides a detailed, head-to-head comparison of two synthetic routes to a particularly valuable intermediate, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. This molecule serves as a critical building block in the development of various pharmaceuticals, making the efficiency and scalability of its synthesis a matter of significant interest to researchers and process chemists alike.

Herein, we delve into the practical intricacies of two established methodologies: the classical Williamson ether synthesis and a two-step reductive amination approach. Through a comprehensive analysis of their underlying mechanisms, experimental protocols, and performance metrics, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Method 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers. Its enduring utility lies in its conceptual simplicity and broad applicability. The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl substrate.

Mechanistic Rationale

The synthesis of this compound via this route involves the deprotonation of 4-hydroxypiperidine to form the corresponding alkoxide. This potent nucleophile then attacks an electrophilic 2-(pyrrolidin-1-yl)ethyl species, typically a halide or tosylate, to forge the desired ether linkage. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride is a common and effective choice for this purpose. The reaction is typically conducted in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the dissolution of the reactants and promote the SN2 pathway.

A critical consideration in the Williamson ether synthesis is the nature of the alkyl halide. To favor the desired SN2 substitution and minimize the competing E2 elimination, a primary alkyl halide is strongly preferred.

Experimental Protocol

The following protocol is a representative example of the Williamson ether synthesis for the preparation of this compound.

Step 1: Formation of the Alkoxide

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.

Step 2: Ether Formation

  • A solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq.) in anhydrous DMF is added to the freshly prepared alkoxide solution.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection (if using a protected piperidine)

  • The purified N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • The mixture is stirred at room temperature for 1-4 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the final product.

Method 2: A Strategic Alternative - Two-Step Reductive Amination Approach

An alternative and often advantageous route to this compound involves an initial etherification followed by a reductive amination step. This strategy can offer benefits in terms of starting material availability and overall process efficiency.

Mechanistic Rationale

This approach commences with the etherification of a protected 4-hydroxypiperidine with a suitable two-carbon electrophile bearing a precursor to the pyrrolidine ring, such as 2-bromoethanol. The resulting alcohol is then converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement with pyrrolidine furnishes the desired product. A more convergent variation involves the direct reductive amination of a piperidone derivative that already contains the ethoxy-pyrrolidine side chain. For the purpose of this guide, we will focus on a sequence involving an initial etherification followed by the introduction of the pyrrolidine moiety.

A key advantage of this method is the potential to avoid the direct handling of potentially unstable or less readily available 1-(2-haloethyl)pyrrolidine.

Experimental Protocol

The following protocol outlines a two-step synthesis of the target compound.

Step 1: Synthesis of 2-(Piperidin-4-yloxy)ethanol

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 2-bromoethanol (1.1 eq.) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide.

  • The reaction is heated to reflux and monitored by TLC.

  • After completion, the reaction is cooled and quenched with water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude alcohol is purified by chromatography.

Step 2: Conversion to the Tosylate and Displacement with Pyrrolidine

  • To a solution of the alcohol from the previous step (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with water and brine, dried, and concentrated to give the crude tosylate.

  • The crude tosylate is dissolved in a suitable solvent such as acetonitrile, and pyrrolidine (2.0 eq.) and potassium carbonate (2.0 eq.) are added.

  • The mixture is heated to reflux and stirred until the reaction is complete.

  • The reaction is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 3: Deprotection

  • The N-Boc protecting group is removed as described in Method 1.

Head-to-Head Performance Comparison

ParameterWilliamson Ether SynthesisTwo-Step Reductive Amination Approach
Overall Yield Moderate to GoodGood
Purity of Crude Product Generally requires chromatographic purificationMay require multiple purifications
Scalability Readily scalable, but requires careful handling of sodium hydrideScalable, with well-defined intermediates
Reagent Availability & Cost 1-(2-chloroethyl)pyrrolidine may be less common/more expensiveReadily available and cost-effective starting materials
Safety Considerations Use of sodium hydride requires stringent anhydrous conditions and careful quenching.Involves multiple steps and handling of tosylating agents.
Process Robustness Sensitive to steric hindrance on the alkyl halide.Can be more modular and adaptable to variations in starting materials.

Visualizing the Synthetic Pathways

To further elucidate the reaction sequences, the following diagrams illustrate the chemical transformations described.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidinolate N-Boc-4-piperidinolate N-Boc-4-hydroxypiperidine->N-Boc-4-piperidinolate NaH, DMF Protected Product N-Boc-4-[2-(pyrrolidin-1-yl)ethoxy]piperidine N-Boc-4-piperidinolate->Protected Product + 1-(2-chloroethyl)pyrrolidine Final Product This compound Protected Product->Final Product HCl or TFA

Figure 1: Reaction scheme for the Williamson Ether Synthesis.

Reductive_Amination_Approach cluster_0 Step 1: Etherification cluster_1 Step 2: Tosylation & Displacement cluster_2 Step 3: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alcohol Intermediate N-Boc-2-(piperidin-4-yloxy)ethanol N-Boc-4-hydroxypiperidine->Alcohol Intermediate 1. NaH, THF 2. 2-Bromoethanol Tosylate Intermediate N-Boc-2-(piperidin-4-yloxy)ethyl tosylate Alcohol Intermediate->Tosylate Intermediate TsCl, Et3N Protected Product N-Boc-4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Tosylate Intermediate->Protected Product Pyrrolidine, K2CO3 Final Product This compound Protected Product->Final Product HCl or TFA

Figure 2: Reaction scheme for the Two-Step Reductive Amination Approach.

Conclusion and Recommendations

Both the Williamson ether synthesis and the two-step reductive amination approach represent viable pathways for the synthesis of this compound. The choice between these methods will ultimately depend on the specific priorities of the research or development program.

The Williamson ether synthesis offers a more direct route, which can be advantageous in terms of step economy. However, its success is contingent on the availability and quality of the 1-(2-haloethyl)pyrrolidine starting material, and it requires careful handling of sodium hydride.

The two-step reductive amination approach , while longer, may offer greater flexibility and robustness. The use of more common and less expensive starting materials can be a significant advantage, particularly for large-scale synthesis. The modularity of this approach also allows for easier troubleshooting and optimization of individual steps.

For laboratory-scale synthesis where step-economy is a primary concern and the requisite halide is readily available, the Williamson ether synthesis is a strong candidate. For process development and scale-up, the two-step approach may be preferable due to its use of more economical reagents and potentially more manageable reaction conditions.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of factors including cost, safety, scalability, and the specific capabilities of the laboratory or manufacturing facility.

References

Due to the proprietary nature of specific industrial synthesis routes for many pharmaceutical intermediates, detailed, publicly available, head-to-head comparative studies are scarce. The protocols and analyses presented here are based on established, general principles of organic synthesis and representative procedures found in the broader chemical literature and patent filings. For specific, validated protocols, researchers should consult relevant patents and peer-reviewed publications in the field of medicinal and process chemistry.

A Comparative Guide to the Pharmacokinetic Properties of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the pharmacokinetic (PK) properties of novel chemical entities based on the "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine" scaffold. This structural motif is of significant interest in medicinal chemistry, often explored for its potential to interact with central nervous system (CNS) targets such as muscarinic[1][2][3] and opioid receptors[4][5]. The success of any potential therapeutic agent hinges not only on its potency at the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7] This document outlines a systematic, multi-tiered approach to evaluating these properties, providing detailed experimental protocols and explaining the scientific rationale behind each step to guide lead optimization and candidate selection.

Part 1: Foundational Assessment: Permeability and Physicochemical Characteristics

Expertise & Experience: Before committing to costly and complex in vivo studies, a foundational understanding of a compound's intrinsic ability to cross biological membranes is essential. Passive diffusion is a primary mechanism for the absorption of many orally administered drugs and for penetration of the blood-brain barrier (BBB).[8] We begin our assessment with the Parallel Artificial Membrane Permeability Assay (PAMPA), a cost-effective, high-throughput method that models this process, providing a clean, early-stage filter for identifying compounds with promising absorption characteristics.[8][9]

Featured Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10][11] This assay isolates passive transport, avoiding the complexities of active transporters and metabolism, which makes it an excellent tool for ranking early-stage candidates based on a fundamental ADME property.[8] Depending on the lipid composition, this model can be adapted to predict gastrointestinal tract absorption (PAMPA-GIT) or blood-brain barrier penetration (PAMPA-BBB).[8]

This protocol is designed to predict a compound's potential to cross the blood-brain barrier.

  • Membrane Preparation: A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane. The solvent is allowed to evaporate completely.

  • Compound Preparation: Test compounds are dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) containing 5% DMSO to a final concentration of 100-200 µM.[12]

  • Assay Assembly: The lipid-coated donor plate is placed on top of a 96-well acceptor plate, which has been pre-filled with PBS (pH 7.4).

  • Loading: The test compound solutions are added to the donor plate wells. A reference compound with known BBB permeability (e.g., propranolol for high permeability, atenolol for low) should be included for quality control.

  • Incubation: The entire "sandwich" assembly is incubated at room temperature for 4 to 18 hours with gentle shaking.[9] A humidity chamber is used to prevent evaporation.[11]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[10]

  • Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations determined in the previous step, considering the volume of the wells, the surface area of the membrane, and the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane 1. Prepare Membrane Coat filter plate with lipid solution prep_solutions 2. Prepare Solutions Dissolve test compounds and controls in buffer fill_acceptor 3. Fill Acceptor Plate Add buffer to acceptor wells prep_solutions->fill_acceptor assemble 4. Assemble Sandwich Place donor plate on acceptor plate fill_acceptor->assemble load_donor 5. Load Donor Plate Add compound solutions to donor wells assemble->load_donor incubate 6. Incubate 4-18 hours at room temperature with shaking load_donor->incubate separate 7. Separate Plates incubate->separate quantify 8. Quantify Concentration LC-MS/MS analysis of donor and acceptor wells separate->quantify calculate 9. Calculate Permeability (Pe) quantify->calculate

Caption: A step-by-step workflow for the PAMPA experiment.

Compound IDModification on Piperidine RingPredicted LogPPAMPA Permeability (Pe, 10⁻⁶ cm/s)Predicted CNS Penetration
Parent Scaffold H2.88.5Moderate
Derivative A 4-Fluoro2.99.2Moderate-High
Derivative B 4-Methoxy2.56.1Low-Moderate
Derivative C 4-Trifluoromethyl3.62.5Low
Propranolol (Control)3.1>15.0High
Atenolol (Control)0.2<1.0Low

Data are hypothetical and for illustrative purposes only.

Part 2: Metabolic Stability & Drug-Drug Interaction Profile

Expertise & Experience: A drug's journey through the body inevitably involves exposure to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver.[13][14] These enzymes are responsible for the clearance of most marketed drugs.[14] Assessing a compound's potential to inhibit these enzymes is a regulatory requirement and is critical for predicting drug-drug interactions (DDIs).[15][16] An inhibitor can dangerously increase the plasma concentration of a co-administered drug, leading to toxicity.[13][16]

Featured Assay: Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).[13][17] The assay uses human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, as the test system.[15]

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations (typically a serial dilution from 0.1 to 25 µM).[15] Prepare solutions of a known, isoform-specific probe substrate (e.g., Midazolam for CYP3A4) and a positive control inhibitor (e.g., Ketoconazole for CYP3A4).

  • Incubation Setup: In a 96-well plate, combine human liver microsomes, the test compound (or positive control/vehicle), and buffer.

  • Pre-incubation: The plate is pre-incubated at 37°C to allow the test compound to interact with the enzymes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system (cofactor for CYP activity) and the specific probe substrate.

  • Reaction & Termination: The plate is incubated at 37°C for a short, defined period (e.g., 10-15 minutes). The reaction is then terminated by adding a stop solution, typically cold acetonitrile, which precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is plotted against the test compound concentration, and the IC50 value is determined from the resulting curve.[15]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compounds 1. Prepare Compounds Serial dilutions of test compounds, controls prep_reagents 2. Prepare Reagents Microsomes, probe substrates, cofactors combine 3. Combine Reagents Microsomes + Test Compound + Buffer prep_reagents->combine preincubate 4. Pre-incubate 37°C to allow binding combine->preincubate initiate 5. Initiate Reaction Add NADPH + Probe Substrate preincubate->initiate incubate_react 6. Incubate & Terminate 37°C for 10-15 min, then add Stop Solution initiate->incubate_react analyze 7. LC-MS/MS Analysis Quantify metabolite formation incubate_react->analyze calculate 8. Calculate IC50 Plot % Inhibition vs. Concentration analyze->calculate RED_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_device 1. Prepare RED Device prep_samples 2. Prepare Samples Spike test compound into plasma load_chambers 3. Load Chambers Plasma sample into one, buffer into the other prep_samples->load_chambers incubate 4. Incubate to Equilibrium 4-6 hours at 37°C with shaking load_chambers->incubate sample_chambers 5. Sample & Matrix Match Aliquots from both chambers incubate->sample_chambers analyze 6. LC-MS/MS Analysis Quantify compound concentration sample_chambers->analyze calculate 7. Calculate % Unbound analyze->calculate

Caption: The experimental workflow for the RED plasma protein binding assay.

Compound ID% Unbound (fu) - Human% Unbound (fu) - Rat% Unbound (fu) - MouseInterpretation
Parent Scaffold 12.5%15.1%18.3%Moderately Bound
Derivative A 10.8%13.5%16.2%Moderately Bound
Derivative B 35.2%41.8%45.0%Low Binding
Derivative C 1.4%2.1%2.5%Highly Bound
Warfarin (Control)1.1%1.8%2.2%Highly Bound

Data are hypothetical. Compounds with very low % unbound (<1-2%) may face challenges in achieving sufficient free exposure at the target site.

Part 4: Integrated In Vivo Pharmacokinetic Profiling

Expertise & Experience: While in vitro assays are powerful predictive tools, the ultimate assessment of a drug's behavior requires an in vivo study. [18]These studies, typically conducted first in rodent models like the rat, integrate all ADME processes to provide key pharmacokinetic parameters that are essential for predicting human dose and scheduling. [19][20]

Conceptual Protocol: Rat Pharmacokinetic Study

This study determines key PK parameters following both intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats are cannulated (e.g., in the jugular vein for blood sampling) and acclimated.

  • Dosing:

    • IV Group: The compound is administered as a single bolus via the tail vein (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and is used to determine clearance and volume of distribution. [20] * PO Group: The compound is administered via oral gavage (e.g., 5-10 mg/kg). This route is used to assess oral absorption and calculate bioavailability.

  • Blood Sampling: Serial blood samples are collected at specific time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software to calculate key PK parameters.

  • Half-Life (t½): The time required for the drug concentration in the body to be reduced by half. It is calculated as t½ = 0.693/kel, where kel is the elimination rate constant. [19][21]* Clearance (CL): The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of drug-eliminating processes. [21]* Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. [22]* Area Under the Curve (AUC): The integral of the drug concentration-time curve, representing the total drug exposure over time. [20]* Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis dose_iv 1a. IV Dosing (e.g., 1 mg/kg) sample 2. Serial Blood Sampling (0-24 hours) dose_iv->sample dose_po 1b. PO Dosing (e.g., 5 mg/kg) dose_po->sample process 3. Plasma Preparation Centrifugation sample->process bioanalysis 4. Bioanalysis LC-MS/MS quantification process->bioanalysis pk_analysis 5. PK Parameter Calculation (t½, CL, Vd, AUC, F%) bioanalysis->pk_analysis

Caption: A high-level overview of an in vivo pharmacokinetic study workflow.

Part 5: Integrated Analysis and Candidate Selection

Expertise & Experience: The final step is to synthesize the data from all assays into a holistic profile for each derivative. The ideal candidate for a CNS target will not only be potent but will also possess a balanced ADME profile: good passive permeability, low DDI risk, moderate protein binding to allow for sufficient free drug, and acceptable oral bioavailability and half-life.

Integrated Pharmacokinetic Profile Summary
ParameterDerivative ADerivative BDerivative CIdeal Profile for CNS Drug
PAMPA-BBB (Pe, 10⁻⁶ cm/s) 9.26.12.5> 6.0
CYP3A4 IC50 (µM) 15.24.828.3> 10
% Unbound (Human Plasma) 10.8%35.2%1.4%5 - 50%
Rat t½ (h) 4.51.89.72 - 8 hours
Rat CL (mL/min/kg) 15458Low to moderate
Rat F% 55%25%15%> 30%
Overall Assessment Promising Lead High Clearance, Low F%Poor Permeability & High Binding-

Data are hypothetical and for illustrative purposes only.

Based on this integrated profile, Derivative A emerges as the most promising lead candidate. It demonstrates good predicted CNS penetration, a low risk of CYP-mediated drug interactions, moderate plasma protein binding, and a favorable in vivo profile in rats with a good half-life and significant oral bioavailability. In contrast, Derivative B suffers from high clearance and poor bioavailability, while Derivative C's low permeability and high protein binding would likely prevent it from reaching effective concentrations at its target site.

This systematic benchmarking process, moving from high-throughput in vitro screens to more complex in vivo studies, provides a robust, data-driven foundation for making critical decisions in the drug discovery pipeline.

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Validating 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine: A Comparative Guide for its Use as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of neuropharmacology research, the quest for selective and potent molecular probes is paramount to unraveling the complexities of neural signaling and developing novel therapeutics. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for a multitude of central nervous system disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2] This guide provides a comprehensive framework for the pharmacological validation of "4-[2-(pyrrolidin-1-yl)ethoxy]piperidine," a novel compound with a piperidine scaffold, a common motif in sigma receptor ligands.[3][4]

This document will navigate the essential experimental journey from initial binding characterization to functional activity and selectivity profiling. By objectively comparing its hypothetical performance with established pharmacological tools, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to assess its utility in their specific research contexts.

The Rationale for Validation: Why Every New Tool Needs Scrutiny

Before a novel compound can be reliably used to probe biological systems, its pharmacological properties must be meticulously characterized. This validation process is not merely a checklist but a fundamental aspect of scientific rigor. For a ligand targeting the σ1 receptor, the key questions we must answer are:

  • Affinity: How tightly does it bind to the σ1 receptor?

  • Functionality: Does it act as an agonist, antagonist, or allosteric modulator?

  • Selectivity: Does it interact with other receptors, particularly the closely related σ2 receptor or other CNS targets, which could confound experimental results?

Answering these questions provides the necessary context for interpreting any physiological or pathological effects observed upon its application.

Comparative Pharmacological Profile

To establish the utility of "this compound," its binding affinity and selectivity must be benchmarked against well-characterized σ1 receptor ligands. The following table presents hypothetical, yet representative, data for our compound of interest alongside established reference compounds. This data is illustrative of what would be generated during a standard validation workflow.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity RatioDopamine Transporter (DAT) Ki (nM)Functional Activity
This compound 5.2 850 163 >10,000 Agonist
(+)-Pentazocine1.91200631>10,000Agonist
PRE-0842.243001954>10,000Agonist
Haloperidol3.2200.16120Antagonist
BD-10631.5150100>10,000Antagonist

Data presented for "this compound" is hypothetical for illustrative purposes. Data for reference compounds are representative values from the literature.

This comparative analysis would suggest that "this compound" is a potent σ1 ligand with good selectivity over the σ2 receptor and excellent selectivity against the dopamine transporter, a common off-target for piperidine-based structures.[5] Its profile suggests it could be a valuable tool for selectively activating the σ1 receptor.

Experimental Validation Workflow

A rigorous validation of a novel pharmacological tool follows a logical progression of experiments. The following sections detail the essential protocols.

Workflow for Pharmacological Validation

G A Radioligand Binding Assay (Determine Affinity & Selectivity) B Functional Assay (Determine Agonist/Antagonist Profile) A->B Potent binders proceed C Off-Target Screening (Broad Receptor Panel) B->C Functionally active compounds proceed D Pharmacokinetic Studies (ADME Properties) C->D Selective compounds proceed E Pharmacodynamic Studies (Target Engagement & Efficacy Models) D->E

Caption: A streamlined workflow for the validation of a novel pharmacological tool.

Radioligand Binding Assays: Quantifying Affinity

The initial step is to determine the affinity of the test compound for the σ1 and σ2 receptors. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of a non-labeled compound ("competitor," e.g., "this compound") to displace a radiolabeled ligand (e.g., -pentazocine for σ1) from its receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue rich in σ1 receptors (e.g., guinea pig brain or HEK-293 cells overexpressing the receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of -pentazocine, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Differentiating Agonists from Antagonists

Once high affinity is confirmed, the functional activity of the compound must be determined. For σ1 receptors, a common method is to assess the compound's ability to modulate the binding of other ligands, a hallmark of σ1 receptor functional activity.[6]

Principle: The binding of the anticonvulsant drug phenytoin to the σ1 receptor is allosterically modulated by σ1 agonists and antagonists differently. Phenytoin potentiates the binding of σ1 agonists, while having little to no effect on the binding of antagonists.[6]

Step-by-Step Protocol (Phenytoin Shift Assay):

  • Perform two parallel radioligand binding assays as described above for the test compound.

  • Assay 1 (Control): Standard binding conditions.

  • Assay 2 (Phenytoin): Include a fixed concentration of phenytoin (e.g., 25 µM) in the incubation mixture.[6]

  • Data Analysis: Calculate the Ki of the test compound in the absence (Ki control) and presence (Ki phenytoin) of phenytoin.

    • Agonist: A significant decrease in the Ki value in the presence of phenytoin (Ki phenytoin < Ki control).

    • Antagonist: Little to no change in the Ki value.

Signaling Pathway Modulation

The functional consequences of σ1 receptor activation can be further explored by examining downstream signaling pathways. σ1 receptors are known to modulate intracellular calcium signaling.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_Cytosol Ca2+ (Cytosol) Sigma1->Ca_Cytosol Potentiates Ca2+ signal Ca_ER Ca2+ (ER Store) IP3R->Ca_ER Releases BiP BiP Chaperone BiP->Sigma1 Dissociates upon ligand binding Ligand σ1 Agonist (e.g., this compound) Ligand->Sigma1 IP3 IP3 PLC->IP3 IP3->IP3R Activates Ca_ER->Ca_Cytosol

Caption: σ1 receptor-mediated modulation of IP3 receptor calcium signaling.

Conclusion and Future Directions

The validation of "this compound" as a pharmacological tool requires a systematic and comparative approach. The outlined experimental workflow, from initial binding assays to functional characterization and selectivity profiling, provides a robust framework for establishing its utility. Based on its structural similarity to known σ1 ligands, it holds promise as a potent and selective agonist. However, only rigorous experimental validation can confirm this potential.

Should "this compound" demonstrate a favorable pharmacological profile, the next steps would involve assessing its in vivo properties, such as brain penetrance and efficacy in animal models of CNS disorders. This would pave the way for its use as a valuable probe to further elucidate the physiological roles of the σ1 receptor and as a potential lead compound for therapeutic development.

References

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  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. National Institutes of Health.[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.[Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed.[Link]

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  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.[Link]

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Putative Target Validation for 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of the molecular targets of the novel compound, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine. While direct peer-reviewed literature on this specific molecule is not yet prevalent, its structural motifs, particularly the substituted piperidine core, strongly suggest potential interactions with well-defined central nervous system (CNS) targets. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this guide will focus on the validation of two primary putative targets: the Sigma-1 Receptor (σ1R) and the Dopamine D2 Receptor (D2R) .

We will objectively compare the hypothetical properties of this compound with established ligands for these receptors, providing detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.

Rationale for Putative Target Selection

The molecular architecture of this compound features a piperidine scaffold, a common element in a vast number of CNS-active agents. The presence of a basic nitrogen atom within this ring system is a key pharmacophoric feature for interaction with various receptors, including G protein-coupled receptors (GPCRs) and other membrane-bound proteins.

  • Sigma-1 Receptor (σ1R): The σ1R is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondria interface.[1] Piperidine-containing compounds are a well-established class of high-affinity σ1R ligands.[2][3] The overall lipophilicity and the nature of the substituent at the 4-position of the piperidine ring are critical determinants of σ1R affinity and selectivity.[4]

  • Dopamine D2 Receptor (D2R): The D2R is a key GPCR in the central nervous system, implicated in various neurological and psychiatric disorders.[5][6] Many D2R ligands, including classical antipsychotics and novel modulators, incorporate a piperidine or a structurally related pyrrolidine moiety.[7][8] The basic nitrogen of the piperidine ring is often involved in a crucial ionic interaction with an aspartate residue in the D2R binding pocket.[5]

Comparative Ligand Selection

To provide a robust framework for comparison, we have selected well-characterized reference compounds for both the σ1R and D2R. These compounds have been chosen based on their high affinity, selectivity, and extensive documentation in peer-reviewed literature.

TargetReference CompoundRationale for Selection
Sigma-1 Receptor (+)-PentazocineA classical and widely used σ1R agonist with high affinity and selectivity. It serves as a standard tool for in vitro and in vivo studies of σ1R function.
HaloperidolA well-known antipsychotic that, in addition to its high affinity for D2R, also exhibits significant affinity for σ1R, making it a relevant, albeit non-selective, comparator.[4]
Dopamine D2 Receptor SpiperoneA potent and selective D2R antagonist, widely used as a radioligand in binding assays due to its high affinity and slow dissociation rate.
EticloprideA selective D2R/D3R antagonist that serves as a valuable tool for understanding D2-like receptor function.[7]

Experimental Workflows for Target Validation

The following sections outline the essential experimental protocols for determining the binding affinity and functional activity of this compound at the σ1R and D2R.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Tissue/Cell Preparation: Prepare membrane fractions from cells expressing a high density of σ1R (e.g., HEK293 cells stably transfected with human σ1R) or from tissues known to be rich in σ1R (e.g., guinea pig brain).

  • Radioligand: Use a high-affinity σ1R radioligand, such as -pentazocine.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration close to its Kd), and varying concentrations of the test compound (this compound) or the reference compound ((+)-pentazocine or haloperidol).

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled σ1R ligand (e.g., 10 µM haloperidol).

  • Incubation Conditions: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ value to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.

The protocol for the D2R binding assay is analogous to the σ1R assay, with the following key differences:

  • Tissue/Cell Preparation: Use membrane fractions from cells stably expressing human D2R or from tissues with high D2R density (e.g., rat striatum).

  • Radioligand: A commonly used radioligand for D2R is [³H]spiperone.

  • Non-specific Binding: Non-specific binding can be determined using a high concentration of a D2R antagonist, such as 10 µM haloperidol or eticlopride.

  • Data Analysis: The data analysis procedure is the same as for the σ1R assay.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.

The σ1R is known to modulate intracellular calcium (Ca²⁺) signaling.[1] This property can be exploited to assess the functional activity of test compounds.

  • Cell Culture: Use a cell line that expresses σ1R and has a robust response to a known Ca²⁺ mobilizing agent (e.g., bradykinin or an IP₃-generating agonist).

  • Calcium Indicator Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity, which corresponds to the resting intracellular Ca²⁺ concentration.

  • Compound Application: Add the test compound (this compound) or a reference σ1R ligand at various concentrations and incubate for a defined period.

  • Stimulation: Stimulate the cells with a Ca²⁺ mobilizing agent.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity to monitor the changes in intracellular Ca²⁺ concentration.

  • Data Analysis: An agonist effect would be observed as a direct change in intracellular Ca²⁺ levels upon compound addition. An antagonist effect would be demonstrated by the ability of the test compound to block the effect of a known σ1R agonist. A modulatory effect would be seen as a potentiation or inhibition of the Ca²⁺ response to the stimulating agent.

The D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][9]

  • Cell Culture: Use a cell line stably expressing the human D2R (e.g., CHO-K1 or HEK293 cells).

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

  • Compound Application: Co-incubate the cells with forskolin and varying concentrations of the test compound or a reference D2R agonist (e.g., quinpirole).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Activity: A D2R agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

    • Antagonist Activity: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known D2R agonist. An antagonist will block the agonist-induced decrease in cAMP levels.

Data Comparison and Interpretation

The experimental data obtained for this compound should be systematically compared with the data for the reference compounds.

Table 1: Comparative Binding Affinities (Ki values in nM)
CompoundSigma-1 Receptor (σ1R)Dopamine D2 Receptor (D2R)Selectivity (D2R Ki / σ1R Ki)
This compound To be determinedTo be determinedTo be determined
(+)-Pentazocine~5>10,000>2000
Haloperidol~3~1~0.3
Spiperone~100~0.1~0.001
Eticlopride>1000~0.5<0.0005

Note: The Ki values for the reference compounds are approximate and may vary depending on the experimental conditions.

Table 2: Comparative Functional Activities
CompoundSigma-1 Receptor (σ1R)Dopamine D2 Receptor (D2R)
This compound To be determined (Agonist/Antagonist/Modulator)To be determined (Agonist/Antagonist)
(+)-PentazocineAgonistInactive
HaloperidolAntagonistAntagonist
SpiperoneAntagonist (at higher conc.)Antagonist
EticloprideInactiveAntagonist

Visualizing Pathways and Workflows

Signaling Pathways

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Sigma-1 Receptor Pathway D2R D2R Gi Gi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation S1R σ1R IP3R IP3 Receptor S1R->IP3R Modulation Ca Ca²⁺ Release IP3R->Ca Gating ER Endoplasmic Reticulum

Caption: Simplified signaling pathways for the Dopamine D2 and Sigma-1 receptors.

Experimental Workflow

G cluster_0 Target Validation Workflow start Test Compound (this compound) binding Radioligand Binding Assays (σ1R & D2R) start->binding affinity Determine Ki (Affinity & Selectivity) binding->affinity functional Functional Assays (cAMP & Ca²⁺) affinity->functional activity Determine EC₅₀/IC₅₀ (Agonist/Antagonist) functional->activity conclusion Pharmacological Profile activity->conclusion

Caption: General experimental workflow for target validation.

Conclusion

The structural characteristics of this compound provide a strong rationale for investigating its potential activity at the sigma-1 and dopamine D2 receptors. The experimental framework outlined in this guide offers a systematic and robust approach to validate these putative targets. By comparing its binding affinity and functional activity to well-characterized reference compounds, researchers can build a comprehensive pharmacological profile of this novel molecule. This, in turn, will be instrumental in guiding future preclinical and clinical development efforts. The provided protocols and comparative data serve as a foundational resource for elucidating the mechanism of action of this compound and similar chemical entities.

References

  • Xiong, J., Jin, J., Gao, L., Hao, C., Liu, X., Liu, B. F., Chen, Y., & Zhang, G. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

  • Abadi, A. H., Ibrahim, T. M., & El-Gaml, M. A. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-proliferative Activity. ACS Chemical Neuroscience, 11(15), 2358–2371. [Link]

  • Chen, Y., Xiong, J., Jin, J., Gao, L., Hao, C., Liu, X., & Liu, B. F. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

  • European Molecular Biology Laboratory. (n.d.). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ChEMBL. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Current medicinal chemistry, 16(8), 972–983. [Link]

  • van der Schyf, C. J., & Geldenhuys, W. J. (2009). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Medicinal chemistry research, 18(9), 711–730. [Link]

  • Hopkins, C., Tolentino, K., & Mashinson, V. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Szafran, K., Satała, G., & Starowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(21), 4068–4085. [Link]

  • Thathiah, A., Horré, K., Snellinx, A., & De Strooper, B. (2013). Effects of the Dopamine D2 Allosteric Modulator, PAOPA, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization. PLoS ONE, 8(8), e70736. [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7479–7488. [Link]

  • Hopkins, C., Tolentino, K., & Mashinson, V. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • Shaik, J. B., Zang, T., Li, Z., Luedtke, R. R., & Neve, K. A. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS medicinal chemistry letters, 12(11), 1738–1745. [Link]

  • Weinstock, J., Gaitanopoulos, D. E., Stringer, O. D., Franz, R. G., Hieble, J. P., & Wilson, J. W. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of medicinal chemistry, 30(7), 1166–1171. [Link]

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Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Bench

I. Immediate Safety Briefing: Understanding the Inherent Hazards

The chemical structure of 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine incorporates both a piperidine and a pyrrolidine ring. Both of these parent compounds are associated with significant health and safety risks. Therefore, it is imperative to handle this compound with the assumption that it shares these hazardous properties.

Key Assumed Hazards:

  • Corrosivity: Piperidine and pyrrolidine are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] Accidental contact can lead to immediate and severe tissue damage.

  • Toxicity: These compounds are acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][4] Systemic effects can include respiratory irritation, headache, dizziness, and nausea.[3][5]

  • Flammability: Both parent compounds are flammable liquids, with vapors that can form explosive mixtures with air.[2][3][6] It is crucial to keep the compound away from heat, sparks, and open flames.[2][7]

  • Environmental Hazard: Piperidine is recognized as being harmful to aquatic life.[1][2] Therefore, direct release into the environment must be strictly avoided.[6][8]

II. Hazard Profile Summary

The following table summarizes the anticipated hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, derived from data for piperidine and pyrrolidine.

Hazard ClassificationGHS CategoryAssociated RisksSource
Flammable LiquidsCategory 2Highly flammable liquid and vapor.[2]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[2]
Acute Toxicity (Inhalation)Category 1-3Fatal or toxic if inhaled.[2][9]
Skin CorrosionSub-category 1BCauses severe skin burns and eye damage.[2]
Serious Eye DamageCategory 1Causes serious eye damage.[2]
Aquatic Hazard (Acute)Category 3Harmful to aquatic life.[2]
III. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of safe chemical handling.[7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][8][10]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[1] For larger quantities or in situations with a high risk of splashing, a chemical-resistant suit should be considered.[8]

  • Respiratory Protection: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream, in strict accordance with all local, state, and federal regulations.[4][6]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its corrosive, toxic, and flammable nature, this compound must be classified as hazardous waste.[11]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous waste and incompatible chemicals, particularly acids and oxidizing agents.[6]

Step 2: Containerization

  • Use Appropriate Containers: Collect waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition, with a secure, tightly-fitting lid.[7][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic," "Flammable").

Step 3: Neutralization (for dilute aqueous solutions, if permissible)

  • Consult EHS: Before attempting any neutralization, consult with your institution's EHS department. Neutralization of alkaline substances like this piperidine derivative is generally required before any potential discharge into a wastewater treatment system, but this should not be done without expert approval.[6]

  • Procedure (if approved): If approved for dilute aqueous solutions, neutralization would typically involve the slow and careful addition of a weak acid (e.g., citric acid) while monitoring the pH. This process should be performed in a fume hood with appropriate PPE.

Step 4: Storage Pending Disposal

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][7][9]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

  • Ignition Sources: Ensure the storage area is free from all sources of ignition, including sparks, open flames, and hot surfaces.[2][7] Use only non-sparking tools when handling containers.[7][12]

Step 5: Final Disposal

  • Professional Disposal Service: The final disposal of this compound must be conducted by a licensed and certified professional waste disposal service.[4] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[6]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of its transfer to the disposal service, in compliance with EPA and local regulations.[13][14]

V. Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and your supervisor.

  • Control Ignition Sources: Eliminate all potential ignition sources.[6][12]

  • Contain the Spill: If it is safe to do so, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6][12]

  • Decontaminate: Decontaminate the spill area as directed by your institution's safety protocols.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes, while removing contaminated clothing.[3][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

VI. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Waste Generation This compound C Characterize Waste: Corrosive, Toxic, Flammable A->C B Is the waste containerized and properly labeled? D Segregate from incompatible waste streams (e.g., acids) B->D Yes I Action: Containerize and label immediately B->I No C->B E Store in designated hazardous waste area D->E F Arrange for pickup by licensed waste disposal service E->F G Complete all required waste manifest documentation F->G H End: Compliant Disposal G->H I->D

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, researchers and laboratory personnel can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 4-(2-Oxo-2-pyrrolidin-1-ylethoxy)piperidine.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrrolidine.
  • Chemos GmbH & Co.KG. (n.d.). 7 - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY.
  • ChemicalBook. (2025, July 26). 4-Piperidinopiperidine - Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-(2-Ethoxyphenoxy)piperidine.
  • Echemi. (n.d.). Piperidine, 4-ethoxy-, hydrochloride (1:1) Safety Data Sheets.
  • Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • NOAA. (n.d.). PYRROLIDINE - CAMEO Chemicals.
  • Occupational Safety and Health Administration (OSHA). (2024, January 22). N-NITROSOPYRROLIDINE.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Occupational Safety and Health Administration (OSHA). (n.d.). N-METHYL-2-PYRROLIDINONE.
  • MedChemExpress. (2026, January 4). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride-SDS.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Southwestern University. (n.d.). Hazardous Waste Determination Guide.

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Comprehensive Safety and Handling Guide for 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine. As a matter of scientific best practice, in the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is synthesized from the established hazard profiles of structurally analogous piperidine derivatives and the parent piperidine compound. This document is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with your institution's specific safety protocols and under the guidance of a certified safety officer.

Hazard Assessment and Triage

Substituted piperidines, as a class, present a range of potential health hazards. The parent compound, piperidine, is known to be toxic and corrosive.[1][2] Derivatives can cause skin and eye irritation, respiratory tract irritation, and may be harmful if ingested or absorbed through the skin.[3][4][5] Therefore, a cautious and proactive approach to safety is paramount when handling this compound.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in line with the parent compound, severe burns and eye damage.[1][2][3][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]

  • Toxicity: Potential for toxic effects if swallowed, inhaled, or absorbed through the skin.[1][2][6]

Due to these potential hazards, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale for each selection grounded in the known hazards of similar chemical structures.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[3][4][7]Protects against chemical splashes that can cause serious eye irritation or damage.[1][2][3][6][8]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, tested to the EN 374 standard.[1][8][9] Regularly inspect gloves for signs of degradation or breakthrough.Prevents direct skin contact, which can lead to irritation, burns, or systemic toxicity through dermal absorption.[1][2][6][8]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when splashing is likely, a chemical-resistant apron is also recommended.[3][4][8]Minimizes the risk of skin exposure to the chemical.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3][4]Protects against the inhalation of potentially harmful aerosols or vapors.[1][2][4][9]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of this compound in a laboratory setting.

Pre-Handling and Preparation
  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for structurally similar compounds.

  • Designate a Work Area: All handling of the compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or releases.

  • Assemble all Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available before bringing the chemical into the work area.

Safe Handling Protocol
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling:

    • Avoid the formation of dust and aerosols.[3][10]

    • Use non-sparking tools to prevent ignition sources.[3][7][9]

    • Keep the container tightly closed when not in use.[3][11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4][5][9]

    • Decontaminate all equipment and the work surface.

    • Remove and properly store or dispose of PPE.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control the Spill: For minor spills, and if it is safe to do so, use an absorbent, inert material to contain the spill. Avoid generating dust.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][10]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5][11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5][11]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, weigh boats), in a clearly labeled, sealed, and compatible waste container.[3]

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.[3][5][11]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol start Start review_sds Review Safety Guide & Hazard Assessment start->review_sds prep_area Prepare Designated Work Area (Fume Hood) review_sds->prep_area don_ppe Don Full PPE prep_area->don_ppe handle_chem Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle_chem post_handle Post-Handling Decontamination handle_chem->post_handle spill Spill Occurs handle_chem->spill Potential Hazard segregate_waste Segregate Hazardous Waste post_handle->segregate_waste dispose Dispose via Approved Waste Stream segregate_waste->dispose end End dispose->end spill_response Execute Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention spill_response->first_aid first_aid->post_handle After Resolution

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.